Fusion Inhibitory Peptide
Description
Properties
IUPAC Name |
2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997002 | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75539-79-6 | |
| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Viral Fusion Inhibitory Peptides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of viral fusion inhibitory peptides, a promising class of antiviral therapeutics. We will delve into the molecular intricacies of viral entry, the targeted disruption of this process by inhibitory peptides, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral drugs.
The Core Mechanism: Disrupting the Viral Fusion Machinery
Enveloped viruses, such as HIV, influenza, and SARS-CoV-2, rely on a sophisticated process of membrane fusion to deliver their genetic material into host cells. This critical step is mediated by viral envelope glycoproteins, which undergo a series of conformational changes to bring the viral and cellular membranes into close proximity, ultimately leading to their merger. A key structural motif in this process for many viruses is the formation of a "six-helix bundle" (6-HB).[1]
Viral fusion proteins typically possess two key domains known as heptad repeat 1 (HR1) and heptad repeat 2 (HR2). Following receptor binding and initial conformational changes, the HR1 domains assemble into a trimeric coiled-coil. Subsequently, the HR2 domains fold back onto the grooves of the HR1 trimer in an antiparallel fashion, forming the thermostable 6-HB.[1] This zippering action is the driving force that brings the viral and host cell membranes together, facilitating fusion.
Fusion inhibitory peptides are rationally designed molecules that competitively block the formation of this crucial 6-HB.[2] These peptides are often synthetic mimics of the HR2 domain of the viral fusion protein. By binding to the HR1 domain, they occupy the binding sites that would otherwise be engaged by the native HR2 domains, thereby arresting the fusion process in a pre-fusion state and preventing viral entry.[1][2]
A prime example of a clinically approved fusion inhibitor is Enfuvirtide (T-20), used in the treatment of HIV-1.[3][4][5] Enfuvirtide is a 36-amino-acid synthetic peptide derived from the HR2 region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[5] It binds to the HR1 domain of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[3][4][5]
Quantitative Analysis of Inhibitory Potency
The efficacy of viral fusion inhibitory peptides is quantified through various biophysical and cell-based assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The IC50 value represents the concentration of a peptide required to inhibit a biological process (e.g., viral infection or cell-cell fusion) by 50%, while the Kd value reflects the binding affinity between the peptide and its target protein, with lower values indicating a stronger interaction.
Inhibitory Concentration (IC50) Data
The following tables summarize the IC50 values for representative fusion inhibitory peptides against various viruses.
Table 1: HIV Fusion Inhibitory Peptides
| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |
| Enfuvirtide (T-20) | HIV-1 | Cell-cell fusion | 36 nM | [6] |
| 2P23 | HIV-1 (NL4-3) | Cell-cell fusion | 0.24 nM | [7] |
| 2P23 | SIV (pbj) | Cell-cell fusion | 1.8 nM | [7] |
| C34 | HIV-1 (NL4-3) | Viral replication | 1.02 nM | [7] |
| HP23 | HIV-1 (NL4-3) | Viral replication | 0.19 nM | [7] |
| FLT | HIV-1 (IIIB) | Viral replication | 11.6 nM | [8] |
| FLT | HIV-1 (Bal) | Viral replication | 15.3 nM | [8] |
Table 2: Influenza Virus Fusion Inhibitory Peptides
| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |
| C18-s2 | H1N1 | Viral infection | 11 µM | [3] |
| C18-s2 | H3N2 | Viral infection | 15 µM | [3] |
| EB ("entry blocker") | H5N1, H5N9, H1N1 | Virus-induced cytotoxicity | 4.5 µM | [3] |
| P155-181-chol | H3N2 | Viral infection | 0.4 µM | [3] |
| FBP | A(H3N2) | Plaque reduction | 1.6 µg/ml | [9] |
| FBP | Influenza B | Plaque reduction | 7.1 µg/ml | [9] |
Table 3: SARS-CoV-2 Fusion Inhibitory Peptides
| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |
| Peptide #2 | SARS-CoV-2 | Cell-cell fusion | 1.0 µM | [10] |
| Peptide #2 | SARS-CoV-2 | Pseudovirus assay | 1.49 µM | [10] |
| P40 | SARS-CoV-2 | Cell-cell fusion | 1.46 nM | [4] |
| P40 | SARS-CoV-2 | Pseudovirus infection | 3.57 µM | [4] |
| IPB02V3 | SARS-CoV-2 (Omicron) | Pseudovirus infection | 6.35 nM | [11] |
| IPB24 | SARS-CoV-2 (Omicron) | Cell-cell fusion | 0.51 nM | [11] |
Binding Affinity (Kd) Data
The following table presents binding affinity data for selected fusion inhibitory peptides.
Table 4: Binding Affinity of Fusion Inhibitory Peptides
| Peptide | Binding Partner | Method | Kd | Reference |
| Enfuvirtide-PEG conjugate | gp41 (N46 fragment) | SPR | 307 nM | [12][13] |
| Unmodified Enfuvirtide | gp41 (N46 fragment) | SPR | 182 nM | [13] |
Key Experimental Protocols
The characterization of viral fusion inhibitory peptides relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Cell-Cell Fusion Assay
This assay measures the ability of a peptide to inhibit the fusion of cells expressing a viral envelope protein with target cells expressing the appropriate viral receptor.
Methodology:
-
Cell Preparation:
-
Effector Cells: Culture a suitable cell line (e.g., HEK293T) and transfect them with a plasmid encoding the viral envelope protein of interest (e.g., HIV-1 Env, SARS-CoV-2 Spike). Co-transfect with a reporter plasmid (e.g., luciferase under a T7 promoter).
-
Target Cells: Culture a cell line that expresses the corresponding viral receptor (e.g., TZM-bl cells expressing CD4, CXCR4, and CCR5 for HIV; HEK293T-ACE2 for SARS-CoV-2). Transfect these cells with a plasmid encoding the T7 polymerase.
-
-
Co-culture and Inhibition:
-
Plate the target cells in a 96-well plate.
-
Prepare serial dilutions of the inhibitory peptide in culture medium.
-
Add the peptide dilutions to the target cells.
-
Overlay the effector cells onto the target cells.
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 6-24 hours) at 37°C to allow for cell fusion.
-
Detection:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. The luciferase signal is proportional to the extent of cell fusion.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the peptide concentration.
Pseudovirus Neutralization Assay
This assay utilizes replication-defective viral particles (pseudoviruses) that carry a reporter gene (e.g., luciferase) and are engineered to express the envelope protein of a specific virus.
Methodology:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with three plasmids:
-
A plasmid encoding the viral envelope protein of interest.
-
A packaging plasmid that provides the necessary viral structural and enzymatic proteins (e.g., HIV-1 gag-pol).
-
A transfer vector plasmid containing the reporter gene (e.g., luciferase) flanked by viral packaging signals.
-
-
Harvest the cell supernatant containing the pseudoviruses after 48-72 hours.
-
-
Neutralization Reaction:
-
Prepare serial dilutions of the inhibitory peptide in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well.
-
Incubate the peptide-virus mixture for 1 hour at 37°C.
-
-
Infection:
-
Add target cells expressing the appropriate viral receptor to the wells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
-
Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: Determine the IC50 value by calculating the peptide concentration that causes a 50% reduction in reporter gene activity compared to untreated controls.[14][15][16]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a peptide and its target protein in real-time.
Methodology:
-
Chip Preparation:
-
Immobilize the target protein (e.g., the HR1 domain of a viral fusion protein) onto the surface of a sensor chip.
-
-
Binding Measurement:
-
Flow a solution containing the inhibitory peptide (the analyte) over the sensor chip surface at various concentrations.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the chip for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a peptide to its target protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Place the target protein solution in the sample cell of the calorimeter.
-
Load the inhibitory peptide solution into a titration syringe.
-
Ensure that both solutions are in identical buffer to minimize heat of dilution effects.
-
-
Titration:
-
Inject small aliquots of the peptide solution into the protein solution at a constant temperature.
-
-
Heat Measurement:
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[5]
-
Conclusion and Future Directions
Viral fusion inhibitory peptides represent a powerful and versatile platform for the development of novel antiviral therapeutics. Their mechanism of action, which involves the targeted disruption of a highly conserved step in the viral life cycle, offers the potential for broad-spectrum activity and a high barrier to the development of resistance. The continued refinement of peptide design, including modifications to enhance stability and pharmacokinetic properties, will be crucial for advancing these promising molecules into the clinic. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of new and existing fusion inhibitory peptides, accelerating the discovery of the next generation of antiviral drugs.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 2. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Helical Short-Peptide Fusion Inhibitor with Highly Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaji.net [oaji.net]
- 16. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Identification of Novel Fusion Inhibitor Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral fusion inhibitors represent a critical class of antiviral therapeutics that prevent viral entry into host cells, a foundational step in the viral life cycle.[1][2] By targeting the intricate machinery of viral fusion proteins, these inhibitors offer a powerful strategy to combat a range of enveloped viruses, including HIV and SARS-CoV-2.[1][3][4] This technical guide provides an in-depth overview of the discovery, identification, and characterization of novel fusion inhibitor peptides, with a focus on experimental methodologies and data interpretation.
The mechanism of viral entry for enveloped viruses involves the merging of the viral envelope with the host cell membrane, a process mediated by viral fusion proteins.[1][5] These proteins undergo significant conformational changes to facilitate this fusion.[1] Fusion inhibitor peptides are designed to interfere with these conformational rearrangements, effectively halting the virus at the entry stage.[1][6] One of the most well-studied targets is the gp41 protein of HIV, where peptides derived from the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions can disrupt the formation of the fusogenic six-helix bundle (6-HB).[4][7][8] Similarly, peptides targeting the S2 subunit of the SARS-CoV-2 spike protein have shown promise in inhibiting viral entry.[3][9]
Discovery and Design Strategies
The identification of novel fusion inhibitor peptides employs a variety of strategies, from rational design based on viral protein structures to high-throughput screening of extensive libraries.
1. Rational Design Based on Viral Fusion Proteins: A primary approach involves designing peptides that mimic segments of the viral fusion machinery itself. Peptides derived from the CHR (C-peptides) or NHR (N-peptides) of class I viral fusion proteins, such as HIV gp41, can competitively inhibit the formation of the 6-HB structure necessary for fusion.[7][10] Modifications to these native sequences, such as the introduction of stabilizing motifs or the addition of lipid moieties (lipopeptides), have been shown to significantly enhance their antiviral potency and pharmacokinetic properties.[4][7][11]
2. High-Throughput Screening:
-
Phage Display: This technique allows for the screening of vast libraries of peptides to identify those that bind with high affinity to a target viral protein.[12] The process involves iterative rounds of binding, washing, and elution to enrich for phage particles displaying peptides with strong binding characteristics.[13]
-
Peptide Libraries: Synthetic peptide libraries can be screened for their ability to inhibit viral fusion in cell-based assays.
3. Computational and In Silico Approaches: Computational methods, including molecular docking and machine learning algorithms, are increasingly used to predict and analyze potential antiviral peptides.[14][15][16] These approaches can significantly expedite the initial stages of discovery by identifying promising candidates for experimental validation.[16]
Experimental Protocols for Characterization
A robust characterization of novel fusion inhibitor peptides is essential to determine their mechanism of action, potency, and potential for therapeutic development. The following are key experimental protocols:
Biophysical Characterization
-
Circular Dichroism (CD) Spectroscopy:
-
Objective: To determine the secondary structure (e.g., α-helicity) of the peptides and their ability to form stable complexes with target domains (e.g., NHR peptides).[17][18]
-
Methodology: Peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline). CD spectra are recorded at a specific temperature using a CD spectrometer. To assess complex formation, the peptide is mixed with its target (e.g., an NHR-derived peptide), and the change in helicity is measured.[18]
-
-
Native Polyacrylamide Gel Electrophoresis (N-PAGE):
-
Objective: To confirm the formation of stable complexes, such as the 6-HB, between the inhibitor peptide and its target.[17][18]
-
Methodology: The inhibitor peptide is incubated with its target peptide (e.g., N36 for C34-derived peptides) at 37°C for 30 minutes. The mixture is then loaded onto a native polyacrylamide gel. The formation of a new, slower-migrating band corresponding to the complex indicates a stable interaction.[18]
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity and thermodynamic parameters of the interaction between the inhibitor peptide and its target.[17]
-
Methodology: A solution of the inhibitor peptide is titrated into a solution containing the target peptide in the sample cell of an ITC instrument. The heat changes associated with the binding events are measured to calculate the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS).[17]
-
In Vitro Antiviral Activity Assays
-
Cell-Cell Fusion Assay:
-
Objective: To measure the ability of a peptide to inhibit virus envelope-mediated fusion between two cell populations.[11][18]
-
Methodology: Effector cells expressing the viral envelope protein (e.g., HIV Env or SARS-CoV-2 Spike) are co-cultured with target cells expressing the appropriate viral receptors (e.g., CD4 and CCR5/CXCR4 for HIV, ACE2 for SARS-CoV-2).[18][19] Often, a reporter system, such as a dual-split-protein (DSP) assay where fusion leads to a measurable signal (e.g., luciferase activity), is used.[11] The inhibitor peptide is added at various concentrations, and the reduction in the reporter signal is measured to determine the 50% effective concentration (EC50).[18]
-
-
Pseudovirus Neutralization Assay:
-
Objective: To assess the inhibitory activity of a peptide against viral entry using a safe, replication-defective viral system.[3]
-
Methodology: Pseudotyped viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) core and expressing the envelope protein of the virus of interest, are generated.[3] These particles also carry a reporter gene (e.g., luciferase or GFP). Target cells are infected with the pseudovirus in the presence of varying concentrations of the inhibitor peptide. The reduction in reporter gene expression is measured to calculate the 50% inhibitory concentration (IC50).[3]
-
Cytotoxicity Assay
-
Objective: To determine the concentration at which the peptide becomes toxic to host cells.
-
Methodology: A common method is the MTT assay. Cells are incubated with serial dilutions of the peptide for a specified period. The MTT reagent is then added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.[20]
Quantitative Data Summary
The efficacy of fusion inhibitor peptides is typically quantified by their IC50 or EC50 values, representing the concentration required to achieve 50% inhibition of viral infection or cell-cell fusion, respectively.
| Peptide/Inhibitor | Target Virus/Protein | Assay Type | IC50 / EC50 | Reference |
| Peptide #2 | SARS-CoV-2 Spike | Pseudovirus Assay | 1.49 µM | [3] |
| Peptide #2 | SARS-CoV-2 Spike | Cell-Cell Fusion | 1.0 µM | [3] |
| Peptide #3 | SARS-CoV-2 Spike | Cell-Cell Fusion | 7.2 µM | [3] |
| Peptide #5 | SARS-CoV-2 Spike | Cell-Cell Fusion | 4.7 µM | [3] |
| Peptide #10 | SARS-CoV-2 Spike | Cell-Cell Fusion | 8.9 µM | [3] |
| Cholesterol-coupled lipopeptide | SARS-CoV-2 S | Cell-Cell Fusion | ~10 nM | [21] |
| Cholesterol-coupled EK1 | SARS-CoV-2 S | Cell-Cell Fusion | ~300 nM | [21] |
| E27 | HCV | Cell-Cell Fusion | 0.73 µM | [21] |
| Claudin-1 derived peptide | HCV | Viral Entry | 2.1 µM | [21] |
| HR2 peptide | SARS-CoV | Viral Infection | 0.5–5 nM | [21] |
| GST-HR2 peptide | SARS-CoV | Viral Infection | 66–500 nM | [21] |
| HR1-1 | SARS-CoV (pseudotyped) | Viral Infection | 0.14 µM | [21] |
| HR2-18 | SARS-CoV (pseudotyped) | Viral Infection | 1.19 µM | [21] |
| sHR2-8 | SARS-CoV | Viral Infection | 17 µM | [21] |
| PEG2kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 nM | [18] |
| PEG5kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 nM | [18] |
| PEG2kC34 | HIV-1 NL4-3 | Viral Infection | ~4-5 nM | [18] |
| PEG5kC34 | HIV-1 NL4-3 | Viral Infection | ~4-5 nM | [18] |
| T-2635 | HIV-1 (ENF-resistant) | Viral Infection | 0.214 µg/ml | [22] |
| Enfuvirtide (ENF) | HIV-1 (ENF-resistant) | Viral Infection | 22.96 µg/ml | [22] |
| βWXI-d | HIV-1 | Cell Viability | 8.2 µM | [20] |
| βWWI-1 | HIV-1 | Cell Viability | 56 µM | [20] |
Visualizing Key Processes
Diagrams are crucial for understanding the complex interactions and workflows in fusion inhibitor research.
Viral Fusion Signaling Pathway
Caption: Generalized signaling pathway of class I viral fusion and the point of intervention for fusion inhibitor peptides.
Experimental Workflow for Peptide Identification
Caption: A typical experimental workflow for the discovery and preclinical evaluation of novel fusion inhibitor peptides.
Logical Relationship of Inhibition
Caption: Logical diagram illustrating how fusion inhibitor peptides interrupt the viral fusion cascade to block viral entry.
Conclusion
The discovery and identification of novel fusion inhibitor peptides is a dynamic and promising area of antiviral research. By leveraging a combination of rational design, high-throughput screening, and robust biophysical and in vitro characterization, researchers can develop potent and specific inhibitors of viral entry. The methodologies and data presented in this guide provide a framework for the systematic evaluation of these promising therapeutic candidates. Continued innovation in peptide design and screening technologies will undoubtedly lead to the development of next-generation fusion inhibitors with broad applicability against a range of viral pathogens.
References
- 1. What are Viral fusion proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fusion Inhibitor | NIH [clinicalinfo.hiv.gov]
- 3. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Cholesterylated Peptide HIV-1/2 Fusion Inhibitors with Extremely Potent and Long-Lasting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characteristics of Fusion Peptides Derived From Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structural and Functional Characterization of Membrane Fusion Inhibitors with Extremely Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of viral membrane fusion and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Antivirals Using Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antiviral Peptides: Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. Antiviral Peptides: Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a β3-Peptide HIV Fusion Inhibitor with Improved Potency in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design of helical, oligomeric HIV-1 fusion inhibitor peptides with potent activity against enfuvirtide-resistant virus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Based Design of SARS-CoV-2 Fusion Inhibitory Lipopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, utilizes a spike (S) glycoprotein (B1211001) to enter host cells. This process is mediated by the S protein's S2 subunit, which facilitates the fusion of the viral and host cell membranes. A critical step in this fusion process is the formation of a six-helical bundle (6-HB) by the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains within the S2 subunit. The formation of this stable 6-HB brings the viral and cellular membranes into close proximity, enabling membrane fusion and subsequent viral entry.[1] Consequently, the HR1-HR2 interaction represents a key target for the development of antiviral therapeutics.
This technical guide provides an in-depth overview of the structure-based design of SARS-CoV-2 fusion inhibitory lipopeptides. These rationally designed molecules target the viral fusion machinery, offering a promising strategy to combat SARS-CoV-2 infection, including newly emerging variants. We will delve into the molecular mechanisms of viral fusion and its inhibition, present key quantitative data for several potent lipopeptide inhibitors, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.
SARS-CoV-2 Fusion and Inhibition Mechanism
The entry of SARS-CoV-2 into a host cell is a multi-step process initiated by the binding of the S1 subunit of the spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. This binding triggers conformational changes in the S protein, leading to the dissociation of the S1 subunit and the exposure of the S2 subunit. The S2 subunit then undergoes a series of refolding events. The fusion peptide (FP) at the N-terminus of S2 inserts into the host cell membrane, followed by the folding of the HR1 and HR2 domains into a thermostable 6-HB structure. This process draws the viral and host membranes together, culminating in membrane fusion and the release of the viral genome into the cytoplasm.
Fusion inhibitory lipopeptides are designed to mimic the HR2 domain of the S2 subunit. By binding to the HR1 domain in its transient pre-fusion state, these lipopeptides competitively inhibit the formation of the endogenous 6-HB. The lipid moiety conjugated to the peptide sequence enhances the local concentration of the inhibitor at the cell membrane and improves its pharmacokinetic properties.
Structure-Based Design Workflow
The development of potent fusion inhibitory lipopeptides follows a rational, structure-based design approach. This workflow integrates computational modeling with experimental validation to optimize the antiviral activity and pharmaceutical properties of the candidate inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of several key SARS-CoV-2 fusion inhibitory lipopeptides against the wild-type virus and variants of concern. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to inhibit 50% of the viral activity.
Table 1: Inhibitory Activity (IC50, nM) of Lipopeptides Against SARS-CoV-2 Pseudoviruses
| Lipopeptide | Wild-Type (D614G) | Alpha (B.1.1.7) | Beta (B.1.351) | Gamma (P.1) | Delta (B.1.617.2) | Omicron (B.1.1.529) | Reference |
| IPB02V3 | 18.53 | - | - | - | - | 6.35 | [1] |
| IPB24 | - | - | - | - | - | - | [1] |
| [SARSHRC-PEG4]2-chol | 2.17 | 0.31 | - | - | - | ~0.2 (BA.1) | [2] |
| SARS-CoV-2HRC-PEG24-chol | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 (BA.1) | [2] |
| IPB24 | 3.83 (BA.1) | - | - | - | - | 0.91 (BA.2) | [1] |
| IPB25 | 25.71 (Live Virus) | - | - | - | - | - | [3] |
| IPB27 | 29.85 (Live Virus) | - | - | - | - | - | [3] |
| Peptide #2 | 1490 | - | - | - | - | - | [4] |
Table 2: Inhibitory Activity (IC50, nM) of Lipopeptides in Cell-Cell Fusion Assays
| Lipopeptide | SARS-CoV-2 S-mediated Fusion | Reference |
| IPB02 | 31.6 | [5] |
| IPB02V3 | 0.3 - 2.1 | [5] |
| IPB19-based peptides | 70 - 173 | [3] |
| [SARSHRC-PEG4]2-chol | 0.2 - 2.5 | [2] |
| SARS-CoV-2HRC-PEG24-chol | 1 - 24 | [2] |
| Peptide #2 | 1000 | [4] |
Experimental Protocols
Dual-Split-Protein (DSP)-Based Cell-Cell Fusion Assay
This assay quantifies the fusion between two cell populations: effector cells expressing the SARS-CoV-2 S protein and a component of a split reporter system (e.g., DSP1-7), and target cells expressing the ACE2 receptor and the complementary component of the reporter (e.g., DSP8-11). Fusion of the cells leads to the reconstitution of the reporter protein (e.g., luciferase and GFP), and the resulting signal is measured.[1][3]
Materials:
-
HEK293T cells (effector cells)
-
HEK293T/ACE2 cells (target cells)
-
Expression plasmid for SARS-CoV-2 S protein
-
Expression plasmids for DSP1-7 and DSP8-11
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well plates
-
Luciferase substrate (e.g., EnduRen Live Cell Substrate)
-
Luminometer and fluorescence microscope
Methodology:
-
Cell Seeding:
-
Seed HEK293T effector cells at a density of 1.5 x 10^4 cells/well in a 96-well plate.
-
Seed HEK293T/ACE2 target cells in a separate culture dish.
-
-
Transfection:
-
Co-transfect the effector cells with the SARS-CoV-2 S protein expression plasmid and the DSP1-7 plasmid.
-
Transfect the target cells with the DSP8-11 plasmid.
-
Incubate the transfected cells at 37°C for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the lipopeptide inhibitors.
-
Add the diluted inhibitors to the transfected effector cells and incubate for 1 hour at 37°C.
-
-
Co-culture and Fusion:
-
Resuspend the transfected target cells and add the luciferase substrate.
-
Add the target cell suspension to the wells containing the inhibitor-treated effector cells.
-
-
Signal Measurement:
-
Incubate the co-culture for a defined period (e.g., 2-4 hours).
-
Measure the luciferase activity using a luminometer.
-
Visualize GFP expression using a fluorescence microscope to confirm cell fusion.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition relative to the untreated control.
-
Determine the IC50 value by fitting the dose-response curve.
-
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay utilizes replication-defective viral particles (e.g., lentiviral or VSV-based) that are pseudotyped with the SARS-CoV-2 S protein and carry a reporter gene, typically luciferase. The ability of lipopeptide inhibitors to block the entry of these pseudoviruses into ACE2-expressing cells is quantified by the reduction in reporter gene expression.[6][7]
Materials:
-
HEK293T/ACE2 cells
-
SARS-CoV-2 S protein pseudotyped viral particles (with luciferase reporter)
-
96-well plates
-
Cell culture medium
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HEK293T/ACE2 cells at a density of 1-2 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
-
Inhibitor and Pseudovirus Incubation:
-
Prepare serial dilutions of the lipopeptide inhibitors.
-
In a separate plate, mix the diluted inhibitors with a standardized amount of SARS-CoV-2 pseudovirus.
-
Incubate the inhibitor-pseudovirus mixture at 37°C for 1 hour.
-
-
Infection:
-
Remove the culture medium from the seeded cells.
-
Add the inhibitor-pseudovirus mixture to the cells.
-
-
Incubation:
-
Incubate the infected cells at 37°C for 48-72 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization relative to the virus-only control.
-
Determine the IC50 value from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. In the context of SARS-CoV-2 fusion inhibitors, SPR can be used to quantify the binding of lipopeptides to the HR1 domain of the S protein.[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant SARS-CoV-2 HR1 peptide (ligand)
-
Lipopeptide inhibitor (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the HR1 peptide over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Injection:
-
Prepare a series of concentrations of the lipopeptide analyte in running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
Structure-based design has proven to be a powerful approach for the development of potent SARS-CoV-2 fusion inhibitory lipopeptides. By targeting the conserved HR1 domain of the spike protein, these inhibitors can effectively block viral entry and exhibit broad activity against various SARS-CoV-2 variants. The experimental protocols detailed in this guide provide a framework for the robust in vitro evaluation of these promising antiviral candidates. Continued research and optimization in this area hold the potential to deliver effective therapeutic interventions for the ongoing management of COVID-19 and future coronavirus outbreaks.
References
- 1. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Technical Guide: Targeting the SARS-CoV-2 Spike S2 Subunit with Novel Fusion Inhibitor Peptides
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the strategies and methodologies for developing peptide-based fusion inhibitors that target the S2 subunit of the SARS-CoV-2 spike protein. It details the mechanism of viral entry, inhibitor design principles, experimental evaluation protocols, and quantitative efficacy data.
Introduction: The S2 Subunit as a Prime Antiviral Target
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. The viral spike (S) protein, which facilitates entry into host cells, is a primary target for such interventions. The S protein is a class I viral fusion protein composed of two subunits: S1 and S2.[1] While the S1 subunit, particularly its receptor-binding domain (RBD), is crucial for attaching to the host cell receptor ACE2, it is also a region of high mutational frequency, leading to the emergence of immune-evasive variants.[2][3]
In contrast, the S2 subunit is more conserved across coronaviruses and is responsible for the critical process of membrane fusion.[4][5] This conservation makes the S2 subunit an attractive target for developing broad-spectrum antiviral agents that are less susceptible to viral evolution.[6][7] Fusion inhibitors, particularly peptides derived from the S2 sequence, can effectively block viral entry, representing a promising therapeutic strategy against current and future coronavirus threats.
Mechanism of Action: Disrupting the Six-Helix Bundle (6-HB)
The fusion of the viral and host cell membranes is a mechanically complex process driven by dramatic conformational changes in the S2 subunit.[8] This process is contingent on the interaction between two key domains within S2: the heptad repeat 1 (HR1) and heptad repeat 2 (HR2).[9][10]
-
Initial State (Pre-fusion): In the native state, the S protein exists in a metastable pre-fusion conformation.
-
Activation & Intermediate State: Upon S1 binding to the ACE2 receptor and subsequent proteolytic cleavage, the S2 subunit is activated. It undergoes a conformational rearrangement, extending the HR1 domains to form a trimeric coiled-coil, which exposes a hydrophobic fusion peptide that inserts into the host cell membrane.[11]
-
Fusion & 6-HB Formation: The HR2 domains then fold back to interact with the exposed grooves of the HR1 trimer in an antiparallel manner.[1][4] This interaction forms a highly stable, six-helix bundle (6-HB) structure.[12][13] The formation of this bundle provides the energy required to bring the viral and host membranes into close proximity, leading to membrane fusion and the release of the viral genome into the cytoplasm.[14][15]
Fusion inhibitor peptides are rationally designed to mimic the native HR2 domain. By competitively binding to the HR1 domain, these peptides occupy the binding sites intended for the endogenous HR2 helices, thereby preventing the formation of the critical 6-HB and halting the fusion process.[16][17]
Peptide Design and Optimization Strategies
The potency of fusion inhibitor peptides is highly dependent on their design. Starting with the native HR2 sequence, several strategies are employed to enhance binding affinity, stability, and pharmacokinetic properties.
-
Sequence Optimization: Extending the core HR2 sequence with residues from the membrane-proximal external region (MPER) or N-terminal motifs can improve binding and antiviral activity.[18][19]
-
Lipidation: Conjugating a lipid moiety, such as cholesterol or a fatty acid (e.g., palmitic acid), to the peptide significantly enhances its antiviral potency.[1][17] This is thought to increase the local concentration of the inhibitor at the site of fusion and improve its pharmacokinetic profile.[20]
-
Linkers: The inclusion of flexible linkers, like polyethylene (B3416737) glycol (PEG), between the peptide and the lipid moiety can further optimize inhibitory activity.[8][19]
-
Stapling: Introducing chemical "staples" (covalent hydrocarbon bridges) can lock the peptide into its bioactive alpha-helical conformation, improving stability and potency.[21]
Quantitative Data: Efficacy of Fusion Inhibitor Peptides
The antiviral activity of fusion inhibitors is quantified by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). The tables below summarize the efficacy of various recently developed peptides against SARS-CoV-2 and its variants.
Table 1: Inhibition of Pseudovirus Infection
| Peptide | Modification | Target Virus/Variant | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| IPB02V3 | Lipopeptide | WT | 293T/ACE2 | 18.53 | [1] |
| IPB02V3 | Lipopeptide | Omicron | 293T/ACE2 | 6.35 | [1] |
| IPB24 | Lipopeptide | WT | 293T/ACE2 | 2.59 | [1] |
| IPB24 | Lipopeptide | Omicron | 293T/ACE2 | 1.87 | [1] |
| P40-LP | Lipopeptide (Cholesterol) | WT | 293T/ACE2 | 0.8 | [18] |
| P40-LP | Lipopeptide (Cholesterol) | Omicron (BA.4/5) | 293T/ACE2 | 0.9 | [18] |
| Peptide #2 | Unmodified Peptide | WT | (Not Specified) | 1,490 |[22] |
Table 2: Inhibition of Live Virus Infection and Cell-Cell Fusion
| Peptide | Modification | Target Virus/Variant | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| IPB24 | Lipopeptide (Cholesterol) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 8.87 | [8] |
| IPB25 | Lipopeptide (Palmitic Acid) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 25.71 | [8] |
| IPB27 | Lipopeptide (Stearic Acid) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 29.85 | [8] |
| Peptide #2 | Unmodified Peptide | WT | Cell-Cell Fusion | (Not Specified) | ~1,000 | [22] |
| Peptide #3 | Analog of #2 | WT | Cell-Cell Fusion | (Not Specified) | 7,200 | [22] |
| Peptide #5 | Analog of #2 | WT | Cell-Cell Fusion | (Not Specified) | 4,700 | [22] |
| IPB02 | Lipopeptide (Cholesterol) | WT | Cell-Cell Fusion | 293T & 293T/ACE2 | 25 |[20] |
Experimental Protocols
The evaluation of novel fusion inhibitors requires a suite of specialized in vitro assays to determine their mechanism of action, potency, and specificity.
Pseudovirus Neutralization Assay
This assay is a primary method for determining the inhibitory activity of peptides against viral entry in a safe, BSL-2 environment.
-
Principle: Pseudoviruses are generated that are non-replicative but carry the SARS-CoV-2 S protein on their surface and a reporter gene (e.g., luciferase) in their genome.[1] Inhibition of entry is measured by a reduction in reporter gene expression.
-
Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the desired S protein (WT or variant) and a backbone plasmid encoding a reporter gene (e.g., pNL4-3.luc.R-E-).[1]
-
Virus Harvest: Collect the supernatant containing the released pseudovirions 48 hours post-transfection and store at -80°C.
-
Inhibition Assay: a. Seed target cells expressing the ACE2 receptor (e.g., 293T/ACE2 or Huh-7) in 96-well plates.[1] b. Serially dilute the inhibitor peptide in culture medium. c. Incubate the diluted peptide with an equal volume of pseudovirus suspension at 37°C for 30-60 minutes.[1] d. Add the peptide-virus mixture to the target cells. e. Culture for 48-72 hours.
-
Readout: Lyse the cells and measure luciferase activity using a luminometer. Calculate the IC₅₀ values from the dose-response curves.
-
Cell-Cell Fusion Assay
This assay specifically measures the ability of a peptide to block S protein-mediated membrane fusion between two different cell populations.
-
Principle: A reporter system is split between two cell populations ("effector" and "target"). Effector cells express the S protein and one part of the reporter. Target cells express the ACE2 receptor and the complementary part of the reporter. Fusion of the cells brings the reporter components together, generating a measurable signal.[19][23]
-
Methodology (Dual-Split Protein - DSP - Example):
-
Cell Preparation: a. Effector Cells (e.g., HEK293T): Co-transfect with plasmids expressing the S protein and one component of a split reporter (e.g., DSP₁₋₇). b. Target Cells (e.g., 293T/ACE2): Transfect with a plasmid expressing the complementary reporter component (e.g., DSP₈₋₁₁).
-
Inhibition Assay: a. Seed effector cells in a 96-well plate. b. After cell attachment, add serially diluted inhibitor peptides to the wells. c. Add the target cells to the wells containing the effector cells and peptides. d. Co-culture the cells for a defined period (e.g., 4-8 hours) at 37°C to allow for fusion.
-
Readout: Measure the reconstituted reporter signal (e.g., fluorescence or luminescence). Calculate IC₅₀ values from the dose-response curves.[20]
-
Live Virus Inhibition Assay
This assay confirms the inhibitory activity of the peptides against authentic, replication-competent SARS-CoV-2 in a BSL-3 facility.
-
Principle: The ability of the peptide to prevent infection and replication of the live virus in susceptible cells is measured, typically by quantifying viral RNA.
-
Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in a 96-well plate one day prior to infection.[1]
-
Inhibition Assay: a. Serially dilute the inhibitor peptide. b. Incubate the diluted peptide with a known multiplicity of infection (MOI) of live SARS-CoV-2 (e.g., 0.1 MOI) at 37°C for 1 hour.[1] c. Add the peptide-virus mixture to the seeded cells and incubate for 1 hour. d. Remove the inoculum and replace it with fresh medium. e. Culture for 24-48 hours.
-
Readout: a. Collect the cell supernatant. b. Extract viral RNA using a suitable kit. c. Quantify the viral RNA load using RT-qPCR. Calculate IC₅₀ values based on the reduction in viral RNA.[1]
-
References
- 1. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Novel S2 subunit-specific antibody with broad neutralizing activity against SARS-CoV-2 variants of concern [frontiersin.org]
- 4. Research Progress on Spike-Dependent SARS-CoV-2 Fusion Inhibitors and Small Molecules Targeting the S2 Subunit of Spike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S2 subunit of spike encodes diverse targets for functional antibody responses to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency of Fusion-Inhibitory Lipopeptides against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Domains and Functions of Spike Protein in SARS-Cov-2 in the Context of Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronavirus spike protein - Wikipedia [en.wikipedia.org]
- 11. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Following the rule: formation of the 6-helix bundle of the fusion core from severe acute respiratory syndrome coronavirus spike protein and identification of potent peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Following the rule: formation of the 6-helix bundle of the fusion core from severe acute respiratory syndrome coronavirus spike protein and identification of potent peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. New stapled lipopeptide platform offers pan-inhibitors of SARS-CoV-2 and other viruses | BioWorld [bioworld.com]
- 22. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design of Peptide-Based Inhibitors for Resistant HIV-1 Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Peptide-based fusion inhibitors, which target the viral envelope glycoprotein (B1211001) gp41, represent a critical class of antiretrovirals. However, the first-generation inhibitor, Enfuvirtide (T-20), is hampered by a low genetic barrier to resistance, primarily through mutations in the gp41 heptad repeat 1 (HR1) domain. This guide provides a comprehensive overview of the rational design strategies employed to develop next-generation peptide inhibitors with improved potency against these resistant strains. We delve into the molecular mechanisms of HIV-1 entry and resistance, present comparative efficacy data for various inhibitors, provide detailed experimental protocols for their evaluation, and illustrate key concepts with process diagrams.
Introduction: The HIV-1 Fusion Machinery as a Therapeutic Target
The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1] The process begins with the binding of the gp120 subunit to the CD4 receptor on the target cell surface, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2] This interaction triggers a cascade of further conformational changes in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane.[3]
A critical step in the fusion process is the formation of a six-helix bundle (6-HB), a highly stable structure formed by the interaction of the N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) domains of gp41.[4] This zippering action brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the cytoplasm.[3][4] Peptide-based fusion inhibitors are designed to mimic the CHR domain and competitively bind to the NHR domain, thereby preventing the formation of the 6-HB and halting viral entry.[1][5]
The Rise of Resistance: Overcoming the Enfuvirtide Challenge
Enfuvirtide (T-20), the first FDA-approved HIV-1 fusion inhibitor, is a 36-amino acid synthetic peptide corresponding to a segment of the gp41 CHR domain.[1][6] While effective, its clinical utility is limited by the rapid emergence of resistance.[6][7] Resistance to Enfuvirtide primarily arises from mutations within a 10-amino acid motif (residues 36-45) in the HR1 domain of gp41, which is the binding site for the inhibitor.[5][6]
Key mutations that confer resistance include substitutions at positions G36, I37, V38, Q40, N42, N43, and L45.[7][8][9] These mutations reduce the binding affinity of Enfuvirtide to its target, allowing the virus to escape inhibition.[9]
Rational Design Strategies for Next-Generation Inhibitors
To combat Enfuvirtide resistance, researchers have employed several rational design strategies to develop more potent and broadly effective peptide inhibitors.
Second and Third-Generation Linear Peptides
Peptides such as T-1249 and Sifuvirtide were developed as second-generation inhibitors with improved pharmacokinetics and activity against some T-20-resistant strains.[8][10] T-1249 is a 39-amino acid peptide with sequences from HIV-1, HIV-2, and SIV, giving it a broader spectrum of activity.[8][11] Sifuvirtide was designed by modifying the Enfuvirtide sequence to include a pocket-binding domain (PBD), enhancing its binding affinity to a conserved hydrophobic pocket on the NHR trimer.[6]
Targeting the Conserved Gp41 Pocket
A highly conserved hydrophobic pocket on the surface of the HR1 trimer has been identified as a crucial site for drug development.[9][12] This pocket is critical for the stability of the six-helix bundle.[13] Short-peptide inhibitors, such as MTSC22EK and HP23, have been engineered with an "M-T hook" structure to specifically target this pocket, demonstrating high potency and a higher genetic barrier to resistance.[9][12] Resistance to these pocket-targeting inhibitors often involves mutations like E49K and N126K.[4][12]
Lipopeptide Inhibitors
A significant advancement has been the development of lipopeptide inhibitors, where a lipid moiety (e.g., cholesterol or a fatty acid) is conjugated to the peptide.[14][15] This modification enhances the inhibitor's affinity for the viral membrane, increasing its local concentration near the site of fusion and dramatically improving its potency and in vivo half-life.[15] Lipopeptides like LP-19 have shown exceptional potency, with IC50 values in the picomolar range against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[14][15]
Quantitative Comparison of Peptide Inhibitor Efficacy
The following tables summarize the in vitro inhibitory activity (IC50 in nM) of various peptide-based fusion inhibitors against wild-type and Enfuvirtide-resistant HIV-1 strains. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of First and Second-Generation Peptide Inhibitors against Enfuvirtide-Resistant Strains
| Inhibitor | HIV-1 Strain | Genotype | IC50 (nM) | Reference(s) |
| Enfuvirtide (T-20) | NL4-3 | Wild-type | 66.19 | [1] |
| NL4-3 D36G | T-20 Sensitive | 6 - 49 | [10] | |
| NL4-3 (36G)V38A | T-20 Resistant | 313 | [10] | |
| NL4-3 (36G)V38A/N42D | T-20 Resistant | 2,646 | [10] | |
| NL4-3 (36G)V38E/N42S | T-20 Resistant | 9,894 | [10] | |
| Sifuvirtide | NL4-3 V38A | T-20 Resistant | - | [6] |
| NL4-3 V38A/N42D | T-20 Resistant | - | [6] | |
| T-1249 | NL4-3 (36G)V38A | T-20 Resistant | 4 - 10 | [10] |
| NL4-3 (36G)V38A/N42D | T-20 Resistant | 4 - 10 | [10] | |
| NL4-3 (36G)V38E/N42S | T-20 Resistant | 358 | [10] | |
| T-1144 | NL4-3 (36G)V38A | T-20 Resistant | 4 - 6 | [10] |
| NL4-3 (36G)V38A/N42D | T-20 Resistant | 4 - 6 | [10] | |
| NL4-3 (36G)V38E/N42S | T-20 Resistant | 4 - 6 | [10] |
Table 2: Inhibitory Activity of Pocket-Targeting and Lipopeptide Inhibitors
| Inhibitor | HIV-1 Strain | Genotype | IC50 (nM) | Reference(s) |
| C34 | NL4-3 | Wild-type | 1.02 | [1] |
| CP32M | T20-resistant mutants | - | pM range | [7] |
| LP-19 | NL4-3 | Wild-type | 0.15 | [1] |
| Diverse Subtypes | - | 0.29 - 0.85 | [14] | |
| LP-46 | NL4-3 | Wild-type | 0.02 | [11] |
| Diverse Subtypes | - | 0.08 | [11] | |
| T-20 Resistant | - | Highly Potent | [11] |
Experimental Protocols
Single-Round HIV-1 Infectivity Assay (TZM-bl Assay)
This assay quantifies the inhibitory activity of a compound by measuring the reduction in viral entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Env-pseudotyped viruses (produced by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired Env glycoprotein).
-
Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
96-well culture plates.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the peptide inhibitor in growth medium.
-
Pre-incubate the Env-pseudotyped virus with the diluted inhibitor for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture. Add DEAE-Dextran to a final concentration that has been optimized for the specific virus stock to enhance infectivity.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env glycoprotein with target cells expressing CD4 and coreceptors.
Materials:
-
Effector cells (e.g., HeLa or HEK293T cells) expressing the HIV-1 Env glycoprotein and Tat.
-
Target cells (e.g., TZM-bl cells).
-
Growth medium.
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Seed target cells (TZM-bl) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the peptide inhibitor.
-
Detach effector cells and add them to the target cells in the presence of the diluted inhibitor.
-
Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the fusion reaction (e.g., by adding a potent fusion inhibitor like C52L).
-
Incubate for an additional 48 hours to allow for Tat-induced luciferase expression in the fused cells.
-
Measure luciferase activity and calculate the IC50 as described above.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure (e.g., α-helicity) of the peptide inhibitors, which is often correlated with their antiviral activity.
Materials:
-
Purified peptide inhibitor.
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS), transparent in the far-UV region.
-
CD spectropolarimeter.
-
Quartz cuvette (typically 0.1 cm path length).
-
Nitrogen gas source.
Procedure:
-
Dissolve the peptide in the buffer to a known concentration (e.g., 0.1-1.0 mg/mL).
-
Purge the CD spectropolarimeter with nitrogen gas to remove oxygen.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample, typically from 190 to 260 nm.
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the data to mean residue ellipticity [θ].
-
Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.
-
For thermal stability, monitor the ellipticity at 222 nm while increasing the temperature to determine the melting temperature (Tm).
Visualizing the Path to Inhibition
The following diagrams illustrate key processes in HIV-1 fusion and the rational design of peptide inhibitors.
Caption: HIV-1 entry and fusion pathway, highlighting the step targeted by peptide-based inhibitors.
Caption: Workflow for the rational design of novel peptide-based HIV-1 fusion inhibitors.
Conclusion and Future Directions
The rational design of peptide-based inhibitors has led to the development of highly potent next-generation compounds that can effectively overcome resistance to first-generation drugs like Enfuvirtide. Strategies such as targeting the conserved gp41 pocket and the addition of lipid moieties have proven particularly successful, yielding inhibitors with picomolar efficacy and a high barrier to resistance. Continued research in this area, aided by computational modeling and a deeper understanding of the gp41 fusion mechanism, holds the promise of developing even more durable and potent anti-HIV therapeutics. The synergistic potential of combining different generations of fusion inhibitors also presents a promising avenue for future clinical strategies.
References
- 1. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Lipopeptide-based pan-CoV fusion inhibitors potently inhibit HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
The Viral Achilles' Heel: A Technical Guide to MPER-Targeted Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Membrane-Proximal External Region (MPER) of viral envelope glycoproteins represents a critical and highly conserved target for the development of novel fusion inhibitors. This in-depth technical guide explores the core principles of utilizing the MPER as a template for designing potent antiviral therapeutics, with a primary focus on the Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into the structural biology of the MPER, the mechanism of viral fusion, the design strategies for MPER-targeted inhibitors, and the detailed experimental protocols for their evaluation.
The MPER: A Conserved Gateway for Viral Entry
The MPER is a short, highly conserved sequence of amino acids located adjacent to the transmembrane domain of viral fusion proteins, such as gp41 of HIV-1.[1][2] Its strategic location allows it to play a pivotal role in the final stages of membrane fusion, the process by which enveloped viruses merge their membrane with that of a host cell to release their genetic material. The high degree of conservation across different viral strains and even among different viruses makes the MPER an attractive target for broadly acting antiviral drugs, as inhibitors targeting this region are less likely to be rendered ineffective by viral mutations.
The structure of the MPER is conformationally dynamic, transitioning from a relatively disordered state in the pre-fusion conformation of the envelope protein to a more structured alpha-helical conformation during the fusion process.[2][3] This transition is a key step in bringing the viral and cellular membranes into close apposition, a prerequisite for fusion.
Mechanism of Viral Fusion and MPER's Role
The process of HIV-1 entry into a host cell is a multi-step cascade of events, culminating in the fusion of the viral and cellular membranes.
As illustrated in Figure 1, the binding of the viral surface glycoprotein (B1211001) gp120 to the host cell's CD4 receptor initiates a series of conformational changes. This is followed by binding to a co-receptor, typically CCR5 or CXCR4. These binding events trigger a dramatic refolding of the transmembrane glycoprotein gp41, leading to the exposure of its fusion peptide, which inserts into the host cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 fold into a stable six-helix bundle, pulling the viral and cellular membranes together. The MPER is critically involved in this late stage of fusion, facilitating the formation and expansion of the fusion pore through which the viral core enters the cell.
MPER as a Template for Fusion Inhibitor Design
The essential role of the MPER in viral fusion makes it an ideal target for inhibitors. The design of MPER-targeted fusion inhibitors generally follows two main strategies: peptide-based inhibitors and small-molecule inhibitors.
Peptide-Based Fusion Inhibitors
Peptide-based inhibitors are often derived from the HR2 region of gp41 or are designed to mimic the structure of MPER-binding broadly neutralizing antibodies. These peptides can competitively bind to the HR1 region or the MPER itself, disrupting the formation of the six-helix bundle and halting the fusion process.
Small-Molecule Fusion Inhibitors
Small-molecule inhibitors offer several advantages over peptides, including better oral bioavailability and lower manufacturing costs. The design of these molecules often relies on high-throughput screening of chemical libraries or rational design based on the known structure of the MPER and its binding pockets. These small molecules can bind to hydrophobic pockets on the MPER, stabilizing it in a pre-fusion conformation and preventing the conformational changes necessary for fusion.[1]
References
- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralizing Antibodies Targeting HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Six-Helix Bundle: A Linchpin in Viral Fusion and a Target for Antiviral Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The entry of enveloped viruses into host cells is a masterclass in molecular precision, culminating in the fusion of viral and cellular membranes. Central to this critical event for many viruses, including HIV, influenza, and coronaviruses, is the formation of a remarkably stable protein structure known as the six-helix bundle (6HB). This guide provides a comprehensive technical overview of the 6HB's formation, its crucial role in viral entry, and the experimental methodologies used to study this process, offering insights for the development of novel antiviral strategies.
The Core Mechanism: A Symphony of Heptad Repeats
The formation of the six-helix bundle is driven by the interaction of two key domains within the viral fusion protein: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2).[1][2] In the prefusion state, these domains are separated and the fusion machinery is inert. Upon activation—triggered by receptor binding or endosomal acidification—the fusion protein undergoes a dramatic conformational change.
This rearrangement exposes the fusion peptide, which inserts into the host cell membrane, and brings the HR1 and HR2 domains into close proximity. Three HR1 domains from the trimeric fusion protein assemble into a central, parallel coiled-coil core. Subsequently, three HR2 domains fold back in an antiparallel fashion to pack into the hydrophobic grooves of the HR1 core, completing the formation of the thermostable six-helix bundle.[3][4] This "zipping" process is thought to provide the energy necessary to overcome the significant energy barrier of membrane fusion, drawing the viral and cellular membranes together to facilitate their merger and the release of the viral contents into the host cell.[2]
The stability of this six-helix bundle is a critical determinant of fusion efficiency. Mutations that destabilize this structure can impair viral entry, highlighting its importance as a potential target for antiviral drugs.[5]
Quantitative Insights into Six-Helix Bundle Stability
The thermodynamic stability of the six-helix bundle is a key indicator of its function and a crucial parameter in the evaluation of potential fusion inhibitors. Various biophysical techniques are employed to quantify this stability, providing valuable data for drug development.
| Virus Family | Viral Protein | Method | Parameter | Value | Reference |
| Retroviridae | HIV-1 gp41 | Circular Dichroism | Tm | ~60-70 °C | [5] |
| Coronaviridae | SARS-CoV S2 | Circular Dichroism | Tm | >85 °C | [3] |
| Coronaviridae | SARS-CoV S2 | Gel Filtration | Molecular Weight | ~67 kDa | [3] |
| Paramyxoviridae | Nipah Virus F | Peptide Capture Assay | t1/2 (PHI to 6HB) | 1.5 to 15.6 min | [6] |
| Arenaviridae | Lassa Virus GP2 | Bio-Layer Interferometry | KD (HR1-HR2) | 3.75 - 30 µM | [7] |
Table 1: Quantitative Data on the Stability and Formation of Viral Six-Helix Bundles. Tm: Melting Temperature; kDa: kilodaltons; t1/2: half-life; PHI: Pre-Hairpin Intermediate; KD: Dissociation Constant.
Visualizing the Pathway to Fusion
The process of viral entry and the subsequent formation of the six-helix bundle can be conceptualized as a series of ordered steps. The following diagrams, generated using the DOT language, illustrate these key pathways and workflows.
Caption: General workflow of viral entry leading to six-helix bundle formation.
Caption: Experimental workflow for screening viral fusion inhibitors.
Key Experimental Protocols
A variety of sophisticated experimental techniques are employed to dissect the intricacies of six-helix bundle formation and to screen for potential inhibitors.
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and their conformational changes. The characteristic alpha-helical structure of the six-helix bundle produces a distinct CD spectrum with negative peaks at approximately 208 and 222 nm.[3] Thermal denaturation studies monitored by CD can be used to determine the melting temperature (Tm), a measure of the bundle's stability.[2][8]
Detailed Protocol:
-
Sample Preparation:
-
Purify the HR1 and HR2 peptides or the entire ectodomain of the fusion protein to >95% purity.
-
Prepare protein samples in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.5 mg/mL.[9] The buffer should have low absorbance in the far-UV region.
-
Accurately determine the protein concentration using a reliable method such as amino acid analysis or UV absorbance at 280 nm with a calculated extinction coefficient.
-
-
Data Acquisition:
-
Use a quartz cuvette with a pathlength of 0.1-1 mm.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
For thermal denaturation, monitor the CD signal at a fixed wavelength (typically 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).[2]
-
-
Data Analysis:
-
Analyze the CD spectrum to estimate the percentage of alpha-helical content using deconvolution software.
-
Plot the CD signal at 222 nm as a function of temperature. The midpoint of the transition curve represents the melting temperature (Tm).[8]
-
Fluorescence Resonance Energy Transfer (FRET) for Monitoring Fusion Kinetics
FRET is a distance-dependent interaction between two fluorophores that can be used to monitor the proximity of HR1 and HR2 domains in real-time, providing kinetic data on six-helix bundle formation and membrane fusion.[10][11]
Detailed Protocol:
-
Fluorophore Labeling:
-
Genetically fuse donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the C-terminus of HR1 and the N-terminus of HR2, respectively. Alternatively, chemically label purified peptides with FRET-paired dyes.
-
For virion-based assays, incorporate a FRET-based reporter system, such as a beta-lactamase (BlaM) fused to a viral protein and a FRET substrate (CCF2-AM) loaded into target cells.[10]
-
-
Fusion Assay:
-
For in vitro assays, mix the labeled HR1 and HR2 peptides and monitor the FRET signal over time using a fluorometer.
-
For cell-based assays, co-express the labeled fusion proteins in cells and induce fusion. Monitor the FRET signal using fluorescence microscopy or flow cytometry.
-
For virion-based assays, incubate BlaM-containing virions with target cells loaded with CCF2-AM and measure the change in fluorescence emission from green to blue as fusion occurs.[10]
-
-
Data Analysis:
-
Calculate the FRET efficiency to determine the extent of HR1-HR2 interaction.
-
Analyze the kinetics of the FRET signal change to determine the rate of six-helix bundle formation and membrane fusion.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination
These techniques provide atomic-level details of the six-helix bundle structure, revealing the precise interactions between the HR1 and HR2 domains and offering a blueprint for the rational design of fusion inhibitors.[12][13]
Detailed Protocol for X-ray Crystallography:
-
Protein Expression and Purification:
-
Express and purify high-quality, homogenous HR1 and HR2 peptides or a single-chain construct where they are linked.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the six-helix bundle complex.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Detailed Protocol for Cryo-EM:
-
Sample Preparation:
-
Prepare a purified and concentrated sample of the viral fusion protein trimer in its post-fusion, six-helix bundle conformation.
-
Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.[14]
-
-
Data Collection:
-
Image the frozen-hydrated particles in a transmission electron microscope at cryogenic temperatures. Collect a large dataset of particle images at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the 2D particle images.
-
Reconstruct a 3D density map of the six-helix bundle from the 2D class averages. .
-
Build and refine an atomic model into the 3D density map.[12]
-
Conclusion: A Target Ripe for Intervention
The formation of the six-helix bundle is a conserved and essential step in the entry of a diverse range of enveloped viruses. Its high thermodynamic stability and critical role in membrane fusion make it an attractive target for the development of broad-spectrum antiviral drugs. A thorough understanding of the molecular mechanisms, kinetics, and structural biology of six-helix bundle formation, facilitated by the experimental approaches outlined in this guide, is paramount for the design and optimization of novel fusion inhibitors that can effectively combat existing and emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. boddylab.ca [boddylab.ca]
- 3. Frontiers | Modulation of TLR7, TYK2 and OAS1 expression during SARS-CoV-2 infection [frontiersin.org]
- 4. Interaction between heptad repeat 1 and 2 regions in spike protein of SARS-associated coronavirus: implications for virus fusogenic mechanism and identification of fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence resonance energy transfer-based HIV-1 virion fusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Monitoring fusion kinetics of viral and target cell membranes in living cells using a SARS-CoV-2 spike-protein-mediated membrane fusion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the heptad repeat regions, HR1 and HR2, and design of a fusion core structure model of the spike protein from severe acute respiratory syndrome (SARS) coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Herpesvirus Entry and Fusion Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and molecular mechanisms governing herpesvirus entry into host cells. It details the key viral glycoproteins involved in this intricate process, the conformational changes that drive membrane fusion, and the strategies for inhibiting these critical steps. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.
The Herpesvirus Entry Machinery: A Multi-Component System
Unlike many other enveloped viruses that rely on a single glycoprotein (B1211001) for entry, herpesviruses utilize a more complex, multi-protein machinery to mediate fusion between the viral envelope and the host cell membrane.[1][2] This core machinery is highly conserved across the Herpesviridae family and consists of three key players: glycoprotein B (gB), and a heterodimer of glycoprotein H (gH) and glycoprotein L (gL).[3] In alphaherpesviruses, such as Herpes Simplex Virus (HSV), an additional glycoprotein, gD, is essential for initiating the fusion cascade through receptor binding.[4]
-
Glycoprotein D (gD): The Receptor Binder and Trigger. gD is the primary determinant of herpesvirus tropism, initiating entry by binding to specific host cell receptors.[4] Known receptors for HSV gD include the herpesvirus entry mediator (HVEM), a member of the tumor necrosis factor receptor superfamily, and nectin-1, a cell adhesion molecule.[5][6] Upon receptor engagement, gD undergoes a significant conformational change, which is the crucial first step in activating the fusion machinery.[7][8]
-
Glycoprotein H/L (gH/gL): The Regulator. The gH/gL complex acts as a regulator of fusion.[9] After gD is triggered by receptor binding, it is thought to interact with gH/gL, causing a subsequent conformational change in this complex.[10] This "activated" gH/gL then transmits the signal to the final effector of fusion, gB.[9]
-
Glycoprotein B (gB): The Fusogen. gB is the viral fusogen, the protein that directly mediates the merging of the viral and cellular membranes.[11] It is a trimeric protein that shares structural homology with class III viral fusion proteins.[7][11] The activation signal from gH/gL is believed to trigger a dramatic refolding of gB from a prefusion to a postfusion conformation, driving the apposition and eventual fusion of the two membranes.[2][11]
Quantitative Analysis of Glycoprotein Interactions
The precise orchestration of herpesvirus entry is underpinned by a series of specific protein-protein interactions. The affinities of these interactions are critical for the efficiency of the fusion process. Surface Plasmon Resonance (SPR) is a powerful technique used to measure the binding kinetics of these interactions in real-time.
Table 1: Binding Affinities of HSV Glycoprotein D (gD) to Host Cell Receptors
| gD Variant (Virus Strain) | Receptor | Dissociation Constant (K_d) | Reference(s) |
| HSV-1 gD | Nectin-1 | 12.5 nM | [12] |
| HSV-2 gD | Nectin-1 | 19.1 nM | [12] |
| HSV-1 gD (truncated) | Nectin-1 | 2.27 nM | [12] |
| HSV-2 gD (truncated) | Nectin-1 | 7.81 nM | [12] |
| HSV-1 gD(306t) | HVEM | 3.2 µM | [11] |
| HSV-2 gD(306t) | HVEM | 1.5 µM | [11] |
| HSV-1 gD(Δ290-299t) | HVEM | 33 nM | [11] |
The Fusion Process: A Cascade of Conformational Changes
Herpesvirus entry is a dynamic process that can occur either at the plasma membrane or from within an endosome, depending on the cell type.[13][14] The core of this process is a signaling cascade initiated by gD and culminating in the fusogenic action of gB.
Signaling Pathway of Herpesvirus Entry
The entry process begins with the initial attachment of the virion to the host cell, often mediated by interactions between viral glycoproteins like gC and heparan sulfate (B86663) proteoglycans on the cell surface. This is followed by the specific binding of gD to its cognate receptor, which triggers a cascade of conformational changes that activate the fusion machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of unliganded HSV gD reveals a mechanism for receptor-mediated activation of virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry of alphaherpesviruses into the cell - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Split-Luciferase Complementation for Analysis of Virus-Host Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herpesvirus Entry: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Peptides Homologous to Herpes Simplex Virus Type 1 Glycoprotein B Inhibit Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Antiviral Research: A Technical Guide to the Initial Characterization of Synthetic Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge posed by viral pathogens necessitates the development of innovative therapeutic strategies. Among the most promising new modalities are synthetic peptide mimics, compounds designed to emulate the antiviral properties of natural peptides while offering enhanced stability and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core methodologies for the initial characterization of these novel antiviral candidates. It details the mechanisms of action, experimental protocols for efficacy and safety assessment, and a framework for their preclinical development.
Mechanisms of Action: How Peptide Mimics Combat Viruses
Synthetic peptide mimics exert their antiviral effects through a variety of mechanisms, often targeting either the virus itself or host cellular factors essential for viral replication. A comprehensive understanding of these mechanisms is crucial for the rational design and development of effective antiviral therapeutics.
The primary modes of action include:
-
Inhibition of Viral Entry: Many peptide mimics are designed to block the initial stages of viral infection. This can be achieved by:
-
Binding to Viral Glycoproteins: Peptides can bind to viral surface proteins, such as the spike protein of SARS-CoV-2 or the hemagglutinin of influenza, thereby preventing attachment to host cell receptors.[1]
-
Blocking Host Cell Receptors: Alternatively, peptide mimics can bind to the host cell receptors that viruses use for entry, such as the ACE2 receptor for SARS-CoV-2, effectively competing with the virus.
-
Inhibiting Membrane Fusion: For enveloped viruses, fusion of the viral and host cell membranes is a critical step. Peptide mimics can interfere with the conformational changes in viral fusion proteins required for this process.
-
-
Disruption of the Viral Envelope: Cationic and amphipathic peptide mimics can directly interact with the negatively charged lipids of the viral envelope, leading to its disruption and inactivation of the virus.[2]
-
Inhibition of Viral Replication: Once inside the host cell, viruses rely on their own and host cellular machinery for replication. Peptide mimics can be designed to:
-
Inhibit Viral Enzymes: Key viral enzymes, such as proteases and polymerases, are attractive targets for inhibition. Peptide mimics can act as competitive or non-competitive inhibitors of these enzymes, halting the viral life cycle.
-
Interfere with Viral Assembly: The formation of new viral particles is a complex process that can be disrupted by peptides that interfere with the protein-protein interactions of viral components.
-
-
Modulation of Host Immune and Signaling Pathways: Instead of directly targeting the virus, some peptide mimics can modulate host cell responses to create an antiviral state. This can involve:
-
Stimulating Innate Immunity: Peptides can activate signaling pathways that lead to the production of antiviral cytokines, such as interferons.
-
Inhibiting Pro-viral Host Factors: Viruses often manipulate host signaling pathways to their advantage.[3] Peptide mimics can be designed to counteract these manipulations, for instance, by inhibiting signaling cascades like the p38/MK2 MAPK pathway that some viruses exploit.[3]
-
Below is a diagram illustrating the major mechanisms of action of antiviral peptide mimics.
Quantitative Data Presentation
The initial characterization of a synthetic peptide mimic involves quantifying its antiviral efficacy and its potential toxicity to host cells. This data is typically presented in terms of the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to IC50, is a critical measure of the therapeutic window of the compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Below are tables summarizing the in vitro activity of various synthetic peptide mimics against different viruses.
Table 1: Antiviral Activity of Peptide Mimics against Enveloped Viruses
| Peptide Mimic | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| P9 | Influenza A (H1N1) | MDCK | 0.36 | 113.88 | 316.3 | [4] |
| P9R | SARS-CoV-2 | MDCK | 0.264 | 87.9 | 333.0 | [4] |
| 610 | Influenza A (H1N1) | MDCK | 2.35 | >33.3 | >14.1 | [5] |
| Sau-22 | Influenza A (H3N2) | MDCK | 5.34 | >79.1 | >14.8 | [5] |
| Mel4 | Murine Norovirus | RAW 264.7 | 8.6 | >100 | >11.6 | [5] |
Table 2: Antiviral Activity of Peptide Mimics against Non-Enveloped Viruses
| Peptide Mimic | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1083 | Human Adenovirus 5 | Vero | 47.2 | >500 | >10.6 | [5] |
| LL-37 | Murine Norovirus | RAW 264.7 | 4.2 | >100 | >23.8 | [5] |
| Melimine | Murine Norovirus | RAW 264.7 | 4.8 | >100 | >20.8 | [5] |
Experimental Protocols
Accurate and reproducible experimental protocols are the cornerstone of antiviral drug development. The following sections provide detailed methodologies for the key in vitro assays used in the initial characterization of synthetic peptide mimics.
Plaque Reduction Assay
The plaque reduction assay is a quantitative method to determine the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Synthetic peptide mimic stock solution
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., containing 0.8% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the peptide mimic in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix the virus stock with each dilution of the peptide mimic and incubate for 1 hour at room temperature.
-
Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the overlay medium containing the corresponding concentrations of the peptide mimic.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-4 days).
-
Fixation and Staining: Fix the cells with formaldehyde (B43269) and then stain with crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay is used for viruses that do not form plaques but cause a cytopathic effect (CPE).
Materials:
-
Host cells in a 96-well plate
-
Virus stock
-
Synthetic peptide mimic stock solution
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of the peptide mimic in cell culture medium.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.
-
Infection: Pre-incubate the cells with the peptide mimic dilutions for a specified time, then add the virus dilutions to the wells.
-
Incubation: Incubate the plate for 5-7 days and observe for CPE.
-
Scoring: Score each well as either positive or negative for CPE.
-
Data Analysis: Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. The IC50 is the concentration of the peptide mimic that reduces the virus titer by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
Host cells in a 96-well plate
-
Synthetic peptide mimic stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the peptide mimic to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 is determined by plotting the percentage of cell viability against the log of the compound concentration.
Experimental and Developmental Workflows
The discovery and initial characterization of synthetic peptide mimics as antivirals follow a structured workflow that integrates computational and experimental approaches.
Antiviral Peptide Mimic Discovery and Characterization Workflow
The following diagram outlines the typical workflow from initial screening to the identification of a lead candidate for further preclinical development.
References
- 1. Harnessing Antiviral Peptides: From Molecular Mechanisms to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral manipulation of host mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Efficacy of Peptides and Mimics against Influenza A Virus, Adenovirus, and Murine Norovirus [mdpi.com]
Methodological & Application
Application Note: Recombinant Production and Purification of Peptides as Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of small peptides (typically under 50 amino acids) via recombinant DNA technology presents significant challenges. Their small size often leads to rapid degradation by host cell proteases and they can be difficult to express and purify in sufficient quantities. A powerful and widely adopted strategy to overcome these hurdles is the use of fusion protein technology.[1][2] By expressing the peptide of interest as part of a larger fusion protein, researchers can significantly improve expression levels, enhance solubility, prevent proteolytic degradation, and simplify purification.[1][3][4]
This application note provides a comprehensive overview and detailed protocols for the design, expression, and purification of peptides as fusion proteins.
The Fusion Protein Strategy: A Modular Approach
The core principle of this strategy is to genetically fuse the coding sequence of the target peptide to the coding sequence of a well-characterized "carrier" protein or "tag." A specific protease cleavage site is typically engineered between the fusion partner and the peptide, allowing for the eventual release of the native peptide after purification.[5][6]
References
- 1. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of recombinant peptides as fusions with SUMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. Tag Removal by Site-Specific Cleavage of Recombinant Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. A critical review of the methods for cleavage of fusion proteins with thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pseudovirus Neutralization Assay in Inhibitor Potency Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pseudovirus neutralization assay (PVNA) is a robust and versatile platform for the evaluation of neutralizing antibodies and other inhibitors of viral entry.[1][2] This technology utilizes replication-defective viral particles, known as pseudoviruses, which incorporate the envelope proteins of a pathogenic virus onto the core of a safe, well-characterized virus, such as a lentivirus or vesicular stomatitis virus (VSV).[3][4] These pseudoviruses mimic the entry process of the live pathogenic virus but are incapable of replication, making them safe to handle in a Biosafety Level 2 (BSL-2) laboratory setting.[4][5][6] The core of the pseudovirus typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantitative measurement of viral entry into target cells.[4][5]
This document provides detailed application notes and protocols for performing pseudovirus neutralization assays to determine the potency of inhibitory substances, such as monoclonal antibodies, patient sera, and small molecule inhibitors.
Principle of the Assay
The pseudovirus neutralization assay is based on the principle that neutralizing antibodies or other inhibitors will block the entry of pseudoviruses into their target cells. This inhibition is quantified by a reduction in the reporter gene signal. The potency of an inhibitor is typically expressed as the 50% inhibitory concentration (IC50) or 50% inhibitory dilution (ID50), which is the concentration or dilution of the inhibitor that reduces reporter signal by 50% compared to control wells with no inhibitor.[2]
Applications in Drug Development
The PVNA is a critical tool in various stages of drug and vaccine development:
-
Vaccine Efficacy Assessment: PVNAs are widely used to quantify the neutralizing antibody titers in serum samples from vaccinated individuals or animals, providing a key correlate of protection for many viral diseases.[6][7][8]
-
Therapeutic Antibody Screening: The assay is instrumental in the discovery and characterization of neutralizing monoclonal antibodies. It allows for high-throughput screening of antibody candidates and determination of their potency.
-
Antiviral Drug Discovery: PVNAs can be used to screen for and characterize small molecule inhibitors that target the viral entry process.[9]
-
Viral Tropism and Receptor Studies: By pseudotyping with different envelope proteins, researchers can study the tropism of various viruses and the role of specific host cell receptors in viral entry.
Experimental Workflow
The general workflow of a pseudovirus neutralization assay involves several key steps: production of pseudoviruses, titration to determine the optimal viral dose, and the neutralization assay itself, followed by data analysis.
Caption: General workflow of a pseudovirus neutralization assay.
Detailed Protocols
Protocol 1: Pseudovirus Production (Lentiviral System)
This protocol describes the production of lentiviral pseudoviruses, a commonly used system.
Materials:
-
HEK293T cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Plasmids:
-
Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)[1]
-
Viral envelope protein expression plasmid (e.g., pcDNA3.1-Spike)
-
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.[10]
-
Plasmid Preparation: Prepare a mixture of the lentiviral backbone plasmid and the viral envelope protein expression plasmid in Opti-MEM. The optimal ratio of backbone to envelope plasmid should be determined empirically, but a 1:1 or 2:1 ratio is a good starting point.[1]
-
Transfection:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid mixture and the diluted transfection reagent. Incubate at room temperature for 15-20 minutes.[10]
-
Gently add the transfection complex to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 12-16 hours, replace the transfection medium with fresh complete DMEM.[10]
-
Harvesting: At 48-72 hours post-transfection, harvest the supernatant containing the pseudoviruses.
-
Clarification and Storage: Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the pseudovirus and store at -80°C.[10]
Protocol 2: Pseudovirus Titration
Before performing the neutralization assay, the pseudovirus stock must be titrated to determine the optimal amount of virus to use, which should result in a high signal-to-background ratio.
Materials:
-
Target cells (e.g., HEK293T-ACE2 for SARS-CoV-2 pseudovirus)
-
Complete DMEM
-
96-well white, clear-bottom plates
-
Pseudovirus stock
-
Luciferase substrate
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.
-
Serial Dilution: On the day of infection, prepare serial dilutions of the pseudovirus stock in complete DMEM.
-
Infection: Add the diluted pseudovirus to the cells. Include wells with cells only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Lysis and Readout:
-
Carefully remove the medium from the wells.
-
Add luciferase lysis buffer and incubate for at least 1 minute.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Titer Calculation: The titer is expressed as Relative Light Units (RLU) per milliliter (RLU/mL). Select a dilution that gives a high RLU value well above the background for the neutralization assay.
Protocol 3: Pseudovirus Neutralization Assay
Materials:
-
Target cells
-
Complete DMEM
-
96-well white, clear-bottom plates
-
Pseudovirus stock (diluted to the optimal concentration determined in the titration)
-
Inhibitor (e.g., monoclonal antibody, serum, or small molecule)
-
Luciferase substrate
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor in complete DMEM in a separate 96-well plate.
-
Incubation of Inhibitor and Pseudovirus: Add the diluted pseudovirus to each well containing the serially diluted inhibitor. Incubate the mixture for 1 hour at 37°C.[10] Include control wells with pseudovirus and no inhibitor (virus control) and cells only (background control).
-
Infection: Transfer the pseudovirus-inhibitor mixture to the plate containing the target cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Lysis and Readout: Measure the luciferase activity as described in the titration protocol.
-
Data Analysis:
-
Subtract the average RLU of the cell-only control from all other wells.
-
Calculate the percent neutralization for each inhibitor concentration using the following formula: % Neutralization = 100 × (1 - (RLU of sample / RLU of virus control))
-
Plot the percent neutralization against the logarithm of the inhibitor concentration or dilution.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 or ID50 value.
-
Data Presentation
The potency of different inhibitors can be compared by tabulating their IC50 or ID50 values.
Table 1: Potency of Monoclonal Antibodies against Various Pseudoviruses
| Monoclonal Antibody | Target Virus | Pseudovirus System | Target Cell Line | IC50 (µg/mL) | Reference |
| mAb A | SARS-CoV-2 (Wuhan-Hu-1) | Lentiviral | HEK293T-ACE2 | 0.05 | Fictional Data |
| mAb B | SARS-CoV-2 (Omicron) | Lentiviral | HEK293T-ACE2 | 0.8 | Fictional Data |
| mAb C | Influenza A (H1N1) | Lentiviral | HEK293T | 0.1 | Fictional Data |
| mAb D | HIV-1 (SF162) | Lentiviral | TZM-bl | 0.2 | Fictional Data |
Table 2: Neutralizing Antibody Titers in Vaccinated Individuals
| Vaccine | Target Virus Variant | Timepoint Post-Vaccination | Geometric Mean Titer (ID50) | Reference |
| Vaccine X | SARS-CoV-2 (Alpha) | 14 days post-dose 2 | 1250 | [11] |
| Vaccine X | SARS-CoV-2 (Beta) | 14 days post-dose 2 | 850 | [11] |
| Vaccine Y | SARS-CoV-2 (Wuhan-Hu-1) | 1 month post-dose 2 | 40.2 | [8] |
| Vaccine Y | SARS-CoV-2 (Delta) | 1 month post-dose 2 | 26.1 | [8] |
Viral Entry Signaling Pathway
The entry of an enveloped virus into a host cell is a multi-step process that can be targeted by neutralizing antibodies and other inhibitors. The following diagram illustrates a generalized pathway.
Caption: Generalized viral entry pathway and points of inhibition.
Description of the Pathway:
-
Attachment: The virus initially attaches to the surface of the host cell, often through interactions with specific receptors.[12]
-
Receptor Binding: A more specific and high-affinity interaction occurs between the viral envelope protein and a primary cellular receptor. This may be followed by binding to a co-receptor.
-
Endocytosis: The virus-receptor complex is internalized into the cell through endocytosis, forming an endosome.[12]
-
Acidification: The endosome becomes acidified, which can trigger conformational changes in the viral envelope protein.
-
Membrane Fusion: The conformational changes in the viral envelope protein lead to the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[13]
Neutralizing antibodies can inhibit viral entry at several of these steps, most commonly by blocking the attachment of the virus to its receptor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low pseudovirus titer | - Inefficient transfection- Suboptimal plasmid ratio- Poor cell health | - Optimize transfection reagent and protocol- Titrate the ratio of backbone to envelope plasmid- Ensure HEK293T cells are healthy and at the correct confluency |
| High background in cell-only controls | - Contamination- Reagent issue | - Check cell culture for contamination- Prepare fresh reagents |
| High variability between replicates | - Pipetting errors- Uneven cell seeding | - Use a multichannel pipette for consistency- Ensure a single-cell suspension when seeding cells |
| No neutralization observed with a known positive control | - Incorrect pseudovirus- Inactive inhibitor | - Confirm the identity of the pseudovirus and target cells- Use a fresh aliquot of the positive control |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative analysis of neutralization assays performed using live SARS-CoV-2 virus and pseudovirus to assess immunogenicity of a bivalent SARS-CoV-2 protein vaccine in humans [frontiersin.org]
- 7. Validation of a Pseudovirus Neutralization Assay for Severe Acute Respiratory Syndrome Coronavirus 2: A High-Throughput Method for the Evaluation of Vaccine Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Immunogenicity by Pseudovirus Neutralization Assays for SARS‐CoV‐2 Variants after Primary and Booster Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudovirus (PSV) Assay [bio-protocol.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Viral entry pathways: the example of common cold viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Unveiling Inhibitor-Induced Structural Changes: An Application Guide to Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Circular Dichroism (CD) spectroscopy stands as a powerful and accessible biophysical technique for elucidating the structural properties of proteins and investigating their interactions with inhibitors. This non-destructive method provides invaluable insights into protein secondary and tertiary structure, conformational changes, and stability, making it an indispensable tool in drug discovery and development. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy offers a rapid and sensitive means to characterize the impact of inhibitor binding on a protein's three-dimensional structure.
This guide provides detailed application notes and experimental protocols for utilizing circular dichroism to characterize the structural properties of inhibitors and their target proteins.
Application Notes: Leveraging Circular Dichroism in Inhibitor Characterization
Circular dichroism is a versatile technique that can be applied at various stages of the drug discovery pipeline, from initial hit validation to lead optimization. Its primary applications in the context of inhibitor characterization include:
-
Confirmation of Inhibitor Binding and Induced Conformational Changes: A change in the CD spectrum of a protein upon the addition of an inhibitor is a direct indication of binding and a subsequent alteration in the protein's conformation.[1][2][3] Far-UV CD (190-250 nm) is sensitive to changes in the protein's secondary structure (α-helices, β-sheets, turns, and random coils), while near-UV CD (250-350 nm) probes the local environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, providing information about the protein's tertiary structure.[4][5]
-
Assessment of Protein Stability Modulation: Inhibitor binding can either stabilize or destabilize the target protein. CD thermal melt (or thermal shift) assays monitor the change in the CD signal at a specific wavelength as a function of temperature. The midpoint of the unfolding transition, known as the melting temperature (Tm), serves as a key indicator of protein stability. An increase in Tm in the presence of an inhibitor signifies stabilization, a common characteristic of effective inhibitors.[6][7][8][9]
-
Estimation of Binding Affinity: While not its primary application, CD titrations can be used to estimate the dissociation constant (Kd) of a protein-inhibitor complex. By monitoring the change in the CD signal at a fixed wavelength as a function of increasing inhibitor concentration, a binding curve can be generated and fitted to an appropriate binding model to determine the Kd.[10]
-
High-Throughput Screening: The rapid nature of CD measurements makes it amenable to high-throughput screening of compound libraries to identify potential inhibitors that induce conformational changes in the target protein.[4]
Data Presentation: Quantitative Analysis of Inhibitor-Protein Interactions
The following tables summarize representative quantitative data obtained from circular dichroism studies of inhibitor-protein interactions.
Table 1: Inhibitor-Induced Changes in Protein Secondary Structure
| Protein Target | Inhibitor | Molar Ratio (Protein:Inhibitor) | Wavelength (nm) | Change in Mean Residue Ellipticity (deg·cm²·dmol⁻¹) | Reference |
| Dihydrofolate Reductase | Methotrexate | 1:1 | 222 | -1500 | Fictionalized Data |
| HIV-1 Protease | Saquinavir | 1:2 | 218 | +800 | Fictitious Example |
| Carbonic Anhydrase II | Acetazolamide | 1:5 | 208 | -1200 | Hypothetical Data |
| p38 MAP Kinase | BIRB 796 | 1:1 | 220 | -2000 | Illustrative Data |
Table 2: Thermal Shift Assay Data for Protein-Inhibitor Binding
| Protein Target | Inhibitor | Protein Concentration (µM) | Inhibitor Concentration (µM) | Tm without Inhibitor (°C) | Tm with Inhibitor (°C) | ΔTm (°C) | Reference |
| Human Serum Albumin | Ibuprofen | 10 | 100 | 62.5 | 65.0 | +2.5 | Fictionalized Data |
| Trypsin | Aprotinin | 5 | 10 | 58.0 | 68.0 | +10.0 | Fictitious Example |
| Kinase X | Inhibitor Y | 8 | 50 | 45.2 | 50.7 | +5.5 | Hypothetical Data |
| Bromodomain-containing protein 4 | JQ1 | 15 | 150 | 42.0 | 48.5 | +6.5 | Illustrative Data |
Table 3: Binding Affinity (Kd) Determined by CD Titration
| Protein Target | Inhibitor | Wavelength Monitored (nm) | Kd (µM) | Reference |
| Calmodulin | Trifluoperazine | 222 | 5.2 | Fictionalized Data |
| Lysozyme | N-acetylglucosamine | 292 | 25 | Fictitious Example |
| Human T1R2 ATD | Neotame | 219 | 2.78 | [10] |
| FsrC membrane sensor kinase | GBAP ligand | Near-UV | 2 | [11] |
Experimental Protocols
Protocol 1: Analysis of Inhibitor-Induced Secondary Structure Changes
Objective: To determine if an inhibitor induces changes in the secondary structure of a target protein using far-UV CD spectroscopy.
Materials:
-
Purified target protein of known concentration (>95% purity)
-
Inhibitor of known concentration
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Avoid buffers with high absorbance in the far-UV region, such as Tris.[4]
-
Circular dichroism spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer.
-
Prepare a stock solution of the inhibitor at a concentration at least 10-fold higher than the desired final concentration.
-
Prepare two samples:
-
Protein alone: Dilute the protein stock solution to the final desired concentration (e.g., 0.1 mg/mL) in the CD buffer.
-
Protein + Inhibitor: To the diluted protein solution, add the inhibitor stock solution to achieve the desired final molar ratio (e.g., 1:1, 1:5, 1:10). Ensure the final volume of added inhibitor is small to avoid significant dilution of the protein. Prepare a corresponding buffer blank containing the same concentration of the inhibitor.
-
-
-
Instrument Setup:
-
Set the wavelength range to 190-250 nm.
-
Set the data pitch to 0.5 nm or 1.0 nm.
-
Set the scanning speed to 50 nm/min.
-
Set the bandwidth to 1.0 nm.
-
Set the response time to 2 seconds.
-
Accumulate 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Maintain a constant temperature, typically 20°C or 25°C, using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (and buffer with inhibitor for the corresponding sample).
-
Record the CD spectrum of the protein alone.
-
Record the CD spectrum of the protein in the presence of the inhibitor.
-
-
Data Analysis:
-
Subtract the corresponding baseline spectrum from each sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (millidegrees × Mean Residue Weight) / (pathlength in mm × concentration in mg/mL)
-
Compare the MRE spectra of the protein with and without the inhibitor. Significant changes in the shape and magnitude of the spectrum indicate inhibitor-induced conformational changes.
-
Deconvolution algorithms can be used to estimate the percentage of secondary structure elements.
-
Protocol 2: Thermal Shift Assay to Assess Inhibitor-Induced Stability Changes
Objective: To determine the effect of an inhibitor on the thermal stability of a target protein by measuring the change in its melting temperature (Tm).
Materials:
-
Same as Protocol 1.
-
Circular dichroism spectropolarimeter equipped with a Peltier temperature controller.
Methodology:
-
Sample Preparation:
-
Prepare samples of the protein alone and protein with the inhibitor as described in Protocol 1. A protein concentration of 2-50 µM is typically used.[10]
-
-
Instrument Setup:
-
Select a wavelength that shows a significant CD signal and is expected to change upon unfolding (e.g., 222 nm for α-helical proteins).[10]
-
Set the temperature range for the melt, for example, from 20°C to 95°C.
-
Set the heating rate, typically 1-2°C/min.[12]
-
Set the data pitch to 1°C.[10]
-
Set the equilibration time at each temperature point (e.g., 30 seconds).[10][12]
-
-
Data Acquisition:
-
Record the CD signal at the chosen wavelength as a function of increasing temperature for the protein alone and for the protein-inhibitor complex.
-
After the heating scan, it is good practice to perform a cooling scan to check for the reversibility of the unfolding process.
-
-
Data Analysis:
-
Plot the CD signal (MRE) as a function of temperature. The data should yield a sigmoidal curve.
-
The Tm is the temperature at the midpoint of the unfolding transition. This can be determined by finding the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein-inhibitor complex (ΔTm = Tm(with inhibitor) - Tm(without inhibitor)). A positive ΔTm indicates stabilization.
-
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of inhibitors using circular dichroism.
Caption: Workflow for analyzing inhibitor-induced secondary structure changes.
Caption: Workflow for a CD thermal shift assay to assess protein stability.
Caption: Logical flow from CD observations to inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. eubopen.org [eubopen.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of Conformational and Ligand Binding Properties of Membrane Proteins Using Synchrotron Radiation Circular Dichroism (SRCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Fusion Inhibitors for Preventing Viral Entry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viral entry into host cells is the first and most critical step in the lifecycle of enveloped viruses, making it a prime target for antiviral therapeutic strategies.[1] This process is mediated by viral fusion proteins, which undergo significant conformational changes to merge the viral envelope with the host cell membrane, allowing the viral genetic material to enter the host cell.[1][2] Fusion inhibitors are a class of antiviral agents designed to interfere with this crucial fusion process.[3] By blocking viral entry, these inhibitors can prevent the establishment of infection, reduce viral load, and limit disease severity.[1] This document provides an overview of the application of fusion inhibitors, their mechanisms of action against various viruses, detailed protocols for their evaluation, and a summary of their efficacy.
Mechanisms of Action of Viral Fusion Inhibitors
Fusion inhibitors can act through several mechanisms, broadly categorized by the stage of the entry process they disrupt.[1] These include blocking receptor or co-receptor binding, inhibiting the conformational changes of fusion proteins, or preventing the close apposition of viral and cellular membranes.
HIV Fusion and Entry Inhibitors
HIV entry is a well-studied process and a key target for antiretroviral therapy. It involves the binding of the viral glycoprotein (B1211001) gp120 to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4).[4][5] This binding triggers conformational changes in the transmembrane glycoprotein gp41, leading to membrane fusion.[4][6]
-
CCR5 Antagonists (e.g., Maraviroc): These are entry inhibitors that bind to the CCR5 coreceptor on the host cell.[7][8] Maraviroc functions as a non-competitive, allosteric inhibitor, inducing a conformational change in CCR5 that prevents its interaction with the viral gp120.[9][10] This blockade prevents the entry of CCR5-tropic HIV-1 strains.[9][11]
-
gp41-Targeting Fusion Inhibitors (e.g., Enfuvirtide): Enfuvirtide (T-20) is a synthetic peptide that mimics a region of the gp41 subunit.[4][6] It binds to a transient intermediate state of gp41, specifically the N-terminal heptad repeat (NHR or HR1) region, preventing the gp41 protein from folding into the six-helix bundle structure required for membrane fusion.[12][13][14] This effectively halts the fusion process before the viral capsid can enter the cell.[4][6]
Influenza Virus Fusion Inhibitors
Influenza virus entry occurs via endocytosis. The low pH within the endosome triggers a conformational change in the viral hemagglutinin (HA) protein, exposing a fusion peptide that inserts into the endosomal membrane and mediates fusion.[15][16]
-
Hemagglutinin Stabilizers (e.g., Umifenovir/Arbidol): Umifenovir is a broad-spectrum antiviral that inhibits membrane fusion.[17][18] It is believed to interact with the HA protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for fusion.[18][19][20] This action blocks the release of the viral genome into the cytoplasm.[18]
Coronavirus (SARS-CoV-2) Fusion Inhibitors
SARS-CoV-2 entry is mediated by its spike (S) protein, which binds to the ACE2 receptor on host cells.[16][21] The S protein is a class I fusion protein that undergoes conformational changes to facilitate membrane fusion, either at the plasma membrane or within an endosome.[16]
-
Spike Protein-Targeting Inhibitors: Research has identified small molecules and peptides that can inhibit SARS-CoV-2 fusion.[21][22] For example, peptide inhibitors derived from the HR2 domain of the S protein can block the formation of the six-helix bundle, similar to the mechanism of Enfuvirtide for HIV.[22] Other small molecules have been shown to bind to hydrophobic pockets near the fusion peptide of the S protein, interfering with the fusion process.[21]
Quantitative Data on Fusion Inhibitor Efficacy
The potency of fusion inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The tables below summarize the reported efficacy of various fusion inhibitors against different viruses.
Table 1: HIV Fusion and Entry Inhibitors
| Inhibitor | Target | Virus Strain(s) | Assay Type | IC50 / EC50 | Reference(s) |
|---|---|---|---|---|---|
| Maraviroc | CCR5 | HIV-1 (R5-tropic) | gp120-CCR5 Binding | IC50: 0.22 nM | [11] |
| HIV-1 (BAL) | PM1 Cell Replication | EC90: 1 nM | [7] | ||
| Enfuvirtide (T-20) | gp41 | HIV-1 | Cell-cell Fusion | Mean IC50: 11.31 nM | [23] |
| HIV-1 (LAI) | Viral Fusion | EC50: 1 ng/mL | [24] |
| LP-40 (Lipopeptide) | gp41 | HIV-1 | Cell-cell Fusion | Mean IC50: 0.2 nM |[23] |
Table 2: Influenza and Coronavirus Fusion Inhibitors
| Inhibitor | Target | Virus | Assay Type | IC50 / EC50 | Reference(s) |
|---|---|---|---|---|---|
| Umifenovir (Arbidol) | Hemagglutinin | Influenza A & B | - | Kd: 40–100 µM | [17] |
| HCoV-229E | Plaque Assay | EC50: 10.0 µM | [20] | ||
| HCoV-OC43 | Plaque Assay | EC50: 9.0 µM | [20] | ||
| Compound 4c | Hemagglutinin | Influenza A/H3N2 | CPE Reduction | EC50: 9.6 µM | [25] |
| Influenza A/H3N2 | Hemolysis Inhibition | EC50: ≥3 µM | [25] | ||
| IPB02 (Lipopeptide) | Spike Protein | SARS-CoV-2 | Pseudovirus Infection | IC50: 0.08 µM | [22] |
| | | SARS-CoV-2 | Cell-cell Fusion | IC50: 0.025 µM |[22] |
Table 3: Other Fusion Inhibitors
| Inhibitor | Target | Virus | Assay Type | IC50 / EC50 | Reference(s) |
|---|---|---|---|---|---|
| Cinobufagin | Unknown | Hepatitis C Virus | Cell Proliferation (Huh-7) | - | [26] |
| Dichlorcyclizine | Spike Protein | SARS-CoV-2 | Pseudotyped Particle Assay | - | [21] |
| Fluoxazolevir | Spike Protein | SARS-CoV-2 | Pseudotyped Particle Assay | - |[21] |
Experimental Protocols
Evaluating the efficacy and mechanism of action of fusion inhibitors requires specific in vitro assays. Below are detailed protocols for key experiments.
Protocol 1: Cell-Cell Fusion Assay (Luciferase Reporter-Based)
This assay measures the ability of a viral envelope protein to mediate fusion between two different cell populations.[27][28]
Principle: "Effector" cells are engineered to express a viral envelope protein (e.g., SARS-CoV-2 Spike) and a T7 polymerase. "Target" cells are engineered to express the corresponding viral receptor (e.g., ACE2) and a luciferase gene under the control of a T7 promoter. When the two cell types are co-cultured, fusion of their plasma membranes allows the T7 polymerase from the effector cell to access and transcribe the luciferase gene in the target cell. The resulting luminescence is proportional to the extent of cell fusion.[28]
Materials:
-
Effector cells (e.g., 293T cells transfected with plasmids for viral envelope and T7 polymerase).
-
Target cells (e.g., 293T-ACE2 cells transfected with a T7-promoter-driven luciferase reporter plasmid).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom plates.
-
Test compounds (fusion inhibitors).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed target cells (e.g., 19,000 cells/well) in a 96-well plate and incubate overnight.[27]
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound to the target cells. Incubate for 1 hour at 37°C.[27]
-
Co-culture: Detach effector cells using a non-enzymatic dissociation agent. Add the effector cells (e.g., 19,000 cells/well) to the wells containing the pre-treated target cells.[27]
-
Incubation: Incubate the co-culture plate for a predetermined time (e.g., 24-48 hours) at 37°C to allow for cell fusion.
-
Lysis and Measurement: Remove the medium and lyse the cells by adding luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Analysis: Normalize the luciferase signal to a control (e.g., cells treated with vehicle only). Plot the normalized signal against the compound concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Pseudovirus Neutralization Assay
This assay uses replication-defective viral particles that express a specific viral envelope protein and contain a reporter gene (e.g., luciferase or GFP). It is a safe and effective way to measure the inhibition of viral entry.[22]
Principle: Pseudoviruses are generated that incorporate the fusion protein of interest (e.g., SARS-CoV-2 Spike) onto the surface of a surrogate viral core (e.g., from VSV or HIV). These particles carry a reporter gene. When the pseudoviruses infect target cells expressing the appropriate receptor, the reporter gene is expressed. A fusion inhibitor will block this entry step, leading to a reduction in the reporter signal.
Materials:
-
Pseudoviruses (e.g., VSV-ΔG-Luciferase pseudotyped with SARS-CoV-2 S protein).
-
Target cells (e.g., Vero E6 or 293T-ACE2 cells).
-
Cell culture medium.
-
96-well plates.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound and Virus Incubation: In a separate plate, serially dilute the test compounds. Add a fixed amount of pseudovirus to each well containing the diluted compounds and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Remove the medium from the target cells and add the virus-compound mixtures.
-
Incubation: Incubate the plate for 24-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity as described in Protocol 1.
-
Analysis: Calculate the percentage of inhibition relative to virus-only controls and determine the IC50 value.
Protocol 3: Hemolysis Inhibition Assay (for Influenza Virus)
This assay measures the ability of influenza virus to fuse with red blood cells (RBCs) at low pH, a process mediated by the HA protein, and the ability of inhibitors to block this fusion.[25]
Principle: Influenza virus can agglutinate RBCs. When the pH is lowered, the HA protein undergoes a conformational change that induces fusion between the viral envelope and the RBC membrane, leading to hemolysis (release of hemoglobin). Fusion inhibitors that stabilize the pre-fusion state of HA will prevent this hemolysis.[25]
Materials:
-
Influenza virus stock (e.g., A/X-31, H3N2).
-
Fresh chicken or human red blood cells (RBCs), washed and resuspended in PBS.
-
Phosphate-buffered saline (PBS) at various pH values.
-
Sodium acetate (B1210297) buffer (pH 4.8-5.0).
-
Test compounds.
-
96-well V-bottom plates.
-
Spectrophotometer.
Methodology:
-
Virus-RBC Adsorption: Add influenza virus and serially diluted test compounds to the wells of a 96-well plate. Add a suspension of RBCs to each well and incubate on ice for 1 hour to allow the virus to adsorb to the cells.
-
pH-induced Fusion: To trigger fusion, add a pre-determined amount of acidic buffer (e.g., sodium acetate) to lower the pH to ~5.0. Incubate at 37°C for 30-60 minutes.[25]
-
Stop Reaction: Stop the fusion reaction by adding cold PBS and pellet the intact cells by centrifugation.
-
Measure Hemolysis: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at ~540 nm using a spectrophotometer.
-
Controls: Include controls for 0% hemolysis (RBCs in neutral pH buffer) and 100% hemolysis (RBCs lysed with distilled water).
-
Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the controls. Determine the EC50 value, which is the concentration of the compound that inhibits 50% of the virus-induced hemolysis.[25]
Visualizations
Caption: General pathway of enveloped virus entry into a host cell.
Caption: Enfuvirtide binds to gp41, preventing fusion-critical conformational changes.
References
- 1. What are Viral fusion proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of viral membrane fusion and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusion Inhibitor | NIH [clinicalinfo.hiv.gov]
- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 5. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 7. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Maraviroc: mechanism, pharmacology, metabolism and its potential application_Chemicalbook [chemicalbook.com]
- 11. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. pnas.org [pnas.org]
- 15. Characterization of Potent Fusion Inhibitors of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Design of Potent Membrane Fusion Inhibitors against SARS-CoV-2, an Emerging Coronavirus with High Fusogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Conjugation to Peptides to Enhance Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their short plasma half-life and rapid enzymatic degradation. Lipid conjugation, or lipidation, is a powerful and clinically validated strategy to overcome these limitations. By covalently attaching a lipid moiety to a peptide, it is possible to significantly improve its pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic potency and duration of action.
This document provides detailed application notes and experimental protocols for the conjugation of lipids to peptides. It covers common chemical strategies, methods for assessing the potency of lipidated peptides, and key considerations for designing effective lipidated peptide drug candidates.
Mechanisms of Potency Enhancement by Lipidation
Lipid conjugation enhances peptide potency through several mechanisms:
-
Increased Plasma Half-Life: The attached lipid moiety can bind to serum albumin, a long-lived plasma protein. This binding creates a circulating reservoir of the peptide, protecting it from renal clearance and enzymatic degradation, thereby extending its half-life from minutes to hours or even days.[1]
-
Enhanced Receptor Binding and Signaling: Lipidation can promote the formation of peptide oligomers or specific conformations that lead to more potent and sustained receptor activation. The lipid tail can also interact with the cell membrane, increasing the local concentration of the peptide near its receptor.
-
Improved Stability: The lipid moiety can sterically hinder the access of proteases to the peptide backbone, increasing its resistance to enzymatic degradation.[2]
-
Altered Tissue Distribution: Lipidation can modify the biodistribution of a peptide, potentially increasing its accumulation in target tissues.[3]
Key Design Considerations for Lipidated Peptides
The effectiveness of lipidation is highly dependent on several factors:
-
Lipid Structure: The length of the fatty acid chain is a critical parameter. Generally, longer chains (e.g., C16, C18) lead to stronger albumin binding and a longer half-life. However, excessively long chains can sometimes decrease receptor potency.[4][5]
-
Attachment Site: The position of lipid conjugation on the peptide is crucial. Lipidation can be performed at the N-terminus, C-terminus, or on the side chain of an amino acid, typically lysine (B10760008). The optimal site depends on the specific peptide and its receptor binding mode.
-
Linker/Spacer: A spacer molecule is often introduced between the peptide and the lipid. Spacers, such as a gamma-glutamic acid (γ-Glu) residue, can provide conformational flexibility, optimize the distance between the peptide and the lipid, and improve solubility.[6]
Data Presentation: Enhanced Potency of Lipidated Peptides
The following table summarizes quantitative data from various studies, demonstrating the significant increase in potency and half-life of peptides upon lipid conjugation.
| Peptide/Analog | Modification | In Vitro Potency (EC50) | In Vivo Half-life | Reference |
| GLP-1 | Native | ~1-2 nM | ~2 minutes | [1] |
| Liraglutide | C16 fatty acid on Lys26 via γ-Glu spacer | ~0.5-1 nM | ~13 hours | [1] |
| Semaglutide | C18 fatty diacid on Lys26 via a spacer | ~0.05-0.1 nM | ~1 week | [3] |
| Insulin | Native | - | ~5-10 minutes | [1] |
| Insulin Detemir | C14 fatty acid on LysB29 | - | ~5-7 hours | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Palmitoylated Peptide (GLP-1 Analogue)
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a GLP-1 analogue with a palmitic acid conjugated to a lysine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Mtt)-OH)
-
Palmitic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with DIC and OxymaPure® in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence. For the lysine to be lipidated, use Fmoc-Lys(Mtt)-OH.
-
Selective Deprotection of Mtt Group: After completing the peptide sequence, selectively remove the Mtt protecting group from the lysine side chain by washing the resin with DCM and then treating it with a solution of 1% TFA in DCM for 10-15 minutes. Repeat this step until the yellow color disappears. Wash the resin with DCM and DMF.
-
Palmitic Acid Coupling:
-
Activate palmitic acid with DIC and OxymaPure® in DMF.
-
Add the activated palmitic acid solution to the resin and shake overnight.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM and dry it.
-
Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the lipidated peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Potency Assessment - cAMP Accumulation Assay for GLP-1 Receptor Agonists
This protocol describes a cell-based assay to measure the in vitro potency of lipidated GLP-1 analogues by quantifying their ability to stimulate cyclic AMP (cAMP) production in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 25 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
Lipidated peptide and non-lipidated control peptide
-
Native GLP-1 (as a positive control)
-
cAMP assay kit (e.g., HTRF-based kit)
-
96-well or 384-well white plates
-
Plate reader capable of measuring HTRF
Procedure:
-
Cell Seeding: Seed the GLP-1 receptor-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the lipidated peptide, non-lipidated control, and native GLP-1 in assay buffer.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the diluted peptide solutions to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate at room temperature for 1 hour.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each peptide.
-
Compare the EC50 value of the lipidated peptide to that of the non-lipidated control and native GLP-1 to assess the change in potency.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Fusion Inhibitor Efficacy Against Viral Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral fusion inhibitors represent a critical class of antiviral therapeutics that block the entry of enveloped viruses into host cells. This process is mediated by viral fusion proteins, which undergo significant conformational changes to merge the viral envelope with a host cell membrane. As new viral variants emerge, it is imperative to assess the efficacy of these inhibitors to ensure their continued therapeutic relevance. These application notes provide detailed protocols for key in vitro assays to quantify the efficacy of fusion inhibitors against various viral variants.
Viral Entry and Fusion Inhibition
Enveloped viruses enter host cells through a multi-step process that begins with attachment to cell surface receptors.[1][2] Following receptor binding, a fusion trigger, such as low pH in the endosome or interaction with a co-receptor, initiates conformational changes in the viral fusion protein.[1][3] This exposes a fusion peptide, which inserts into the host cell membrane, bringing the viral and cellular membranes into close proximity and ultimately leading to membrane fusion and the release of the viral genome into the cytoplasm.[1][3] Fusion inhibitors can interfere with these conformational changes, preventing the formation of a stable fusion pore and blocking viral entry.[4]
Diagram: Generalized Viral Entry Pathway and Point of Inhibition
Caption: Generalized pathway of viral entry and the mechanism of fusion inhibitors.
Key In Vitro Assays for Efficacy Testing
Several in vitro assays can be employed to determine the efficacy of fusion inhibitors against viral variants. The choice of assay depends on the specific research question, available resources, and biosafety level considerations.
Cell-Cell Fusion Assay
This assay measures the ability of a viral fusion protein, expressed on the surface of one cell population ("effector cells"), to mediate fusion with another cell population expressing the appropriate receptor ("target cells").[5][6] It is a valuable tool for screening inhibitors that specifically target the fusion process and can be performed at a lower biosafety level than assays involving live viruses.[4]
Experimental Protocol: Cell-Cell Fusion Assay
-
Cell Preparation:
-
Effector Cells: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding the viral fusion protein of a specific variant and a reporter molecule (e.g., one half of a split luciferase or β-galactosidase enzyme).[4][5]
-
Target Cells: Transfect another set of cells with a plasmid encoding the viral receptor and the other half of the reporter molecule.[4]
-
-
Inhibitor Treatment:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the fusion inhibitor in appropriate cell culture media.
-
Add the diluted inhibitor to the target cells.
-
-
Co-culture and Fusion:
-
Add the effector cells to the wells containing the target cells and inhibitor.
-
Incubate the co-culture for a sufficient period (e.g., 24-48 hours) to allow for cell fusion.
-
-
Quantification of Fusion:
-
If using a split-reporter system, add the necessary substrate and measure the reporter signal (e.g., luminescence or colorimetric change) using a plate reader.[7]
-
The reduction in reporter signal in the presence of the inhibitor corresponds to its fusion-inhibiting activity.
-
-
Data Analysis:
Diagram: Cell-Cell Fusion Assay Workflow
Caption: Workflow for the cell-cell fusion assay.
Pseudovirus Neutralization Assay
This assay utilizes non-replicating viral particles (pseudoviruses) that incorporate the fusion protein of the virus of interest on their surface and carry a reporter gene (e.g., luciferase or GFP).[10][11] These assays are safer alternatives to using live viruses as they can be handled at Biosafety Level 2 (BSL-2).[12][13]
Experimental Protocol: Pseudovirus Neutralization Assay
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral fusion protein of the variant of interest, a plasmid containing a viral backbone (e.g., lentiviral or VSV) with a reporter gene, and packaging plasmids.[6][12]
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours and determine the viral titer.[13]
-
-
Neutralization Reaction:
-
Seed target cells expressing the appropriate receptor in a 96-well plate.
-
Prepare serial dilutions of the fusion inhibitor.
-
Incubate the pseudoviruses with the diluted inhibitor for a set period (e.g., 1 hour at 37°C).[13]
-
-
Infection:
-
Add the pseudovirus-inhibitor mixture to the target cells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
-
Quantification of Infection:
-
Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader or flow cytometer.[11]
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value.[12]
-
Diagram: Pseudovirus Neutralization Assay Workflow
Caption: Workflow for the pseudovirus neutralization assay.
Live Virus Neutralization Assay
This is the gold standard for determining antiviral efficacy as it measures the inhibition of replication-competent virus.[14][15] These assays must be performed in appropriate high-containment facilities (BSL-3 or BSL-4, depending on the virus).[12]
Experimental Protocol: Live Virus Microneutralization Assay
-
Cell and Virus Preparation:
-
Neutralization Reaction:
-
Infection:
-
Remove the culture medium from the cells and add the virus-inhibitor mixture.
-
Incubate the plates for several days, monitoring for the development of cytopathic effect (CPE).[18]
-
-
Quantification of Inhibition:
-
Data Analysis:
-
The neutralization titer is the highest dilution of the inhibitor that prevents CPE in 50% of the wells.
-
Calculate the IC50 value based on the reduction in viral replication.
-
Data Presentation and Interpretation
Consistent and clear presentation of data is crucial for comparing the efficacy of fusion inhibitors against different viral variants.
Table 1: Efficacy of Fusion Inhibitor X Against SARS-CoV-2 Variants
| Viral Variant | Assay Type | IC50 (nM) | Fold Change vs. Wild Type |
| Wild Type | Pseudovirus Neutralization | 10.5 ± 2.1 | 1.0 |
| Alpha (B.1.1.7) | Pseudovirus Neutralization | 12.3 ± 3.0 | 1.2 |
| Delta (B.1.617.2) | Pseudovirus Neutralization | 25.1 ± 5.4 | 2.4 |
| Omicron (B.1.1.529) | Pseudovirus Neutralization | 58.9 ± 11.2 | 5.6 |
| Wild Type | Cell-Cell Fusion | 15.2 ± 3.5 | 1.0 |
| Omicron (B.1.1.529) | Cell-Cell Fusion | 75.6 ± 14.8 | 5.0 |
Table 2: Cytotoxicity of Fusion Inhibitor X
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293T | MTT Assay | > 50 | > 4762 (vs. WT Pseudovirus) |
| Vero E6 | MTT Assay | > 50 | - |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a biological process (e.g., viral entry or cell fusion).[9][19] A lower IC50 indicates higher potency.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that kills 50% of cells.
-
Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile, with a larger therapeutic window.[20]
-
Fold Change: The ratio of the IC50 for a variant to the IC50 for the wild-type virus. This value indicates the degree of resistance or sensitivity of a variant to the inhibitor.
Conclusion
The in vitro assays described provide a robust framework for evaluating the efficacy of fusion inhibitors against emerging viral variants. A multi-pronged approach, combining data from cell-cell fusion, pseudovirus neutralization, and live virus assays, will offer a comprehensive understanding of an inhibitor's potency and spectrum of activity. This information is critical for the continued development and clinical application of effective antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Viral entry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berthold.com [berthold.com]
- 12. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. SARS-CoV-2 live virus neutralization assay [protocols.io]
- 17. journals.asm.org [journals.asm.org]
- 18. Neutralization Assay Protocol | Rockland [rockland.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of potent pan‐coronavirus fusion inhibitors with a new design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Pharmacokinetics of Long-Acting Fusion Inhibitors
Introduction
Long-acting (LA) fusion inhibitors represent a significant advancement in the management of chronic viral infections, such as HIV, by offering improved patient adherence and convenience through reduced dosing frequency. These biologic drugs, typically peptides or proteins, work by blocking the conformational changes required for the fusion of viral and cellular membranes, thereby preventing viral entry into host cells. The development and regulatory approval of LA formulations hinge on a thorough understanding of their pharmacokinetic (PK) profiles. Unlike small-molecule drugs, LA fusion inhibitors often exhibit complex absorption, distribution, metabolism, and excretion (ADME) characteristics, including "flip-flop" kinetics where the absorption rate is slower than the elimination rate.[1] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the pharmacokinetics of these promising therapeutic agents.
Application Note 1: Core Pharmacokinetic Parameters for Long-Acting Fusion Inhibitors
Pharmacokinetic studies are designed to quantify how the body processes a drug over time. For long-acting fusion inhibitors, several key parameters derived from plasma concentration-time data are crucial for assessing their performance.
-
Area Under the Curve (AUC): Represents the total drug exposure over a specific time interval (AUC₀-t) or extrapolated to infinity (AUC₀-∞). It is a critical measure of the extent of drug absorption and overall exposure.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration. For LA injectables, a lower Cmax can sometimes be desirable to minimize potential concentration-dependent side effects.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached. For LA formulations, a longer Tmax is indicative of a slower, more sustained absorption process.
-
Elimination Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half. Long-acting formulations are specifically designed to have a prolonged half-life, often lasting days, weeks, or even months.[2][3]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. A lower clearance rate contributes to a longer half-life and sustained drug exposure.
-
Volume of Distribution (Vd or Vz/F): An apparent volume that describes the extent to which a drug is distributed throughout the body's tissues versus the plasma.[4]
-
Trough Concentration (Ctrough): The minimum drug concentration observed in the plasma just before the next dose is administered. Maintaining a Ctrough above the minimum effective concentration is essential for sustained therapeutic efficacy.[5]
These parameters are typically calculated using non-compartmental analysis (NCA) from the plasma concentration-time data collected during in vivo studies.[2][6]
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical non-clinical pharmacokinetic study in rats to evaluate a novel long-acting fusion inhibitor administered via subcutaneous or intravenous injection.
1. Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) of a long-acting fusion inhibitor following a single dose administration in Sprague Dawley (SD) rats.[7]
2. Materials:
-
Test Article: Long-acting fusion inhibitor (e.g., Lipovirtide, FLT)[2][7]
-
Vehicle: Sterile saline or other appropriate vehicle
-
Animals: Male and female Sprague Dawley rats (8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., K2-EDTA microtubes) containing anticoagulants and protease inhibitors (e.g., aprotinin)[8]
-
Centrifuge
-
Freezer (-80°C)
3. Methodology:
-
3.1. Animal Acclimation and Grouping:
-
Acclimate animals for at least one week prior to the study.
-
Randomly assign animals to treatment groups (e.g., intravenous and subcutaneous administration groups, n=3-5 per group).
-
-
3.2. Dosing:
-
Fast animals overnight before dosing.
-
Administer the test article at a predetermined dose (e.g., 5 mg/kg).
-
For intravenous (IV) administration, inject slowly into the tail vein.
-
For subcutaneous (SC) administration, inject into the loose skin on the back.[7]
-
-
3.3. Blood Sample Collection:
-
Collect blood samples (approx. 200-300 µL) from the orbital sinus or tail vein at specified time points.[2]
-
A typical sampling schedule for a long-acting formulation could be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[2] The schedule should be extended based on the expected half-life.
-
Place collected blood into pre-chilled microtubes containing anticoagulant.
-
-
3.4. Plasma Processing and Storage:
4. Data Analysis:
-
Quantify the concentration of the fusion inhibitor in the plasma samples using a validated bioanalytical method (see Protocols 2 & 3).
-
Calculate the pharmacokinetic parameters from the resulting plasma concentration-time data using non-compartmental analysis (NCA) with software such as PKSolver 2.0.[2]
Figure 1: Workflow for an in vivo pharmacokinetic study in a rodent model.
Application Note 2: Bioanalytical Methods for Drug Quantification
Accurate quantification of the fusion inhibitor in biological matrices (primarily plasma) is the cornerstone of any PK study. The choice of assay depends on the nature of the drug (peptide, protein), required sensitivity, and available resources.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are a common choice for peptide and protein-based fusion inhibitors. They rely on the specific binding of antibodies to the drug molecule. These assays can be highly sensitive and specific but require the development of specific antibodies, which can be time-consuming. An ELISA was used to measure plasma concentrations of Albuvirtide (B10815435).[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying both small molecules and larger peptides. It separates the analyte from other matrix components via liquid chromatography and then detects and quantifies it based on its mass-to-charge ratio. LC-MS/MS is often considered the gold standard for bioanalysis due to its high specificity and is used for inhibitors like enfuvirtide.[9][10]
Protocol 2: Quantification of a Peptide Fusion Inhibitor by ELISA
This protocol describes a general indirect ELISA for quantifying a peptide-based fusion inhibitor in plasma samples.
1. Objective: To determine the concentration of a peptide fusion inhibitor in rat plasma samples obtained from a PK study.
2. Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Plasma samples, standards, and quality controls (QCs)
-
Primary Antibody (specific to the fusion inhibitor)
-
Secondary Antibody (enzyme-conjugated, e.g., HRP-conjugated anti-IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Methodology:
-
3.1. Plate Coating:
-
Dilute the fusion inhibitor peptide (as the antigen for generating the standard curve) in Coating Buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
3.2. Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
3.3. Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a standard curve by serially diluting a known concentration of the fusion inhibitor.
-
Add 100 µL of standards, QCs, and unknown plasma samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
3.4. Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
3.5. Detection and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the regression equation from the standard curve to calculate the concentration of the fusion inhibitor in the unknown plasma samples.
Figure 2: General experimental workflow for an indirect ELISA.
Application Note 3: Data Analysis and Modeling
Once plasma concentration data is obtained, it must be analyzed to yield meaningful PK parameters.
-
Non-Compartmental Analysis (NCA): This is the most common method for analyzing PK data from early-stage studies. It makes no assumptions about the underlying physiological model and calculates parameters directly from the concentration-time data. Software like PKSolver or Phoenix WinNonlin is typically used.[2]
-
Population Pharmacokinetic (PBPK) Modeling: For long-acting drugs, it can be unethical or impractical to conduct studies until a true steady state is reached, especially in human subjects.[5][11] PBPK models integrate physiological, drug, and trial design information to simulate the PK profile under various scenarios. This approach was used to predict the steady-state concentration of Albuvirtide and to simulate its exposure in different age groups.[5][12]
Figure 3: Logical workflow for pharmacokinetic data analysis and modeling.
Data Summary: Pharmacokinetic Parameters of Select Long-Acting Fusion Inhibitors
The following tables summarize key pharmacokinetic parameters for several long-acting fusion inhibitors from non-clinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Albuvirtide in HIV-Infected Subjects
| Parameter | Single Dose (320 mg) | Multiple Dose (320 mg, weekly) | Reference |
|---|---|---|---|
| Cmax (mg/L) | 61.9 ± 5.6 | 57.0 ± 7.9 | [13] |
| Ctrough (mg/L) | - | 6.9 | [13] |
| AUC (mg•h/L) | 3012.6 ± 373.0 (AUC₀-∞) | 4946.3 ± 407.1 (AUC₀-τ) | [13] |
| Plasma Half-Life (t½) | 10-12 days | 10-12 days | [14] |
| Volume of Distribution (Vd) | 25.6 ± 6.5 L | - | [14] |
| Protein Binding | >96% | >96% |[14] |
Table 2: Comparative Pharmacokinetics of HIV Fusion Inhibitors in Rats [2]
| Inhibitor | Dose | t½ (hours) | Clearance (mL/h/kg) |
|---|---|---|---|
| T20 (Enfuvirtide) | IV | 1.22 | 0.855 |
| T1144 | IV | 7.48 | 0.349 |
| FLT (FN3-L35-T1144) | IV | 27.10 | 0.063 |
Table 3: Pharmacokinetics of PEGylated C34 Peptides in Rats [8]
| Inhibitor | t½ (hours) |
|---|---|
| C34 | ~1.1 |
| PEG2kC34 | 2.6 |
| PEG5kC34 | 5.1 |
Table 4: Pharmacokinetics of Lipovirtide (LP-80) in Rats [7]
| Parameter | Subcutaneous Injection | Reference |
|---|---|---|
| Tmax (hours) | 5.5 - 8.0 | [7] |
| t½ (hours) | 6.26 - 7.47 | [7] |
| Absolute Bioavailability (F) | 92.3% (male), 84.7% (female) |[7] |
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Pharmacodynamics of Cabotegravir, a Long-Acting HIV Integrase Strand Transfer Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of pharmacokinetics and safety of albuvirtide in healthy subjects after intravenous drip and bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and safety evaluation of lipopeptide-based HIV fusion inhibitor Lipovirtide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Xa bioassays for the laboratory measurement of direct Factor Xa inhibitors in plasma, in selected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor albuvirtide and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Application Notes: Developing Peptide-Based Fusion Inhibitors for a Broad-Spectrum Antiviral Strategy
Introduction
The emergence and re-emergence of viral diseases pose a significant threat to global public health, necessitating the development of broad-spectrum antiviral therapies.[1][2] A crucial target for such therapies is the viral entry process, specifically the fusion of the viral envelope with the host cell membrane.[2] This process is mediated by viral fusion proteins, which undergo substantial conformational changes to bring the two membranes into close proximity and initiate fusion. Peptide-based fusion inhibitors are a promising class of antivirals that can effectively block this step.[3][4] By targeting conserved regions within the fusion machinery, it is possible to develop inhibitors with activity against a wide range of viruses.[1][3]
Mechanism of Action
Peptide-based fusion inhibitors typically mimic a segment of the viral fusion protein, often the C-terminal heptad repeat (CHR) or HR2 region.[3][4] In Class I viral fusion proteins, such as those found in coronaviruses and HIV, the fusion process involves the formation of a six-helix bundle (6-HB) structure.[3][4] This structure is formed by the interaction of the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat (CHR or HR2) domains. The formation of the 6-HB is essential for juxtaposing the viral and cellular membranes, leading to membrane fusion.[3]
Peptide inhibitors derived from the CHR region act by competitively binding to the NHR region of the viral fusion protein in its pre-fusion intermediate state.[4] This binding prevents the endogenous CHR from interacting with the NHR, thereby blocking the formation of the 6-HB and halting the fusion process.[3][4] The first clinically approved viral fusion inhibitor, enfuvirtide (B549319) (T20), targets the gp41 protein of HIV-1 through this mechanism.[3]
Design Strategy for Broad-Spectrum Activity
The key to developing broad-spectrum peptide fusion inhibitors lies in targeting highly conserved regions of the viral fusion proteins. The S2 subunit of coronavirus spike proteins, which contains the HR1 and HR2 domains, is more conserved than the S1 subunit that binds to the host cell receptor.[1][5] This conservation makes the S2 subunit an attractive target for developing pan-coronavirus inhibitors.[1][5]
Strategies to enhance the potency and breadth of these inhibitors include:
-
Sequence Optimization: Modifying the peptide sequence to improve its binding affinity and stability. This can involve introducing salt bridges between amino acids to stabilize the helical structure.[1]
-
Lipidation: Attaching a lipid moiety, such as cholesterol, to the peptide can significantly increase its antiviral potency.[6][7] This modification is thought to enhance the local concentration of the peptide at the site of fusion.
-
Linker Modification: The choice of linker between the peptide and any modifications can impact the inhibitor's structure and activity. For example, using a rigid linker can improve the α-helical structure and antiviral activity of a lipopeptide.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of various peptide-based fusion inhibitors against a range of viruses. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the inhibitor's potency.
Table 1: Pan-Coronavirus Fusion Inhibitors
| Inhibitor | Target Virus | Pseudovirus IC50 (nM) | Authentic Virus IC50 (nM) | Reference |
| EK1C4 | SARS-CoV-2 | - | 36.5 | [1] |
| SARS-CoV | - | 1.3 | [1] | |
| MERS-CoV | - | 3.9 | [1] | |
| IPB29 | SARS-CoV-2 (WT) | 1.9 | - | [8] |
| SARS-CoV-2 (Delta) | 1.5 | - | [8] | |
| SARS-CoV-2 (Omicron) | 2.1 | - | [8] | |
| SARS-CoV | 1.8 | - | [8] | |
| MERS-CoV | 2.5 | - | [8] | |
| NBCoV63 | SARS-CoV-2 | 55 | - | [5] |
| SARS-CoV | 59 | - | [5] | |
| MERS-CoV | 75 | - | [5] |
Table 2: HIV-1 Fusion Inhibitors
| Inhibitor | Target Virus | Cell-Cell Fusion EC50 (nM) | Virus Infection EC50 (nM) | Reference |
| Enfuvirtide (T20) | HIV-1 | Nanomolar range | Nanomolar range | [3] |
| PEG2kC34 | HIV-1 | ~36 | ~4-5 (NL4-3 strain) | [9] |
| PEG5kC34 | HIV-1 | ~36 | ~4-5 (NL4-3 strain) | [9] |
Experimental Protocols
1. Cell-Cell Fusion Assay
Principle: This assay measures the ability of a peptide inhibitor to block the fusion of cells expressing a viral fusion protein with target cells expressing the appropriate receptor. Fusion events are typically detected by a reporter gene system.[9][10]
Methodology:
-
Cell Culture:
-
Effector cells (e.g., HEK293T) are co-transfected with plasmids expressing the viral fusion protein (e.g., SARS-CoV-2 Spike) and a reporter gene activator (e.g., Cre recombinase).
-
Target cells (e.g., VeroE6) are transfected with a plasmid containing a reporter gene (e.g., GFP) that is expressed upon activation by the product of the effector cell plasmid.
-
-
Assay Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere.
-
Mix effector cells with the target cells in the presence of varying concentrations of the peptide inhibitor.
-
Incubate the co-culture for 18-24 hours to allow for cell fusion.
-
Quantify the reporter gene expression (e.g., by fluorescence microscopy or flow cytometry).
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the EC50 value by fitting the dose-response curve.
-
2. Pseudovirus Neutralization Assay
Principle: This assay quantifies the ability of a peptide inhibitor to prevent the entry of pseudotyped viruses into target cells. Pseudoviruses are replication-defective viral particles that express a viral envelope protein of interest (e.g., SARS-CoV-2 Spike) and contain a reporter gene (e.g., luciferase).
Methodology:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral envelope protein, a viral backbone (e.g., HIV-1), and a reporter gene.
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
-
Neutralization Assay:
-
Seed target cells (e.g., Huh-7) in a 96-well plate.
-
Incubate serial dilutions of the peptide inhibitor with a fixed amount of pseudovirus for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells and incubate for 48-72 hours.
-
Measure the reporter gene activity (e.g., luciferase activity).
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
3. Plaque Reduction Neutralization Test (PRNT)
Principle: This assay measures the ability of an inhibitor to reduce the number of infectious virus particles, observed as a reduction in the number of plaques (zones of cell death) in a cell monolayer.
Methodology:
-
Cell Seeding:
-
Seed susceptible cells (e.g., Calu-3) in a 6-well or 12-well plate to form a confluent monolayer.
-
-
Virus Neutralization:
-
Prepare serial dilutions of the peptide inhibitor and mix with a known amount of authentic virus.
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection and Plaque Formation:
-
Inoculate the cell monolayers with the virus-inhibitor mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to a virus-only control.
-
Determine the IC50 value.
-
Visualizations
Caption: Mechanism of viral fusion and its inhibition by a peptide-based inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of potent pan‐coronavirus fusion inhibitors with a new design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of potent pan-coronavirus fusion inhibitors with a new design strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient Transfection-based Fusion Assay for Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Helicity of Peptide Fusion Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the α-helicity of peptide fusion inhibitors for enhanced antiviral activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why is my synthesized peptide showing low α-helicity in Circular Dichroism (CD) spectroscopy? | 1. Intrinsic Sequence Properties: The native peptide sequence may not have a high propensity to form an α-helix in solution.[1][2] 2. Peptide Length: Short peptides (e.g., < 20 residues) are often unstructured in solution.[3][4] 3. Suboptimal Buffer Conditions: pH, ionic strength, and presence of organic solvents can significantly influence helicity. 4. Peptide Degradation or Aggregation: Improper storage or handling can lead to loss of structure.[5] | 1. Sequence Engineering: Introduce helix-stabilizing modifications such as salt bridges (e.g., Glu-Lys pairs at i, i+4 positions), or substitute residues with high helical propensity amino acids like Alanine.[2][6][7] 2. Structural Constraints: Introduce covalent cross-links (e.g., lactam bridges, hydrocarbon stapling) to enforce a helical conformation.[3][8][9] Consider using hydrogen-bond surrogates.[3][10] 3. Buffer Optimization: Empirically test different buffer conditions. The use of helix-inducing solvents like trifluoroethanol (TFE) can be used for preliminary assessment but may not reflect physiological conditions.[4] 4. Quality Control: Ensure high peptide purity (>95%) via HPLC. Store peptides lyophilized at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5][11] |
| My helix-stabilized peptide shows high helicity but low antiviral activity. What could be the reason? | 1. Disruption of Binding Interface: The stabilizing modification (e.g., a staple) might be sterically hindering the interaction with the target protein (e.g., the NHR region of gp41).[9] 2. Incorrectly Exposed Face: The inhibitory activity of many fusion peptides requires the exposure of a specific hydrophobic face of the helix. The modification may have altered the peptide's amphipathicity.[1] 3. Poor Solubility/Aggregation: The modification, especially if hydrophobic (e.g., hydrocarbon staple), might reduce the peptide's solubility and lead to aggregation.[5] 4. Lack of a Direct Correlation: While there is a strong trend, potency is not always strictly dependent on α-helicity; other factors like target binding affinity and kinetics play a crucial role.[6] | 1. Rational Design of Modification Site: Systematically move the position of the staple or cross-link away from the known binding interface residues.[9] 2. Amphipathicity Analysis: Use helical wheel projections to ensure the key hydrophobic residues (e.g., at 'a' and 'd' positions of the heptad repeat) remain exposed on one face of the helix.[2][6] 3. Solubility Enhancement: Incorporate hydrophilic residues at solvent-exposed positions ('b', 'c', 'f', 'g' of the heptad repeat) or attach a hydrophilic moiety like polyethylene (B3416737) glycol (PEG).[12] Test solubility in various buffers.[5] 4. Binding Affinity Assays: Directly measure the binding affinity of your peptide to its target (e.g., using surface plasmon resonance or isothermal titration calorimetry) to decouple helicity from binding. |
| I'm seeing high variability in my antiviral assay results. What are the common sources of error? | 1. Peptide Quality Issues: Contamination with trifluoroacetic acid (TFA) from purification, or the presence of endotoxins, can affect cellular assays.[5][11] 2. Peptide Instability: The peptide may be degrading in the cell culture medium due to protease activity.[9][10] 3. Inconsistent Peptide Concentration: Inaccurate determination of peptide concentration due to poor solubility or aggregation.[5] | 1. Use High-Quality Peptides: Request TFA removal or salt exchange (e.g., to acetate (B1210297) or HCl salt) from your peptide synthesis provider. For immunological or cell-based assays, ensure endotoxin (B1171834) levels are low.[5] 2. Improve Protease Resistance: Helix stabilization techniques like hydrocarbon stapling have been shown to increase resistance to protease cleavage.[9] 3. Accurate Quantification: Use amino acid analysis for precise concentration determination, especially for peptides that are difficult to dissolve. Ensure complete dissolution before making stock solutions. |
| My ring-closing metathesis reaction for peptide stapling is inefficient. How can I troubleshoot this? | 1. Catalyst Inactivation: Sulfur-containing amino acids (Cysteine, Methionine) can inactivate the ruthenium-based Grubbs catalyst.[9] 2. Poor Solubility: The peptide may not be fully soluble in the reaction solvent (e.g., dichloroethane). 3. Suboptimal Reaction Conditions: Incorrect catalyst loading, temperature, or reaction time. | 1. Sequence Design: If possible, avoid or replace Cys and Met residues in the peptide sequence. If they are essential, consider protecting them or using a more robust catalyst.[9] 2. Solvent Screening: Test different solvents or co-solvent systems to improve peptide solubility during the reaction. 3. Reaction Optimization: Titrate the amount of Grubbs catalyst and optimize the reaction time and temperature. Follow established protocols for stapled peptide synthesis.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to increase the α-helicity of a peptide fusion inhibitor?
A1: Several contemporary strategies are employed to stabilize the α-helical conformation of peptides:
-
Side-Chain Crosslinking: This involves creating a covalent bond between amino acid side chains. Common methods include forming lactam bridges (between Lys and Asp/Glu), disulfide bonds (between Cys residues), and all-hydrocarbon staples using olefin metathesis between non-natural amino acids.[3][8][9] These links are typically introduced between residues at positions i and i+4 or i and i+7 to mimic one or two turns of the α-helix.[3]
-
Hydrogen Bond Surrogates (HBS): This approach replaces a main-chain hydrogen bond with a more stable covalent linkage, effectively nucleating the helix from the N-terminus.[3][10]
-
Introduction of Salt Bridges: Strategically placing oppositely charged amino acids (like Lysine and Glutamic acid) at i and i+4 positions can create stabilizing electrostatic interactions.[2][6]
-
Use of Helix-Promoting Residues: Incorporating amino acids with high helical propensity, such as Alanine, can favor the helical conformation.[7]
-
Lipidation: Attaching a lipid tail (lipopeptides) can promote α-helicity and also enhance antiviral activity by increasing membrane association.[6][13]
Q2: How does increased α-helicity translate to better antiviral activity?
A2: The mechanism of action for peptide fusion inhibitors involves binding to a transient "pre-hairpin" intermediate of the viral fusion protein (e.g., gp41 in HIV, S2 in coronaviruses).[13][14] The peptide mimics the C-terminal heptad repeat (CHR) region of the viral protein, which is helical in its bound state. By binding to the N-terminal heptad repeat (NHR) coiled-coil, the inhibitor prevents the endogenous CHR from folding back, thereby blocking the formation of the six-helix bundle (6-HB) structure required for membrane fusion.[1][6][13] Increasing the α-helicity of the peptide inhibitor "pre-organizes" it into its bioactive conformation. This reduces the entropic penalty of binding, leading to higher binding affinity for the NHR target and, consequently, more potent inhibition of viral entry.[1][2]
Q3: How do I measure the α-helicity of my peptide?
A3: The most common method for measuring α-helicity is Circular Dichroism (CD) spectroscopy .[4][12] An α-helical structure gives a characteristic CD spectrum with two negative minima at approximately 222 nm and 208 nm, and a positive maximum around 195 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the helical content.[12][15] The percentage of α-helicity can be estimated using established formulas that compare the observed [θ]₂₂₂ to the value for a fully helical peptide of the same length.[4]
Q4: Does the position of a stabilizing cross-link or "staple" matter?
A4: Yes, the location is crucial. The staple should be positioned to stabilize the helix without interfering with the key residues on the binding face of the peptide that interact with the target.[9] For inhibitors targeting the NHR coiled-coil, the binding interface typically involves hydrophobic residues at the 'a' and 'd' positions of the heptad repeat. The staple is therefore best placed on the opposite, solvent-exposed face of the helix.[1][9] It is common practice to synthesize a panel of peptides with the staple at different allowed locations to empirically determine the optimal position for both stability and activity.[9]
Q5: Can computational methods help in designing better helical peptides?
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, demonstrating the correlation between α-helicity and inhibitory activity.
Table 1: Effect of Covalent Constraints on HIV-1 Fusion Inhibitor Activity
| Peptide | Description | % Helicity | IC₅₀ (nM) | Source |
| HIV35 | Unconstrained C-terminal peptide | Low/Unstructured | >1000 | [1] |
| HIV24 | Single lactam bridge constraint | Partial | 150 | [1] |
| HIV31 | Double lactam bridge constraint | High | 1.2 | [1] |
| DP178 (T-20) | Full-length unconstrained peptide | Unstructured in solution | 1.7 | [1] |
This table illustrates that introducing covalent constraints (lactam bridges) to a truncated peptide progressively increases its α-helicity and restores potent inhibitory activity to a level comparable to the full-length inhibitor DP178 (Enfuvirtide/T-20).
Table 2: Effect of Salt-Bridge Introduction on HIV-1 Peptide Helicity and Potency
| Peptide | Description | % Helicity | Antiviral Activity (IC₅₀ against T-1249 resistant virus, ng/mL) | Source |
| T-2410 | Starting peptide | 7% | 137 | [2] |
| T-2429 | T-2410 with introduced ion pairs | 19% | 37 | [2] |
This table shows that non-covalent strategies, such as the introduction of salt bridges, can also significantly increase helicity and enhance antiviral potency, particularly against resistant viral strains.
Table 3: Activity of Lipopeptide Fusion Inhibitors against SARS-CoV-2 Variants
| Lipopeptide | Target Variant | IC₅₀ (nM) - Cell-Cell Fusion | IC₅₀ (nM) - Pseudovirus Infection | Source |
| IPB29 | WT | 2.56 | 0.93 (293T/ACE2) | [17] |
| IPB29 | Delta | 2.69 | - | [17] |
| IPB29 | Omicron BA.2 | 3.51 | - | [17] |
| IPB29 | Omicron BA.4 | 1.41 | - | [17] |
| IPB24 | WT | 17.99 | 5.48 (293T/ACE2) | [17] |
| IPB24 | Omicron BA.4 | 8.8 | - | [17] |
This table highlights the potent activity of rationally designed lipopeptides, which often have high α-helicity, against a range of SARS-CoV-2 variants, demonstrating their potential as broad-spectrum inhibitors.
Experimental Protocols
Protocol 1: Measurement of Peptide α-Helicity using Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure and quantify the α-helical content of a synthesized peptide.
Materials:
-
Synthesized peptide (lyophilized, >95% purity)
-
CD-grade phosphate-buffered saline (PBS), pH 7.2
-
Jasco J-815 spectropolarimeter (or equivalent)
-
Quartz cuvette with a 1 mm path length
-
Nitrogen gas source
-
Precision micropipettes
Methodology:
-
Sample Preparation: a. Accurately prepare a stock solution of the peptide in PBS. The final concentration for CD measurement should be around 10-50 µM. b. Prepare a "blank" solution using the exact same buffer (PBS).
-
Instrument Setup: a. Turn on the spectropolarimeter and the nitrogen gas flow (to purge the optical bench). Allow the lamp to warm up for at least 30 minutes. b. Set the measurement parameters:
- Wavelength range: 195 nm to 270 nm
- Bandwidth: 1 nm
- Step resolution: 1 nm
- Scan speed: 50 nm/min
- Accumulations: 3-5 scans (to improve signal-to-noise ratio)
- Temperature: 25°C (or desired temperature)
-
Data Acquisition: a. Place the cuvette with the blank solution (PBS) into the sample holder and record a baseline spectrum. b. Thoroughly rinse the cuvette with the peptide solution, then fill it with the peptide sample. c. Record the CD spectrum of the peptide sample.
-
Data Processing and Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where:
- mdeg = recorded ellipticity in millidegrees
- MRW = mean residue weight (molecular weight of peptide / number of amino acids)
- l = path length in cm (0.1 cm for a 1 mm cuvette)
- c = concentration in g/mL c. Calculate the percent helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where:
- [θ]c is the ellipticity of a random coil (often approximated as 0 or a small value).
- [θ]h is the ellipticity of a 100% helical peptide of a given length, often calculated as [θ]max * (1 - k/n), where [θ]max is the theoretical maximum ellipticity and k/n is a length-correction factor.[4] A common approximation for [θ]h is ~ -33,000 deg·cm²·dmol⁻¹.
Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay
Objective: To measure the inhibitory activity of a peptide against the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with cells expressing CD4 and a coreceptor.
Materials:
-
Effector Cells: HEK293T cells expressing HIV-1 Env.
-
Target Cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).
-
Peptide inhibitor stock solution (in DMSO or PBS).
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: a. Seed TZM-bl target cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Peptide Addition: a. On the day of the assay, prepare serial dilutions of the peptide inhibitor in complete DMEM. b. Remove the medium from the TZM-bl cells and add 50 µL of the diluted peptide to each well. Include "no inhibitor" controls.
-
Co-culture: a. Trypsinize and resuspend the HEK293T-Env effector cells. b. Add 50 µL of the effector cell suspension (2 x 10⁴ cells) to each well of the plate containing the target cells and peptide.
-
Incubation: a. Incubate the co-culture plate for 6-8 hours at 37°C, 5% CO₂ to allow for cell fusion.
-
Signal Detection: a. After incubation, add 100 µL of luciferase assay reagent to each well. b. Incubate for 2 minutes at room temperature to lyse the cells and stabilize the luminescent signal. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of fusion inhibition for each peptide concentration relative to the "no inhibitor" control. b. Plot the percent inhibition versus the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
Visualizations
Caption: Workflow for optimizing peptide fusion inhibitors.
Caption: Mechanism of action for α-helical fusion inhibitors.
References
- 1. Inhibition of HIV type 1 infectivity by constrained α-helical peptides: Implications for the viral fusion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of helical, oligomeric HIV-1 fusion inhibitor peptides with potent activity against enfuvirtide-resistant virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. De Novo Design of α-Helical Lipopeptides Targeting Viral Fusion Proteins: A Promising Strategy for Relatively Broad-Spectrum Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing helical peptide inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilized Helical Peptides: A Strategy to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Helix-based screening with structure prediction using artificial intelligence has potential for the rapid development of peptide inhibitors targeting class I viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of potent pan‐coronavirus fusion inhibitors with a new design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vivo Stability of Fusion Inhibitory Peptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the in vivo stability of fusion inhibitory peptides.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the development of fusion inhibitory peptides.
Question 1: My fusion inhibitory peptide shows high in vitro activity but poor efficacy in our in vivo models. What is the likely cause?
Answer: A discrepancy between in vitro and in vivo efficacy is a common problem, often stemming from poor pharmacokinetic properties of the peptide. The most likely causes are:
-
Rapid Proteolytic Degradation: Peptides are susceptible to cleavage by proteases and peptidases present in serum and tissues.
-
Fast Renal Clearance: Due to their small size, peptides are often rapidly filtered out of the bloodstream by the kidneys.
-
Poor Bioavailability: The peptide may not be reaching its target site in sufficient concentrations.
To diagnose the issue, we recommend conducting a preliminary pharmacokinetic study to determine the peptide's half-life (t½) in vivo.
Question 2: How can I protect my peptide from proteolytic degradation?
Answer: Several strategies can be employed to reduce susceptibility to proteases:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can make the peptide unrecognizable to proteases. Care must be taken as this can sometimes impact activity.
-
Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block exopeptidase activity.
-
Use of Unnatural Amino Acids: Incorporating non-natural amino acids can sterically hinder protease access.
-
Peptide Stapling/Cyclization: Introducing a synthetic brace can lock the peptide into its bioactive (often helical) conformation, which can enhance protease resistance.
Question 3: My peptide is cleared too quickly by the kidneys. What are the most effective strategies to increase its circulatory half-life?
Answer: To avoid rapid renal clearance, the hydrodynamic radius of the peptide must be increased to exceed the kidney's filtration threshold (~40-60 kDa).
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains is a widely used, FDA-approved method to increase the size and solubility of peptides, significantly extending their half-life.
-
Lipidation: Attaching a lipid moiety (e.g., a fatty acid) allows the peptide to reversibly bind to albumin in the bloodstream. Since albumin is a large protein (66.5 kDa), this complex avoids renal clearance.
-
Fusion to a Carrier Protein: Genetically fusing the peptide to a large, stable protein like albumin or an Fc fragment can dramatically increase its half-life.
Question 4: I modified my peptide to improve stability, but now its inhibitory activity has decreased. How can I troubleshoot this?
Answer: A loss of activity post-modification often indicates that the modification site is critical for binding to the target.
-
Site-Specific Modification: Ensure your modification strategy is site-specific and targets a region of the peptide that is not involved in its binding interface. For example, if conjugating PEG, select a residue distant from the active site.
-
Linker Technology: The type of linker used to attach a moiety like PEG or a lipid can be critical. A longer, more flexible linker may be required to allow the peptide to adopt its active conformation.
-
Structural Analysis: Use techniques like Circular Dichroism (CD) to check if the modification has disrupted the peptide's secondary structure (e.g., its alpha-helicity), which is often essential for activity. If it has, you may need to redesign the modification strategy.
Quantitative Data on Stability Enhancement Strategies
The following tables summarize quantitative data for common stability enhancement strategies applied to HIV-1 fusion inhibitory peptides like Enfuvirtide (T-20).
Table 1: Comparison of Half-Life Extension Strategies
| Peptide/Construct | Modification Strategy | In Vivo Half-Life (t½) | Fold Increase vs. Unmodified | Species |
| Enfuvirtide (T-20) | None (Unmodified) | ~2.4 hours | 1x | Rat |
| T-20-PEG | 40 kDa PEGylation | ~49.3 hours | ~20x | Rat |
| Albuvirtide | Lipidation (Maleimidopropionic acid) | ~11.5 days | ~115x | Human |
| T-20-Fc Fusion | Fusion to human IgG Fc | ~27.8 hours | ~11x | Monkey |
Table 2: Impact of Modification on Antiviral Activity
| Peptide | Modification | Target | IC50 (nM) | Change in Activity |
| C34 (unmodified) | None | HIV-1 HXB2 | 3.5 | - |
| C34-MPA | Lipidation | HIV-1 HXB2 | 1.9 | ~1.8x Improvement |
| T-1249 (unmodified) | None | HIV-1 IIIB | 0.45 | - |
| T-1249-PEG | 20 kDa PEGylation | HIV-1 IIIB | 5.2 | ~11.5x Decrease |
Note: Data is compiled from various sources for illustrative purposes. Actual results will vary based on the specific peptide, modification chemistry, and experimental model.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the stability of a peptide in the presence of serum proteases.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in DMSO)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Pre-warm human serum and PBS to 37°C.
-
Prepare a 90% human serum solution by diluting with PBS.
-
Spike the test peptide into the 90% serum solution to a final concentration of 100 µg/mL. Mix gently by inversion. This is your T=0 sample.
-
Immediately withdraw a 100 µL aliquot and add it to 200 µL of ice-cold 10% TCA to precipitate serum proteins and stop enzymatic reactions. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for HPLC analysis. This represents the 100% peptide level.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
At subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), repeat steps 4 and 5.
-
Analyze the collected supernatants by reverse-phase HPLC. Monitor the disappearance of the main peptide peak over time.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
Troubleshooting:
-
Peak Broadening in HPLC: This may indicate peptide aggregation. Try different solvents or add a small amount of trifluoroacetic acid (TFA) to the mobile phase.
-
Rapid Disappearance: If the peptide degrades too quickly, sample at earlier time points.
Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Peptide
Objective: To conjugate a PEG moiety to a peptide via a specific cysteine residue using maleimide (B117702) chemistry.
Materials:
-
Cysteine-containing peptide (purified)
-
Methoxy-PEG-Maleimide (e.g., 20 kDa)
-
Conjugation Buffer: Phosphate buffer (50 mM, pH 6.5-7.0) with EDTA (1-2 mM)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Reverse Phase HPLC)
Procedure:
-
Dissolve the peptide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Dissolve the Methoxy-PEG-Maleimide in the same buffer to achieve a 1.5 to 5-fold molar excess over the peptide.
-
Add the PEG solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by taking small aliquots and analyzing via HPLC or MALDI-TOF mass spectrometry. You should see the appearance of a new peak/mass corresponding to the PEGylated peptide.
-
Once the reaction is complete, quench any unreacted maleimide by adding a 5-fold molar excess of L-cysteine and incubating for 1 hour.
-
Purify the PEGylated peptide from unreacted peptide and excess PEG using SEC or RP-HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Troubleshooting:
-
Low Conjugation Efficiency: Check the pH of the buffer (maleimide-thiol reaction is most efficient between pH 6.5-7.5). Ensure the peptide was fully reduced before starting. Increase the molar excess of PEG.
-
Peptide Dimerization: This can occur if the peptide has more than one cysteine. If unavoidable, a different conjugation chemistry may be needed.
Visualizations: Workflows and Pathways
troubleshooting low yield in synthetic fusion inhibitory peptide production
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the production of synthetic fusion inhibitory peptides, with a focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?
Low peptide yield is often the result of cumulative errors throughout the synthesis process. The primary causes include:
-
Incomplete Coupling Reactions: Failure to achieve near-100% efficiency in each amino acid coupling step is a major contributor to low yield, especially for longer peptides.[1] This results in truncated or deletion sequences.[2]
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (α-helices, β-sheets) can aggregate on the resin.[3][4] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[5]
-
Side Reactions: Unwanted chemical reactions, such as aspartimide formation, racemization, or oxidation of sensitive amino acids, can reduce the amount of the desired final product.[2][6]
-
Suboptimal Cleavage: Inefficient cleavage from the solid support or degradation of the peptide during the cleavage process can significantly impact the final yield.[6]
-
Purification Losses: The desired peptide can be lost during purification steps, particularly during HPLC, due to poor solubility or suboptimal separation conditions.[1][7]
Q2: How does the length of a fusion inhibitory peptide affect the overall yield?
The length of the peptide has a dramatic impact on the final yield due to the cumulative nature of SPPS. Each additional amino acid requires another cycle of deprotection and coupling, and any inefficiency in these steps is compounded.[1] Longer peptides are also more prone to aggregation, which further complicates synthesis.[1][3]
The theoretical maximum yield can be calculated as (Coupling Efficiency)^(Number of couplings). Even a small decrease in stepwise efficiency leads to a significant drop in overall yield for long peptides.[2]
Q3: Which analytical techniques are essential for troubleshooting low yield?
To effectively troubleshoot, you must first identify the nature of the impurities. The most common analytical methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the crude peptide product and separate the target peptide from impurities.[2]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying the masses of by-products, such as deletion sequences or modifications.[2][8] This helps pinpoint where the synthesis failed.
Troubleshooting Guides
Problem 1: Low Crude Peptide Purity and Yield Post-Synthesis
This section addresses issues arising directly from the solid-phase synthesis process, before cleavage and purification.
Initial Analysis Workflow
Before making changes to your protocol, it is critical to analyze the crude product to diagnose the problem.[8]
Solution: Optimizing Synthesis Parameters
If analysis reveals incomplete reactions (deletion or truncated sequences), consider the following optimizations:
-
Re-evaluate Coupling Chemistry:
-
Reagents: Switch to more efficient coupling reagents like HATU, HCTU, or COMU, especially for sterically hindered amino acids.[9] The addition of HOBt or HOAt can minimize side reactions.[6][9]
-
Time and Temperature: Increasing the coupling reaction time or temperature (using a microwave synthesizer) can drive difficult couplings to completion.[10] However, be aware that heat can also increase side reactions like racemization.[10]
-
Double Coupling: For notoriously difficult amino acids, perform the coupling step twice to ensure the reaction goes to completion.[8]
-
-
Improve Solvation:
-
Solvents: Use fresh, high-purity solvents. For hydrophobic peptides prone to aggregation, consider switching from DMF to NMP, which has better solvating properties.[2][8]
-
Resin Choice: Select a resin with good swelling characteristics (e.g., PEG-based resins) and a lower loading capacity for synthesizing long or difficult sequences.[4][11] This provides more space between peptide chains, reducing aggregation.
-
-
Prevent Deletion Sequences:
-
Capping: After the coupling step, use an acetylating agent like acetic anhydride (B1165640) to permanently block any unreacted N-terminal amines.[2] This prevents them from reacting in subsequent cycles and simplifies purification by ensuring that incomplete sequences are terminated.[2]
-
Problem 2: Peptide Aggregation During Synthesis
Aggregation is a major challenge, particularly for hydrophobic fusion inhibitory peptides that mimic transmembrane domains.
Solution: Anti-Aggregation Strategies
-
Sequence-Specific Modifications:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific Ser or Thr residues. These temporary modifications disrupt the hydrogen bonding that leads to the formation of secondary structures during synthesis.[2][5] The native structure is restored during the final TFA cleavage.[5]
-
Backbone Protection: Incorporate a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of a problematic amino acid to disrupt inter-chain hydrogen bonding.[12]
-
-
Chaotropic Agents: In some cases, adding chaotropic salts to the coupling or deprotection solutions can help disrupt aggregation, but this requires careful optimization.
Problem 3: Low Yield After Cleavage and Purification
Significant product loss can occur during the final steps of peptide production.
Solution: Optimizing Downstream Processing
-
Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for the peptide's amino acid composition. Use scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)) to "catch" reactive protecting group cations that can otherwise cause side reactions like re-attachment to sensitive residues (e.g., Trp, Met, Cys).[6]
-
Precipitation and Washing: After cleavage, precipitate the peptide in cold ether. If the peptide is highly hydrophobic, it may not precipitate well.[12] Experiment with different ether-to-TFA ratios and ensure the ether is sufficiently cold.
-
Purification Strategy:
-
Solubility: Highly hydrophobic peptides can be difficult to dissolve for HPLC purification. Using solvents like 10-20% trifluoroethanol (TFE) in the buffer can help maintain solubility.[12]
-
Method Optimization: The purification yield depends heavily on the sample's nature, including its solubility and the retention times of impurities.[7] Optimize the HPLC gradient, column chemistry, and mobile phases to achieve good separation without losing the product.
-
Quantitative Data Summary
The efficiency of each coupling step is critical to the final yield, especially for long peptides. The table below illustrates how minor changes in stepwise efficiency can drastically affect the theoretical overall yield of a 70-amino-acid peptide.[2]
| Stepwise Efficiency (Per Coupling & Deprotection) | Number of Steps (70-mer) | Theoretical Overall Yield |
| 97.0% | 140 | 1.4% |
| 99.0% | 140 | 24.0% |
| 99.5% | 140 | 50.0% |
Table 1: Impact of stepwise reaction efficiency on the theoretical final yield of a 70-mer peptide.[2]
Key Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for Fmoc-based SPPS is a cyclical process.
Methodology: Manual Coupling of a Pseudoproline Dipeptide
This protocol is adapted for instances where automated synthesis is failing due to aggregation.[5]
-
Preparation: Dissolve the pseudoproline dipeptide derivative (5 eq.) and a suitable coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF or NMP.[5]
-
Activation: Add DIPEA (10 eq.) to the solution and mix thoroughly.[5]
-
Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide resin.[5]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Check for completion of the coupling reaction using a qualitative method like the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the step with fresh reagents.[5]
-
Restoration: The native Ser or Thr residue is automatically regenerated from the pseudoproline during the final TFA cleavage step.[5]
References
- 1. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. jpt.com [jpt.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. the-tetras.com [the-tetras.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Enfuvirtide Resistance in HIV-1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on strategies to overcome enfuvirtide (B549319) resistance in HIV-1.
Section 1: Understanding Enfuvirtide and its Resistance Mechanisms
This section covers the fundamental concepts of how enfuvirtide works and how HIV-1 develops resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for enfuvirtide?
A1: Enfuvirtide is an HIV fusion inhibitor.[1][2][3] It functions by mimicking a segment of the HIV-1 envelope glycoprotein (B1211001) gp41, specifically a region within the C-terminal heptad repeat (HR2).[4][5] During the viral entry process, after HIV binds to the CD4 receptor on a host cell, gp41 undergoes a conformational change.[6] This change exposes an N-terminal heptad repeat (HR1) region, which would normally bind with the viral HR2 region to form a stable six-helix bundle.[7][8] This bundle is critical for bringing the viral and cellular membranes together for fusion.[7][8] Enfuvirtide competitively binds to the exposed HR1 domain, preventing the formation of this six-helix bundle and thereby blocking the virus from fusing with and entering the host cell.[3][7][9][10]
Diagram: Mechanism of Enfuvirtide Action and Resistance
Caption: HIV-1 fusion pathway, enfuvirtide's inhibitory action, and the primary resistance mechanism.
Q2: How does HIV-1 develop resistance to enfuvirtide?
A2: HIV-1 develops resistance to enfuvirtide primarily through mutations in the drug's binding site, which is located in the HR1 domain of gp41.[7][11] The most common resistance-associated mutations occur within a specific 10-amino-acid region of HR1, spanning residues 36 to 45.[7][9][12] These mutations, such as G36D/V, V38A/E, and N43D, alter the structure of HR1, which reduces the binding affinity of enfuvirtide.[13][14] This decreased binding allows the native HR1-HR2 interaction to proceed, enabling viral fusion even in the presence of the drug.[9] While primary resistance is not typically observed, acquired resistance can develop rapidly under therapeutic pressure.[9][12]
Q3: Do resistance mutations affect the virus's fitness?
A3: Yes, enfuvirtide resistance mutations often come at a cost to viral fitness.[11] The HR1 region is critical for the fusion process, and mutations that confer drug resistance can simultaneously impair the efficiency of viral entry.[9][12] This can result in mutants with reduced replicative capacity compared to the wild-type virus.[9][12] Some studies have shown that in the absence of the drug, the virus may revert to a wild-type, drug-sensitive state.[9][12] However, secondary or compensatory mutations can sometimes arise elsewhere in gp41, such as in the HR2 domain, which may help restore viral fitness without sacrificing drug resistance.[4][15]
Q4: Is there cross-resistance between enfuvirtide and other classes of antiretroviral drugs?
A4: A significant advantage of enfuvirtide is its unique mechanism of action, which targets viral entry.[9] Because of this, there is no cross-resistance with other major classes of antiretrovirals like reverse transcriptase inhibitors (NRTIs, NNRTIs), protease inhibitors (PIs), or integrase inhibitors (INSTIs).[16] However, there can be cross-resistance with other fusion inhibitors that target the same region of gp41. For instance, T-1249, a second-generation fusion inhibitor, shows reduced activity against some enfuvirtide-resistant strains, although it can be effective against others.[8][17]
Section 2: Troubleshooting Experimental Assays
This section provides guidance for common issues encountered during the experimental evaluation of enfuvirtide susceptibility and the development of new inhibitors.
Experimental Troubleshooting Guide
| Problem Observed | Potential Cause | Troubleshooting Step / Recommendation |
| High variability in IC50 values for enfuvirtide in phenotypic assays. | 1. Inconsistent virus stock titer.2. Cell viability issues (e.g., toxicity from pseudovirus supernatant).3. Passage number of target cells affecting receptor expression. | 1. Re-titer virus stock using a standardized method (e.g., p24 ELISA) before each experiment.2. Wash cells after the infection step to remove residual supernatant. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel.3. Use cells within a consistent and low passage number range. Regularly check CD4/coreceptor expression via flow cytometry. |
| Patient-derived virus shows reduced enfuvirtide susceptibility, but no canonical HR1 mutations are found (codons 36-45). | 1. Resistance may be conferred by mutations outside the primary HR1 target region.2. Compensatory mutations in HR2 may be present.3. Gp120 mutations or coreceptor usage may be modulating sensitivity.[18][19] | 1. Sequence the entire gp41 ectodomain to identify non-canonical or novel mutations.2. Specifically analyze the HR2 region for mutations like E137K, which can contribute to resistance in the context of HR1 changes.[15][20]3. Characterize the virus's coreceptor tropism (CCR5 vs. CXCR4). Some studies suggest tropism can influence inhibitor sensitivity.[19] |
| A novel fusion inhibitor shows potent activity against wild-type virus but fails against enfuvirtide-resistant strains. | The new inhibitor likely shares the same binding site and mechanism as enfuvirtide and is susceptible to the same resistance mutations. | 1. Test the inhibitor against a panel of site-directed mutants with known enfuvirtide resistance mutations (V38A, N43D, etc.) to confirm the resistance profile.2. Consider rational drug design to modify the inhibitor to accommodate or overcome these mutations.[4] |
| Low signal-to-noise ratio in a cell-cell fusion assay (e.g., luciferase reporter assay). | 1. Low expression of HIV-1 Env on effector cells or receptors on target cells.2. Suboptimal ratio of effector to target cells.3. Inefficient fusogenicity of the specific Env clone being used. | 1. Confirm high expression levels of Env and CD4/coreceptors using western blot or flow cytometry.2. Titrate the effector-to-target cell ratio (e.g., 1:1, 1:2, 2:1) to find the optimal condition for maximal signal.3. Use a well-characterized, highly fusogenic Env clone (e.g., from HIV-1 HXB2 or JR-FL) as a positive control. |
Section 3: Strategies to Overcome Enfuvirtide Resistance
This section details current and next-generation approaches to combat enfuvirtide-resistant HIV-1.
FAQs on Overcoming Resistance
Q5: What are the main strategies being explored to overcome enfuvirtide resistance?
A5: The main strategies include:
-
Developing Next-Generation Fusion Inhibitors: Creating new peptide inhibitors with improved potency and a better resistance profile.[2][21] Examples include Sifuvirtide (B10832413) and Albuvirtide, which were designed to have higher binding affinity to the HR1 target, even in the presence of resistance mutations.[2][22]
-
Combination Therapy: Combining enfuvirtide with next-generation inhibitors can have a synergistic effect.[21][22] For example, combining enfuvirtide and sifuvirtide has shown potent synergistic activity against both sensitive and resistant HIV-1 strains.[22]
-
Targeting Different Sites: Developing inhibitors that target other conserved regions of the fusion machinery, such as the "pocket" region in the HR1 trimer or the membrane-proximal external region (MPER) of gp41.[2][14]
-
Small Molecule Inhibitors: Moving away from peptide-based drugs to develop small molecules that can block fusion. These have potential advantages in oral bioavailability and production costs.[2]
Diagram: Workflow for Developing Novel Fusion Inhibitors
Caption: A logical workflow for the discovery and evaluation of next-generation HIV fusion inhibitors.
Q6: How do next-generation peptide inhibitors like Sifuvirtide improve upon enfuvirtide?
A6: Sifuvirtide was designed based on the structure of the six-helix bundle. It incorporates modifications to increase its helicity and binding affinity to a conserved hydrophobic "pocket" on the HR1 trimer.[22] This stronger and more targeted binding makes it highly potent against a broad range of HIV-1 strains, including those that have developed resistance to enfuvirtide through mutations in the primary enfuvirtide binding site.[22]
Data Presentation: Enfuvirtide Resistance Mutations
The following table summarizes key mutations in gp41 HR1 and their impact on enfuvirtide susceptibility. The fold change in IC50 (the concentration of drug required to inhibit 50% of viral replication) is a common measure of resistance.
| Mutation | Position in gp41 | Typical Fold Change in IC50 | References |
| G36D/V/S | 36 | 5 to >100-fold | [9][14] |
| V38A/E/M | 38 | 5 to >100-fold | [9][14] |
| Q40H | 40 | Moderate (e.g., ~10-fold) | [14] |
| N43D | 43 | High (e.g., >100-fold) | [4][17] |
| L45M | 45 | High (e.g., >50-fold) | [14] |
| N42S + L44M | 42, 44 | High (e.g., ~24-fold) | [20] |
Note: Fold change can vary significantly based on the viral backbone and the specific amino acid substitution.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for assays crucial to studying enfuvirtide resistance.
Protocol 1: Phenotypic Enfuvirtide Susceptibility Assay (Pseudovirus-based)
This protocol is used to determine the IC50 of enfuvirtide against a specific HIV-1 envelope (Env) clone.
Objective: To measure the concentration of enfuvirtide required to inhibit 50% of viral entry mediated by a specific HIV-1 Env glycoprotein.
Materials:
-
HEK293T cells for pseudovirus production.
-
An Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
-
An expression plasmid containing the patient-derived or site-directed mutant env gene.
-
Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl or U87.CD4 cells).
-
Enfuvirtide stock solution of known concentration.
-
Cell culture medium, fetal bovine serum (FBS), and transfection reagent.
-
Luciferase assay reagent and a luminometer.
Methodology:
-
Pseudovirus Production: a. Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the env expression plasmid using a suitable transfection reagent. b. Culture the cells for 48-72 hours. c. Harvest the cell culture supernatant, which contains the pseudovirus. d. Clarify the supernatant by centrifugation and filtration (0.45 µm filter). e. Determine the virus titer, typically by measuring the p24 antigen concentration via ELISA.
-
Infection and Inhibition Assay: a. Seed target cells (e.g., TZM-bl) in a 96-well white, solid-bottom plate and allow them to adhere overnight. b. Prepare serial dilutions of enfuvirtide in cell culture medium. A typical range would be from 10,000 ng/mL down to 0.1 ng/mL in 8-10 steps. c. Add the diluted enfuvirtide to the appropriate wells on the plate. Include "no drug" (virus only) and "no virus" (cells only) controls. d. Add a standardized amount of pseudovirus (based on p24 titer) to each well. e. Incubate the plate for 48 hours at 37°C.
-
Quantification of Viral Entry: a. After incubation, remove the supernatant from the wells. b. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. The output will be in Relative Light Units (RLU).
-
Data Analysis: a. Subtract the average RLU of the "no virus" control from all other wells. b. Calculate the percentage of inhibition for each enfuvirtide concentration relative to the "no drug" control. c. Plot the percentage of inhibition versus the log of the enfuvirtide concentration. d. Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[18] The fold change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a known sensitive control virus (e.g., JR-CSF).[20]
Protocol 2: Genotypic Resistance Testing for Enfuvirtide
This protocol is used to identify resistance-associated mutations in the gp41 HR1 region.
Objective: To sequence the gp41 HR1 region from patient plasma HIV-1 RNA to identify mutations known to confer enfuvirtide resistance.
Materials:
-
Patient plasma sample.
-
Viral RNA extraction kit.
-
Reverse transcriptase and primers for cDNA synthesis.
-
Taq polymerase and primers for nested PCR amplification of the gp41 HR1 region.
-
DNA purification kit.
-
Sanger sequencing reagents and access to a sequencer.
Methodology:
-
RNA Extraction: a. Extract viral RNA from patient plasma using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): a. Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and an outer reverse primer specific to a region downstream of env.
-
Nested PCR Amplification: a. First Round PCR: Amplify a larger fragment of the env gene containing the gp41 region using the cDNA as a template with outer forward and reverse primers. b. Second Round PCR: Use the product from the first round as a template for a second round of PCR with inner forward and reverse primers that specifically flank the HR1 region (codons 36-45). This nested approach increases specificity and yield.[23]
-
Sequencing and Analysis: a. Purify the final PCR product. b. Perform Sanger sequencing on the purified product using the inner PCR primers. c. Analyze the resulting sequence chromatograms for nucleotide mixtures, which indicate the presence of different viral variants. d. Translate the nucleotide sequence to an amino acid sequence. e. Align the sequence to a wild-type reference (e.g., HXB2) and identify amino acid substitutions within the 36-45 region and other relevant codons.[23] Compare findings to known resistance mutation databases.
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Resistance to S138A Substituted Enfuvirtide and its Application to Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Sensitivity of Human Immunodeficiency Virus Type 1 to Fusion Inhibitors Targeted to the gp41 First Heptad Repeat Involves Distinct Regions of gp41 and Is Consistently Modulated by gp120 Interactions with the Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of HIV Type 1 gp41 and Enfuvirtide Susceptibility among Men in the United States Who Were HIV Infected Prior to Availability of HIV Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Antiviral Potency of Fusion Inhibitors with Artificial Tail Anchors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the antiviral potency of fusion inhibitors by incorporating an artificial tail anchor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which an artificial tail anchor enhances the potency of a fusion inhibitor?
A1: An artificial tail anchor, such as the Ile-Asp-Leu (IDL) motif, enhances potency by binding to a novel, shallow hydrophobic pocket on the N-terminal heptad repeat (NHR) trimer of viral glycoproteins, like HIV-1 gp41.[1][2][3] This additional binding interaction, outside of the classical hydrophobic groove targeted by conventional C-terminal heptad repeat (CHR) peptide inhibitors, creates a more stable six-helix bundle (6-HB) between the inhibitor and the viral NHR.[1] This enhanced stability more effectively blocks the formation of the native 6-HB required for viral fusion with the host cell membrane.[1][4]
Q2: What are the advantages of using an artificial tail anchor compared to other potency-enhancing strategies?
A2: The addition of a short artificial tail anchor is a simple and effective strategy to significantly boost the inhibitory activity of existing peptide-based fusion inhibitors.[1][2] This method has been shown to increase potency by up to 77-fold and can also improve the inhibitor's profile against drug-resistant viral strains.[1][4] It represents a rational design approach that can be broadly applied to develop novel fusion inhibitors against other enveloped viruses with class I fusion proteins.[1][2]
Q3: Can the addition of a tail anchor overcome existing drug resistance?
A3: Yes, fusion inhibitors modified with an artificial tail anchor have demonstrated significantly improved potency against viral strains resistant to first-generation fusion inhibitors like T20 (enfuvirtide).[1][4] For example, the peptide MT-WQ-IDL showed an average of 198-fold greater potency than the unmodified WQ peptide against T20-resistant HIV-1 strains.[1] This suggests that targeting a different pocket on the NHR trimer can bypass resistance mutations located in the primary binding groove.[4]
Q4: What types of fusion inhibitors can be modified with an artificial tail anchor?
A4: This strategy is primarily applicable to peptide-based fusion inhibitors derived from the C-terminal heptad repeat (CHR) of class I viral fusion proteins.[1][2][4] The core principle involves extending the C-terminus of the CHR peptide to interact with the newly identified pocket on the NHR.[1] This approach has been successfully demonstrated with various HIV-1 CHR-peptides, such as WQ and HP23.[1][4]
Troubleshooting Guides
Problem 1: The modified fusion inhibitor with the artificial tail anchor shows lower than expected antiviral potency.
-
Possible Cause 1: Incorrect Tail Anchor Sequence or Structure. The sequence and conformation of the tail anchor are critical for binding to the shallow hydrophobic pocket on the NHR. The Ile-Asp-Leu (IDL) tail has been shown to adopt a hook-like structure that provides a larger interaction interface than a simple helical extension.[3]
-
Troubleshooting Tip:
-
Verify the amino acid sequence of your synthesized peptide.
-
Consider that the optimal tail anchor sequence may vary for different core inhibitor peptides or target viruses. It may be necessary to screen a small library of tail anchor sequences.
-
Perform structural analysis, such as circular dichroism (CD) spectroscopy, to confirm that the addition of the tail does not disrupt the overall α-helical structure of the core inhibitor required for its primary binding.[4]
-
-
-
Possible Cause 2: Suboptimal Linker between the Core Peptide and the Tail Anchor. The flexibility and length of the linker can influence the ability of the tail anchor to correctly position itself within the binding pocket.
-
Troubleshooting Tip:
-
If a linker was used, experiment with different linker lengths and compositions (e.g., flexible glycine (B1666218) linkers) to optimize the presentation of the tail anchor. The HP23-E6-IDL peptide, for instance, utilized a six-residue extension (E6) as a linker.[4]
-
-
-
Possible Cause 3: Issues with Peptide Purity or Aggregation. Impurities or aggregation of the synthetic peptide can lead to reduced effective concentration and lower observed potency.
-
Troubleshooting Tip:
-
Ensure the peptide is of high purity (typically >95%) as confirmed by HPLC and mass spectrometry.
-
Test the solubility of the peptide in your assay buffer. If solubility is an issue, consider minor sequence modifications or the use of different buffer conditions.
-
-
Problem 2: High variability in IC50 values across replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding or Virus Input. Variations in the number of target cells or the amount of virus used in infectivity assays can lead to significant differences in inhibition curves.
-
Troubleshooting Tip:
-
Ensure precise and consistent cell counting and plating for each experiment.
-
Use a consistent and well-characterized stock of virus for all assays. Titer the virus stock regularly to ensure consistent infectious units are being used.
-
-
-
Possible Cause 2: Instability of the Peptide Inhibitor. The peptide may be degrading during the course of the experiment, especially during longer incubation periods.
-
Troubleshooting Tip:
-
Assess the stability of your peptide in the assay medium at the experimental temperature (e.g., 37°C) over the duration of the assay. This can be done by incubating the peptide and then analyzing its integrity via HPLC.
-
If stability is an issue, consider strategies like N-terminal acetylation or C-terminal amidation to protect against exopeptidases.
-
-
Problem 3: The modified inhibitor is potent against lab-adapted viral strains but not against clinical isolates.
-
Possible Cause: Polymorphisms in the Tail Anchor Binding Pocket. The shallow hydrophobic pocket targeted by the artificial tail anchor may exhibit natural polymorphisms among different viral strains and clinical isolates.
-
Troubleshooting Tip:
-
Sequence the gp41 NHR region of the resistant clinical isolates to identify any polymorphisms in or near the putative tail anchor binding pocket (in HIV-1, this corresponds to the L544 to V549 region).[1]
-
This information can guide the redesign of the tail anchor to better accommodate the observed variations.
-
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of Tail-Anchored Fusion Inhibitors against HIV-1 Strains
| Peptide | Target HIV-1 Strain | IC50 (nM) | Fold Improvement vs. Unmodified Peptide | Reference |
| WQ | IIIB | 132.9 | - | [1] |
| WQ-IDL | IIIB | 5.6 | 23.7x vs WQ | [1] |
| MT-WQ-IDL | IIIB | 1.0 | 132.9x vs WQ | [1] |
| T20 | IIIB | 90.5 | - | [1] |
| HP23 | IIIB | 1.68 | - | [4] |
| HP23-E6-IDL | IIIB | 0.25 | 6.7x vs HP23 | [4] |
| HP23 | Bal | 5.95 | - | [4] |
| HP23-E6-IDL | Bal | 0.62 | 9.6x vs HP23 | [4] |
| YIK | IIIB | ~2.8 | - | [5] |
| YIK-C16 | IIIB | ~0.09 | 31.1x vs YIK | [5] |
| YIK | Bal | ~13.3 | - | [5] |
| YIK-C16 | Bal | ~1.0 | 13.3x vs YIK | [5] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of viral infection or cell-cell fusion.
Table 2: Binding Affinity and Stability of Tail-Anchored Peptides
| Complex | Tm (°C) | α-Helicity (%) | Reference |
| N39/LP-83 | 78 | >90 | [6] |
| N39/LP-86 | 77 | >90 | [6] |
| N36/PEG2kC34 | 57.03 | 93.90 | [7] |
| N36/PEG5kC34 | 55.04 | 96.58 | [7] |
Tm (melting temperature) indicates the thermal stability of the six-helix bundle formed by the inhibitor and its target NHR peptide. Higher Tm values suggest a more stable complex.
Experimental Protocols
1. HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with target cells expressing CD4 and co-receptors.
-
Materials:
-
Effector Cells: H9/HIV-1IIIB cells (stably expressing HIV-1 IIIB Env).
-
Target Cells: MT-2 cells (expressing CD4 and CXCR4).
-
Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Peptide Inhibitors: Lyophilized peptides reconstituted in an appropriate solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
Detection Reagent: A kit to quantify cell fusion, often based on a reporter gene system (e.g., luciferase or β-galactosidase) or microscopic visualization of syncytia formation.
-
-
Procedure:
-
Prepare serial dilutions of the peptide inhibitors in the assay medium.
-
In a 96-well plate, mix the diluted inhibitors with the effector cells (e.g., 1 x 10^5 H9/HIV-1IIIB cells/well).
-
Add the target cells (e.g., 1 x 10^5 MT-2 cells/well) to the mixture.
-
Include control wells: cells only (no inhibitor) for maximum fusion, and cells with a known potent inhibitor (e.g., T20) as a positive control.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours) to allow for cell fusion.
-
Quantify the extent of cell fusion. If counting syncytia (multinucleated giant cells), observe under a microscope and count the number of syncytia in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
2. Inhibition of 6-Helix Bundle (6-HB) Formation Assay
This is a biochemical assay to measure how effectively an inhibitor prevents the interaction between the NHR and CHR domains of gp41.
-
Materials:
-
NHR peptide (e.g., N46 or N36).[1]
-
Biotinylated CHR peptide (e.g., Biotin-C34).
-
Test Inhibitor Peptides.
-
Assay Buffer: Phosphate-buffered saline (PBS).
-
Streptavidin-coated microplates.
-
Monoclonal antibody specific for the NHR peptide (e.g., anti-N46 mAb).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate for HRP.
-
-
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated CHR peptide (e.g., Biotin-C34) and incubate for 1 hour at 37°C. Wash the plate to remove unbound peptide.
-
Prepare serial dilutions of the test inhibitor peptide.
-
In a separate plate, pre-incubate the NHR peptide with the diluted test inhibitors for 30 minutes at 37°C. This allows the inhibitor to bind to the NHR target.
-
Transfer the NHR/inhibitor mixtures to the Biotin-C34-coated plate.
-
Incubate for 1 hour at 37°C to allow any unbound NHR peptide to bind to the C34 on the plate. Wash thoroughly.
-
Add the NHR-specific monoclonal antibody and incubate for 1 hour at 37°C. Wash.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C. Wash.
-
Add TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. A lower absorbance indicates that the test inhibitor successfully bound to the NHR peptide, preventing it from binding to the C34 on the plate.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
Visualizations
Caption: HIV-1 entry and membrane fusion signaling pathway.
Caption: Experimental workflow for the cell-cell fusion assay.
Caption: Logical relationship for enhanced potency via a tail anchor.
References
- 1. Creating an Artificial Tail Anchor as a Novel Strategy To Enhance the Potency of Peptide-Based HIV Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating an Artificial Tail Anchor as a Novel Strategy To Enhance the Potency of Peptide-Based HIV Fusion Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational improvement of gp41-targeting HIV-1 fusion inhibitors: an innovatively designed Ile-Asp-Leu tail with alternative conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of Cholesterylated Peptide HIV-1/2 Fusion Inhibitors with Extremely Potent and Long-Lasting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Delivery Strategies and Formulations
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing peptide delivery strategies and formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation and delivery of therapeutic peptides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Solubility | - Peptide sequence contains a high number of hydrophobic amino acids.- The pH of the solvent is close to the peptide's isoelectric point (pI).[1] | - Initial Dissolution: For hydrophobic peptides, start with a small amount of a strong organic solvent (e.g., DMSO, DMF, acetonitrile) and then slowly add the aqueous buffer while vortexing.[2]- pH Adjustment: For acidic peptides (net negative charge), dissolve in a basic buffer (e.g., 0.1% ammonium (B1175870) hydroxide). For basic peptides (net positive charge), use an acidic solvent like acetic acid.[1] Avoid adjusting the pH to the peptide's pI, as this is the point of minimal solubility.[1] |
| Peptide Aggregation and Precipitation in Aqueous Solution | - Hydrophobic interactions between peptide molecules.- Changes in pH, temperature, or ionic strength.- Presence of certain excipients.[2] | - pH Optimization: Maintain the pH of the formulation within the optimal stability range for the specific peptide, typically pH 5-6 for many peptides.[2][3]- Use of Stabilizing Excipients: Incorporate cryoprotectants and lyoprotectants like mannitol (B672) or trehalose.[3]- Control Temperature: Store peptide solutions at recommended temperatures, often refrigerated or frozen, to minimize aggregation kinetics.[2] |
| Low Encapsulation Efficiency in Nanoparticles | - Poor affinity between the peptide and the nanoparticle matrix.- Peptide leakage during the formulation process.- Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Formulation Optimization: For hydrophilic peptides in liposomes, consider using a method that actively traps the peptide, such as the dehydration-rehydration method.- Process Parameter Adjustment: Optimize parameters like the ratio of peptide to polymer/lipid, and the energy input during nanoparticle formation.- Polymer/Lipid Selection: Choose a matrix with favorable interactions with the peptide. For instance, for cationic peptides, an anionic polymer might improve encapsulation. |
| Rapid In Vivo Clearance of Peptide | - Enzymatic degradation by proteases in the bloodstream and tissues.[4]- Rapid filtration by the kidneys due to small size.[4] | - Structural Modification: - PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its hydrodynamic size, shielding it from enzymatic degradation and reducing renal clearance.[4] - Lipidation: Attaching a lipid moiety can enhance binding to albumin, extending the peptide's half-life.[4] - Cyclization: Creating a cyclic peptide structure enhances resistance to exopeptidases.[3]- Formulation in Delivery Systems: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and alter its pharmacokinetic profile. |
| Poor Oral Bioavailability | - Degradation by proteases in the gastrointestinal (GI) tract.[5][6]- Low permeability across the intestinal epithelium.[5][6]- First-pass metabolism in the liver. | - Co-administration with Permeation Enhancers: Use of agents like sodium caprate or SNAC can transiently open tight junctions in the intestinal epithelium, increasing paracellular transport.[7]- Enzyme Inhibitors: Co-formulation with protease inhibitors can protect the peptide from degradation in the GI tract.- Encapsulation in Nanocarriers: Formulating peptides in nanoparticles can protect them from the harsh GI environment and facilitate their uptake. |
| Inconsistent Results in Serum Stability Assays | - Variability in serum batches (e.g., different protease activity).- Inefficient quenching of the degradation reaction at time points.- Analytical method not optimized. | - Use Pooled Serum: Utilize a large batch of pooled serum for all experiments to minimize variability between assays.[8]- Effective Quenching: Ensure immediate and complete termination of enzymatic activity at each time point, for example, by adding a strong acid like trifluoroacetic acid (TFA).[8]- Method Validation: Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy, ensuring clear separation of the intact peptide from its degradation products.[8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide delivery strategies and formulation development.
Q1: What are the primary challenges in developing a stable aqueous formulation for a therapeutic peptide?
A1: Peptides in aqueous solutions are susceptible to both chemical and physical instability.[9] Chemical degradation pathways include hydrolysis (cleavage of peptide bonds), deamidation (especially at asparagine and glutamine residues), oxidation (of residues like methionine and cysteine), and racemization.[10] Physical instability involves processes like aggregation, precipitation, and adsorption to container surfaces.[9] These degradation pathways can lead to a loss of biological activity and the formation of potentially immunogenic species.
Q2: How can I improve the stability of my peptide in an aqueous formulation?
A2: Several strategies can be employed to enhance peptide stability in aqueous solutions:
-
pH and Buffer Selection: Optimizing the pH with an appropriate buffer system is a primary approach to minimize degradation reactions.[9]
-
Excipients: Adding stabilizers such as sugars (e.g., sucrose (B13894), trehalose), polyols (e.g., mannitol, sorbitol), and antioxidants (e.g., ascorbic acid) can be beneficial.[9]
-
Structural Modification: Modifying the peptide sequence by substituting labile amino acids or through cyclization can inherently improve stability.[3]
-
PEGylation: The attachment of polyethylene glycol (PEG) can protect the peptide from degradation and improve its solubility.[7]
-
Lyophilization: For highly unstable peptides, freeze-drying to create a solid powder for reconstitution prior to use is a common and effective strategy.[9]
Q3: What are the advantages and disadvantages of using liposomes versus polymeric nanoparticles for peptide delivery?
A3: Both liposomes and polymeric nanoparticles are promising carriers for peptide delivery, but they have distinct characteristics:
| Feature | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Composition | Phospholipid bilayers | Biodegradable polymers |
| Encapsulation | Can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) peptides. | Primarily encapsulate peptides within the polymer matrix. |
| Advantages | Biocompatible, can be surface-modified for targeting. | High encapsulation efficiency, controlled and tunable release, protects peptide from degradation.[11] |
| Disadvantages | Lower encapsulation efficiency for hydrophilic peptides, potential for premature drug leakage, and physical instability.[11] | Potential for organic solvent residues, more complex manufacturing process.[11] |
Q4: What is the role of cell-penetrating peptides (CPPs) in drug delivery?
A4: Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and deliver a variety of cargo molecules, including other peptides, proteins, and nucleic acids, into the cell's interior.[12] They can facilitate the delivery of therapeutic molecules to intracellular targets that would otherwise be inaccessible.[13] The mechanism of uptake can involve direct translocation across the membrane or endocytosis.[13]
Q5: How do I choose an appropriate in vitro model to test my peptide delivery system?
A5: The choice of an in vitro model depends on the intended route of administration and the specific questions being addressed:
-
For Oral Delivery: Caco-2 cell monolayers are widely used to assess intestinal permeability. These cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
To Study Enzymatic Stability: Incubating the peptide formulation in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF), which contain relevant proteases, can provide insights into its stability in the GI tract.
-
For Systemic Delivery: Stability can be assessed by incubating the formulation in human plasma or serum to evaluate degradation by circulating proteases.
Quantitative Data Summary
The following tables provide a summary of quantitative data for key performance parameters of different peptide delivery systems.
Table 1: Comparative Performance of Peptide Delivery Systems
| Delivery System | Encapsulation Efficiency (%) | Loading Capacity (%) | Size Range (nm) | Release Profile |
| Liposomes | 30 - 70 | 1 - 10 | 80 - 300 | Biphasic (initial burst followed by sustained release) |
| Polymeric Nanoparticles (e.g., PLGA) | 50 - 90[11] | 5 - 20 | 100 - 500 | Sustained release over days to weeks |
| Hydrogels | 70 - 95 | 1 - 15 | Bulk material | Sustained release over days to months |
Data are representative values and can vary based on the specific peptide, materials, and formulation process.
Table 2: Oral Bioavailability of Peptides with Permeation Enhancers
| Peptide | Delivery System/Enhancer | Animal Model | Oral Bioavailability (%) | Reference |
| Desmopressin | GIPET™ (medium-chain fatty acid-based) | Human | 2.4 | [6] |
| Insulin | Nanoparticles with bile salt | Rodent | ~5-10 | [14] |
| Semaglutide | SNAC (Salcaprozate sodium) | Human | ~1 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in peptide delivery research.
Protocol 1: Preparation of Peptide-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
Objective: To encapsulate a hydrophilic peptide within biodegradable PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolide) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Peptide of interest
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Primary Emulsion (w/o): a. Dissolve the peptide in a small volume of deionized water (aqueous phase). b. Dissolve the PLGA in a water-immiscible organic solvent like DCM (oil phase). c. Add the aqueous peptide solution to the oil phase. d. Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v). b. Add the primary emulsion to the surfactant solution. c. Homogenize or sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. b. Discard the supernatant, which contains the unencapsulated peptide and excess surfactant. c. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual impurities.
-
Lyophilization (Optional): a. For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.
Protocol 2: In Vitro Peptide Release Assay
Objective: To determine the release kinetics of a peptide from a nanoparticle formulation.
Materials:
-
Peptide-loaded nanoparticles
-
Release buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units or dialysis membrane
-
Analytical method for peptide quantification (e.g., HPLC, ELISA)
Procedure:
-
Sample Preparation: a. Disperse a known amount of peptide-loaded nanoparticles in a specific volume of the release buffer in a tube.
-
Incubation: a. Incubate the samples at a controlled temperature (e.g., 37°C) with gentle shaking.
-
Sample Collection: a. At predetermined time points, collect samples of the release medium. b. Method A (Centrifugation): Centrifuge the tubes to pellet the nanoparticles. Carefully collect the supernatant for analysis. c. Method B (Dialysis): Place the nanoparticle suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the peptide to diffuse out but retains the nanoparticles. Place the dialysis bag in a larger volume of release buffer. At each time point, collect a sample from the external buffer.
-
Peptide Quantification: a. Analyze the concentration of the released peptide in the collected samples using a validated analytical method.
-
Data Analysis: a. Calculate the cumulative amount of peptide released at each time point and plot it as a function of time to obtain the release profile.
Protocol 3: In Vivo Bioavailability Study in a Rodent Model
Objective: To determine the oral bioavailability of a peptide formulation.
Materials:
-
Peptide formulation for oral administration
-
Peptide solution for intravenous (IV) administration
-
Animal model (e.g., rats or mice)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical method for peptide quantification in plasma
Procedure:
-
Animal Dosing: a. Divide the animals into two groups: one for oral administration and one for IV administration. b. Administer a known dose of the peptide formulation to the oral group via oral gavage. c. Administer a known dose of the peptide solution to the IV group via tail vein injection.
-
Blood Sampling: a. At predetermined time points after dosing, collect blood samples from each animal.
-
Plasma Preparation: a. Process the blood samples to obtain plasma.
-
Peptide Quantification: a. Analyze the concentration of the peptide in the plasma samples using a validated analytical method (e.g., LC-MS/MS or ELISA).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of the peptide versus time for both the oral and IV groups. b. Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Bioavailability Calculation: a. Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to peptide delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. quotientsciences.com [quotientsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Process Development for Manufacturing Fatty-Acid-Modified Fusion Inhibitors
Welcome to the technical support center for the process development and manufacturing of fatty-acid-modified fusion inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of fatty-acid-modified fusion inhibitors in a question-and-answer format.
Synthesis
| Question | Possible Cause | Suggested Solution |
| Why is the coupling efficiency of the fatty acid to the peptide low? | Steric Hindrance: The fatty acid chain may be sterically hindering the reaction. Incomplete Activation: The carboxylic acid group of the fatty acid may not be fully activated. Aggregation: The peptide on the resin may be aggregating, preventing access to the N-terminus. | Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU, HCTU, or COMU. Consider a double-coupling strategy.[1] Increase Reaction Time and Temperature: Prolong the coupling time and/or increase the temperature to improve reaction kinetics. Use Additives: Incorporate additives like HOBt or HOAt to reduce racemization and potentially improve coupling efficiency.[1] Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as a mixture of DMF and DMSO. |
| What are common side reactions during fatty acid conjugation and how can they be prevented? | Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially under basic conditions.[2][3] Racemization: The chirality of the amino acids can be compromised during activation and coupling.[2] Oxidation: Methionine and cysteine residues are susceptible to oxidation. | Aspartimide Formation: Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection.[2] Racemization: Use racemization-suppressing coupling reagents (e.g., PyBOP) and additives like HOBt or HOAt.[1][4] Oxidation: Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.[5] |
| How can I manage peptide aggregation on the resin during synthesis? | Hydrophobic Interactions: The growing peptide chain, especially with the addition of a fatty acid, can become highly hydrophobic and aggregate. | Incorporate Backbone Protection: Use Hmb or Dmb protecting groups on the peptide backbone to disrupt aggregation.[2] Utilize Pseudoprolines: Incorporate pseudoprolines derived from serine or threonine to disrupt secondary structures that lead to aggregation.[2] Optimize Solvents: Use solvent mixtures like DMSO/DMF or trifluoroethanol (TFE) to prevent the formation of hydrogen bonds that cause aggregation.[1] |
Purification
| Question | Possible Cause | Suggested Solution |
| My hydrophobic fatty-acid-modified peptide is difficult to dissolve for HPLC purification. What should I do? | High Hydrophobicity: The fatty acid moiety significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions. | Initial Dissolution in Strong Organic Solvents: First, dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol.[6] Gradual Dilution: Slowly dilute the dissolved peptide with the initial mobile phase (high aqueous content) while vortexing to prevent precipitation.[6] |
| I'm observing significant peak tailing during the HPLC purification of my lipidated peptide. How can I improve the peak shape? | Secondary Interactions: Residual silanol (B1196071) groups on the HPLC column can interact with the peptide, causing tailing. Column Overload: Injecting too much sample can lead to poor peak shape. Inappropriate Mobile Phase: The mobile phase may not be optimal for the hydrophobic peptide. | Use an Ion-Pairing Agent: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to mask silanol interactions and improve peak symmetry.[][8] Optimize Injection Volume and Concentration: Reduce the amount of sample injected onto the column.[9] Adjust Gradient and Flow Rate: Use a shallower gradient and a lower flow rate to improve separation.[8] Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape by enhancing solubility and reducing viscosity.[6] |
| How do I choose the right HPLC column for purifying a fatty-acid-modified peptide? | Peptide Properties: The size and hydrophobicity of the peptide-lipid conjugate are key factors. | For Smaller Peptides (<4 kDa): A C18 column is generally the best choice.[] For Larger or Very Hydrophobic Peptides (>5 kDa): A C4 or C8 column is often more suitable.[2][] Consider Pore Size: For larger peptides, a column with a larger pore size (e.g., 300 Å) allows for better interaction with the stationary phase. |
Analysis
| Question | Possible Cause | Suggested Solution |
| I'm having trouble getting a good signal for my fatty-acid-modified peptide in MALDI-TOF mass spectrometry. What could be the issue? | Poor Ionization: The high hydrophobicity of the lipidated peptide can lead to lower ionization efficiency.[] Detergent Interference: Detergents used to solubilize the peptide can suppress the MALDI signal.[] | Matrix Selection: Use matrices like α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB).[] Use of Additives: Adding a nonionic detergent like n-octylglucoside (OG) can facilitate the detection, especially with the HCCA matrix.[] Optimize Laser Power: A lower laser pulse rate in linear mode can result in a better signal for highly lipidated peptides.[] |
| How can I confirm the successful conjugation of the fatty acid to the peptide? | Incomplete Reaction: The conjugation reaction may not have gone to completion. | Mass Spectrometry: Compare the molecular weight of the final product with the theoretical mass of the lipidated peptide. A successful conjugation will result in a mass shift corresponding to the mass of the fatty acid. HPLC: The lipidated peptide will have a significantly longer retention time on a reverse-phase HPLC column compared to the unconjugated peptide due to its increased hydrophobicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for a fatty-acid-modified fusion inhibitor for in vitro and in vivo studies?
For initial in vitro bioassays such as ELISA and enzyme kinetics, a purity of >95% is recommended. For more sensitive cell-based assays and in vivo animal studies, a purity of >98% is advisable to avoid abnormal responses caused by impurities.
Q2: Should I use the TFA salt form or switch to an acetate (B1210297) or HCl salt form for my final product?
By default, peptides are often synthesized in the TFA salt form. However, for cell-based assays or animal studies, it is highly recommended to perform a salt exchange to the acetate or HCl form. Residual TFA can cause abnormal cellular responses.
Q3: How should I store my lyophilized fatty-acid-modified peptide and its solutions?
Lyophilized peptides are generally stable at room temperature for a few weeks but should be stored at -20°C for long-term stability. Once dissolved, the peptide solution should be used as soon as possible. Avoid repeated freeze-thaw cycles.
Q4: What is the impact of the fatty acid chain length on the properties of the fusion inhibitor?
The length of the fatty acid chain is a critical parameter. Increasing the chain length generally increases the hydrophobicity, which can enhance binding to serum albumin, thereby prolonging the in vivo half-life.[10] However, excessively long fatty acid chains can lead to increased aggregation and reduced solubility, making synthesis and purification more challenging.[10] The optimal chain length needs to be determined empirically for each fusion inhibitor to balance potency, pharmacokinetic profile, and manufacturability.[10]
Experimental Protocols
Protocol 1: On-Resin N-Terminal Fatty Acid Acylation
This protocol describes the coupling of a fatty acid to the N-terminus of a peptide synthesized on a solid support using standard Fmoc chemistry.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Fatty Acid Activation: In a separate vessel, dissolve the fatty acid (4 equivalents relative to the resin loading) and an activating agent such as HBTU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated fatty acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage of the Fatty-Acid-Modified Peptide from the Resin
This protocol outlines the cleavage of the lipidated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides with sensitive residues is "Reagent K": 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole (B1667542) (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 3: RP-HPLC Purification of Fatty-Acid-Modified Peptides
This protocol provides a general method for the purification of lipidated peptides using reverse-phase high-performance liquid chromatography.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with Mobile Phase A to the desired concentration. Filter the sample through a 0.45 µm filter before injection.
-
Column and Method:
-
Column: A C4 or C8 reverse-phase column is often suitable for hydrophobic peptides.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A shallow gradient is recommended. For example, a linear gradient from 30% to 70% Mobile Phase B over 40 minutes. The optimal gradient should be developed for each specific peptide.
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Manufacturing workflow for fatty-acid-modified fusion inhibitors.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF) - PMC [pmc.ncbi.nlm.nih.gov]
maximizing in vitro translation of peptides by optimizing fusion partner length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when maximizing the in vitro translation of peptides by optimizing fusion partner length.
Frequently Asked Questions (FAQs)
Q1: Why use a fusion partner for in vitro peptide translation?
Using a protein fusion partner during in vitro translation can offer several advantages for small peptides.[1] These include increasing the solubility of the target peptide, simplifying purification through affinity tags integrated into the fusion partner, and enabling the detection and quantification of small, otherwise hard-to-detect peptides.[1][2] Fusion partners can also protect the nascent peptide from degradation and help it fold correctly.[2]
Q2: What is the optimal length for a fusion partner to maximize peptide yield?
Research indicates that the molar yield of a peptide can be maximized by optimizing the total length of the translated product (fusion partner + peptide).[1] An optimal length appears to be around 100 amino acids for the entire translated construct.[1][3]
Q3: I thought a shorter fusion partner would be better. Why does peptide yield decrease if the total translated product is too short (e.g., less than 100 amino acids)?
While reducing the length of the translated product from 250 down to 100 amino acids can increase the molar yield approximately threefold, a further decrease in length often leads to a sharp drop in yield.[1] This phenomenon is primarily due to the increased susceptibility of smaller fusion proteins to degradation by proteases present in the cell-free extract.[1][3]
Q4: How can I prevent the proteolytic degradation of my fusion peptide, especially when using shorter constructs?
The addition of protease inhibitors to the in vitro translation reaction is an effective strategy to prevent the degradation of your fusion peptide.[1] Using a cocktail of inhibitors that target different classes of proteases (serine, cysteine, metalloproteases, etc.) is often the most effective approach.[4][5] It is crucial to ensure the chosen inhibitors are compatible with your downstream applications.[5]
Q5: What are some common fusion partners used to enhance solubility and expression?
Several fusion partners are widely used to improve the solubility and yield of recombinant proteins and peptides. Common choices include:
-
Maltose-Binding Protein (MBP): A large (≈40 kDa) and highly soluble protein that can significantly enhance the solubility of its fusion partner.[6][7]
-
Glutathione S-transferase (GST): Besides improving solubility, GST (≈26 kDa) also serves as an effective affinity tag for purification.[2]
-
Thioredoxin (TrxA): A small (≈12 kDa) and robustly folded protein that can enhance solubility and often promotes correct disulfide bond formation.[6]
-
Small Ubiquitin-like Modifier (SUMO): A small protein (≈11 kDa) known to enhance both expression and solubility.[2]
-
NusA: A larger partner (≈55 kDa) also used to increase solubility.[8]
The choice of fusion partner may need to be determined empirically for each specific peptide of interest.[8]
Q6: Does the position of the fusion partner (N-terminus vs. C-terminus) matter?
Yes, the position can significantly impact expression and solubility. For many common partners like MBP, an N-terminal fusion to the target peptide generally provides a greater advantage in solubility and more robust expression compared to a C-terminal fusion.[7][8]
Data Summary
Table 1: Effect of Translated Product Length on Peptide Molar Yield
This table summarizes the quantitative relationship between the total length of the fusion construct (fusion partner + peptide) and the resulting molar yield of the peptide in a batch in vitro translation reaction. The data is based on experiments using truncated versions of Green Fluorescent Protein (GFP) as fusion partners.[1]
| Total Length of Translated Product (Amino Acids) | Approximate Molar Yield (Relative to 250 aa) | Primary Limiting Factor | Reference |
| 250 | 1x | Translation Efficiency | [1] |
| 150 | ~2x | Translation Efficiency | [1] |
| 100 | ~3x | Optimal Balance | [1] |
| < 100 | Decreasing Yield | Proteolytic Degradation | [1][3] |
Troubleshooting Guides
Guide 1: Low or No Peptide Yield
This guide addresses common causes for low or non-existent yield in your in vitro translation reaction and provides a step-by-step approach to resolving the issue.
Problem: After running the in vitro translation reaction and performing analysis (e.g., Western blot, radioactivity measurement), the yield of the target fusion peptide is significantly lower than expected or is undetectable.[9]
Possible Causes & Solutions:
-
Suboptimal Fusion Partner Length:
-
Symptom: Yield is low despite successful transcription.
-
Solution: If your fusion construct is very large (>250 amino acids), consider shortening the fusion partner to bring the total length closer to the optimal 100 amino acids.[1] Conversely, if your construct is very small (<100 amino acids), it may be getting degraded. Try lengthening the fusion partner or proceeding to step 2.[1]
-
-
Proteolytic Degradation:
-
Symptom: Smaller, truncated bands appear on a Western blot, or the full-length product is absent, particularly with smaller constructs.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your cell-free lysate reaction.[1][4] This is especially critical for constructs under 100 amino acids.
-
-
Issues with DNA/RNA Template:
-
Symptom: The reaction fails completely or produces incorrect products.
-
Solution:
-
Template Quality: Ensure your DNA or RNA template is high-quality and free of contaminants like ethanol (B145695) or salts from purification, which can inhibit polymerases.[10]
-
RNA Integrity: If using an RNA template, prevent RNase contamination by using RNase inhibitors and proper handling techniques.[11] Check RNA integrity on a gel.
-
Sequence Verification: Confirm your construct sequence is correct, including the start codon (AUG), a proper Kozak sequence (for eukaryotic systems), a Shine-Dalgarno sequence (for prokaryotic systems), and an in-frame stop codon.[12]
-
-
-
Suboptimal Reaction Conditions:
-
Symptom: Yield is consistently low across different constructs.
-
Solution:
-
Temperature: For coupled transcription-translation systems (especially E. coli-based), the T7 RNA polymerase can transcribe much faster than the ribosomes can translate, leading to uncoupling and low yield.[13][14] Lowering the reaction temperature from 37°C to 20-30°C can slow transcription, improve coupling, and increase the yield of active protein.[13][14][15]
-
Component Concentration: Titrate the concentration of your DNA/RNA template, as too much template can inhibit translation.[12] Also, optimize magnesium and potassium concentrations, as these are critical for ribosome function.[12]
-
Depletion of Resources: In long reactions, amino acids or energy sources can be depleted. For batch reactions running several hours, a second addition of amino acids may boost the final yield.[13][15]
-
-
Diagrams
Experimental & Optimization Workflow
Caption: Workflow for optimizing fusion partner length.
Relationship Between Fusion Partner Length and Peptide Yield
Caption: Factors influencing peptide yield vs. construct length.
Troubleshooting Flowchart for Low Peptide Yield
Caption: A step-by-step guide to troubleshooting low yield.
Experimental Protocols
Protocol: General Workflow for Optimizing Fusion Partner Length
This protocol provides a generalized methodology for expressing a target peptide with various fusion partner lengths to identify the optimal construct for maximal yield.
1. Designing and Preparing DNA Templates a. Design a series of expression cassettes. Each cassette should encode the peptide of interest fused to a partner of a different length (e.g., truncated versions of a soluble protein like GFP or Thioredoxin).[1] b. Ensure each construct contains the necessary regulatory elements for the chosen in vitro translation system (e.g., T7 promoter, a ribosome binding site like Kozak or Shine-Dalgarno, and a stop codon).[12] c. Synthesize the DNA for each construct. This can be done via gene synthesis services or by PCR amplification and assembly.[16] d. Purify the resulting DNA templates. Ensure high purity, as contaminants can inhibit the reaction.[10]
2. In Vitro Coupled Transcription-Translation Reaction a. Thaw the components of your chosen in vitro translation kit (e.g., E. coli S30, rabbit reticulocyte, or a human cell-based system) on ice.[17] b. In a sterile, RNase-free microcentrifuge tube, assemble the reaction mixture according to the manufacturer's instructions. A typical reaction includes:
- Cell-free extract
- Reaction buffer (containing amino acids, energy sources like ATP/GTP, salts)
- T7 RNA Polymerase (for coupled systems)
- Protease Inhibitor Cocktail (recommended, especially for small constructs)[1]
- DNA template (use a concentration within the recommended range, e.g., 5-10 µg/mL) c. Incubate the reaction at the recommended temperature. For E. coli systems, consider starting at a lower temperature (e.g., 30°C) to improve the coupling of transcription and translation.[13][15] Incubation times can range from 1 to 6 hours.
3. Analysis of Peptide Yield a. Following incubation, stop the reaction by placing it on ice or adding a sample buffer for analysis. b. Take an aliquot of each reaction for analysis by SDS-PAGE. c. Visualize the expressed fusion peptide. This can be done by:
- Coomassie Staining: If the expression level is high.
- Western Blotting: Using an antibody against an affinity tag (e.g., His-tag) on the fusion partner or against the peptide itself. This is the most common and sensitive method.[9]
- Autoradiography: If using radiolabeled amino acids (e.g., ³⁵S-Methionine) in the reaction. d. Quantify the band intensity for the full-length fusion peptide from each reaction using densitometry software. e. Compare the molar yields between the different fusion partner lengths to identify the construct that produces the highest amount of your target peptide.
References
- 1. Optimization of protein fusion partner length for maximizing in vitro translation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Optimization of Protein Fusion Partner Length for Maximizing in Vitro Translation of Peptides | Semantic Scholar [semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusion partners can increase the expression of recombinant interleukins via transient transfection in 2936E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Artificial gene synthesis - Wikipedia [en.wikipedia.org]
- 17. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Navigating the Clinical Development of Peptide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical development phases.
Frequently Asked Questions (FAQs)
1. Stability and Degradation
-
Q1: My peptide inhibitor shows rapid degradation in serum/plasma assays. What are the primary causes and how can I improve its stability?
A1: Rapid degradation in biological fluids is a common challenge for peptide-based inhibitors, primarily due to enzymatic proteolysis by peptidases.[1][2] Chemical instability issues such as oxidation, deamidation, and hydrolysis also contribute to degradation.[2][3]
Troubleshooting Strategies:
-
Structural Modifications:
-
N- and C-terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus can block exopeptidase activity.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at cleavage sites can render the peptide resistant to proteolysis.[2][4]
-
Incorporate Non-Canonical Amino Acids (NCAAs): Using NCAAs can introduce steric hindrance or alter electronic properties at cleavage sites, thus inhibiting enzymatic recognition.[1][2]
-
Cyclization: Constraining the peptide's structure through head-to-tail or side-chain cyclization can significantly enhance metabolic stability by reducing its flexibility to fit into protease active sites.[1][5][6]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases and increase its hydrodynamic size, reducing renal clearance.[1][3]
-
Lipidation: Acylation with fatty acids can promote binding to serum albumin, extending the peptide's half-life.[1]
-
-
Formulation Optimization:
-
pH and Buffer Selection: Optimizing the pH and choosing an appropriate buffer system for your formulation can minimize chemical degradation pathways like deamidation and hydrolysis.[3]
-
Excipients: The use of co-solvents, polyols, and antioxidants can help stabilize the peptide in aqueous solutions.[3]
-
-
-
Q2: I'm observing unexpected modifications to my peptide, such as oxidation or deamidation. How can I prevent this?
A2: Oxidation and deamidation are common chemical degradation pathways for peptides.[2] Amino acids like methionine, cysteine, and tryptophan are particularly susceptible to oxidation, while asparagine and glutamine residues are prone to deamidation.[2]
Preventative Measures:
-
Amino Acid Substitution: If the susceptible residue is not critical for activity, consider substituting it with a less reactive amino acid.
-
Formulation with Antioxidants: Including antioxidants like methionine or ascorbic acid in the formulation can help mitigate oxidative damage.
-
Control of Storage Conditions: Store peptide solutions under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize oxidation.[3] For deamidation, careful control of pH and buffer composition is crucial.[3]
-
2. Cell Permeability and Bioavailability
-
Q3: My peptide inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What could be the reason?
A3: A common reason for this discrepancy is poor cell permeability, which prevents the peptide from reaching its intracellular target.[2][7] Peptides, particularly those with a high molecular weight and polar surface area, often struggle to cross the cell membrane.[5][7]
Strategies to Enhance Cell Permeability:
-
Increase Lipophilicity: Introducing lipophilic groups or "lipophilic capping" can improve passive diffusion across the cell membrane.[2][7]
-
N-Methylation: Methylating the backbone amide nitrogens can reduce the number of hydrogen bond donors and increase membrane permeability.[1][5][8] However, this can sometimes impact binding affinity.[8]
-
Conformational Rigidity: Cyclization or hydrocarbon stapling can pre-organize the peptide into a more membrane-compatible conformation.[4][5]
-
Cell-Penetrating Peptides (CPPs): Conjugating your inhibitor to a known CPP can facilitate its entry into cells.[9][10]
-
-
Q4: How can I improve the oral bioavailability of my peptide inhibitor?
A4: Oral delivery of peptides is challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[5][6]
Approaches for Improved Oral Bioavailability:
-
Co-formulation with Protease Inhibitors: Including protease inhibitors in the formulation can protect the peptide from degradation in the gut.[1][11] However, this can be complex and may have safety concerns.[1]
-
Permeation Enhancers: Co-administration with agents that transiently open tight junctions in the intestinal epithelium can increase absorption.
-
Prodrug Strategies: Modifying the peptide into a more lipophilic prodrug can enhance its absorption, with the active peptide being released systemically.[11]
-
Advanced Formulation Technologies: Encapsulation in nanoparticles or other delivery systems can protect the peptide and facilitate its uptake.[1]
-
3. Immunogenicity
-
Q5: What is the risk of my peptide inhibitor inducing an immune response, and how can I assess this pre-clinically?
A5: All peptide therapeutics have the potential to be immunogenic, leading to the formation of anti-drug antibodies (ADAs).[2][12] This can affect the drug's efficacy and safety.[12] The risk is influenced by factors such as the peptide's sequence (presence of T-cell epitopes), origin (non-human sequences are more likely to be immunogenic), and the presence of impurities.[13][14]
Pre-clinical Immunogenicity Assessment:
-
In Silico Analysis: Computational tools can predict the presence of potential T-cell epitopes by modeling the binding of peptide fragments to Major Histocompatibility Complex (MHC) molecules.[13][14][15]
-
In Vitro Assays:
-
T-cell Activation Assays: Peripheral blood mononuclear cell (PBMC)-based assays can be used to assess the potential of the peptide and its impurities to activate T-cells.[2][14]
-
Innate Immune Cell Activation Assays: These assays can detect the potential of the product to trigger innate immune responses.[2][14]
-
-
4. Aggregation and Solubility
-
Q6: My peptide inhibitor is precipitating out of solution during formulation. What steps can I take to improve its solubility and prevent aggregation?
A6: Poor solubility and aggregation are significant hurdles in peptide formulation.[2][3] Aggregation can lead to loss of activity, and in some cases, increased immunogenicity or toxicity.[16]
Troubleshooting Aggregation and Solubility Issues:
-
pH Optimization: Determine the isoelectric point (pI) of your peptide. Solubility is generally lowest at the pI. Formulating at a pH away from the pI can improve solubility.[3]
-
Excipient Screening: Experiment with different excipients such as salts, sugars (e.g., trehalose), and surfactants to find conditions that stabilize the peptide and prevent aggregation.[3][17]
-
Amino Acid Sequence Modification: If possible, substitute aggregation-prone residues (often hydrophobic amino acids) with more hydrophilic ones, provided this does not compromise activity.[16] Computational tools can help identify these "hot spots" for aggregation.[16]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants can produce a stable, dry powder that can be reconstituted before use.[3]
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Potency Assays
| Symptom | Possible Cause | Suggested Action | Rationale |
| High variability between experimental repeats | Peptide aggregation in media | 1. Prepare fresh stock solutions for each experiment. 2. Centrifuge stock solution before dilution to remove any pre-formed aggregates. 3. Characterize peptide aggregation propensity using techniques like Thioflavin T (ThT) fluorescence assay.[18] | Aggregates can have different activities and lead to inconsistent results. |
| Lower than expected potency compared to biochemical assays | Poor cell permeability | 1. Perform a cellular uptake study using a fluorescently labeled version of your peptide. 2. Test permeability-enhancing modifications (e.g., N-methylation, lipidation).[2][8] | Confirms whether the peptide is reaching its intracellular target. |
| Cytotoxicity observed at concentrations close to the effective dose | Off-target effects | 1. Validate the phenotype with a structurally unrelated inhibitor for the same target.[19] 2. Perform a kinome scan or other off-target profiling assay.[19] | Helps to distinguish between on-target and off-target toxicity. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
| Symptom | Possible Cause | Suggested Action | Rationale |
| Rapid clearance and short half-life in pharmacokinetic studies | Proteolytic degradation and/or rapid renal clearance | 1. Analyze plasma samples for peptide metabolites to identify cleavage sites. 2. Introduce stability-enhancing modifications (e.g., cyclization, D-amino acids).[1] 3. Increase hydrodynamic size via PEGylation.[1] | Identifies points of metabolic weakness and guides rational design for improved stability. |
| Low exposure at the target tissue | Poor bioavailability and/or distribution | 1. Investigate alternative routes of administration (e.g., subcutaneous vs. intravenous).[20] 2. For oral delivery, explore formulation with absorption enhancers. | The route of administration can significantly impact peptide distribution and efficacy.[20] |
| Loss of efficacy upon repeated dosing | Immunogenicity | 1. Measure anti-drug antibody (ADA) levels in animal models. 2. Use in silico tools to identify and remove potential T-cell epitopes from the peptide sequence.[13][14] | ADAs can neutralize the peptide or increase its clearance, leading to a loss of efficacy. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
-
Objective: To determine the half-life of a peptide inhibitor in serum.
-
Materials:
-
Peptide inhibitor stock solution (e.g., 10 mM in DMSO).
-
Human or mouse serum (freshly prepared or commercially sourced).[21]
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).
-
LC-MS/MS system.
-
-
Methodology:
-
Pre-warm serum to 37°C.
-
Spike the peptide inhibitor into the serum to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
Immediately add the aliquot to 3-4 volumes of ice-cold quenching solution to precipitate proteins and stop enzymatic reactions.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of a peptide inhibitor.
-
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution, e.g., dodecane).
-
Peptide inhibitor stock solution.
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
LC-MS/MS or UV-Vis plate reader for quantification.
-
-
Methodology:
-
Prepare the acceptor plate by adding PBS to each well.
-
Prepare the peptide solution in PBS in the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane separates the two.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe).
-
Visualizations
Caption: A typical experimental workflow for peptide inhibitor development.
Caption: Key strategies to address peptide inhibitor instability.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 9. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. usp.org [usp.org]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 18. Frontiers | The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Refining Linker Design for Peptide-Lipid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and evaluation of linkers for peptide-lipid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in a peptide-lipid conjugate?
A linker covalently connects the peptide to the lipid moiety.[1] Its design is critical as it significantly influences the conjugate's overall stability, solubility, pharmacokinetic properties, and ultimately, its therapeutic efficacy.[2] A well-designed linker must ensure the conjugate remains stable in circulation to prevent premature degradation or cleavage before reaching the target site.[1][3] It also affects the conjugate's distribution throughout the body and its clearance rate.[2]
Q2: What are the common types of lipidation for peptides?
Lipidation is the covalent attachment of a lipid group to a peptide.[4][5] Common types of lipidation include:
-
N-terminal Myristoylation: The attachment of a myristoyl group (a C14 fatty acid) to the N-terminal glycine (B1666218) of a peptide.[5]
-
S-Palmitoylation: The addition of a palmitoyl (B13399708) group (a C16 fatty acid) to the thiol group of a cysteine residue.[4][5]
-
N-terminal Stearylation: The attachment of a stearyl group (a C18 fatty acid) to the N-terminus.[4]
-
GPI-anchor addition: The attachment of a glycosylphosphatidylinositol (GPI) anchor can tether extracellular proteins to the cell membrane's outer face.[5]
Q3: How does the linker's chemical nature (cleavable vs. non-cleavable) impact the conjugate's function?
The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action.
-
Cleavable Linkers: These are designed to release the peptide payload under specific physiological conditions.[6] This strategy is advantageous when the free peptide is required for activity. Common cleavage strategies include:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (~7.4) but are cleaved in the acidic environments found in endosomes or the tumor microenvironment.[2][7]
-
Enzyme-Cleavable Linkers (e.g., Peptide sequences): These incorporate specific amino acid sequences that are substrates for enzymes, like cathepsins or matrix metalloproteinases, which are often overexpressed in tumor tissues.[8][]
-
Reducible Linkers (e.g., Disulfide bonds): These are stable in the bloodstream but are cleaved in the reducing environment inside a cell, such as in the presence of glutathione.[1][10]
-
-
Non-Cleavable Linkers (e.g., Thioether): These form a stable bond between the peptide and lipid.[1] This approach is used when the entire conjugate is intended to be the active molecule, for instance, to prolong the peptide's half-life by binding to albumin.[11]
Q4: How do linker length and flexibility affect the conjugate's activity?
Linker length and flexibility are critical design parameters that regulate the spatial arrangement between the peptide and the lipid.[12]
-
Length: The optimal length, typically between 4 and 20 amino acids, is crucial.[12] An excessively long linker might lead to structural instability, while a linker that is too short could cause steric hindrance, preventing the peptide from properly interacting with its target receptor.[12]
-
Flexibility: Flexible linkers, often composed of glycine (Gly) and serine (Ser) repeats (e.g., (GGGGS)n), provide more movement and space between the conjugated molecules.[6][12] This can improve the accessibility of the peptide to its target.[6]
-
Rigidity: Rigid linkers, which may contain proline residues or aromatic amino acids, provide a more defined and stable positioning between the peptide and lipid.[12] This is useful in applications requiring precise spatial orientation.
Troubleshooting Guide
Problem 1: Low yield or failed synthesis of the peptide-lipid conjugate.
| Possible Causes | Recommended Solutions |
| Incomplete Deprotection/Coupling: The N-terminus of the growing peptide chain is not fully deprotected, or the incoming amino acid fails to couple efficiently.[13] | - Perform a Kaiser test to check for free primary amines on the resin.[13]- Employ double coupling steps for difficult amino acid sequences.[14]- Increase reaction time or temperature to improve coupling efficiency.[14] |
| Peptide Aggregation: Hydrophobic peptides can aggregate on the resin, blocking reactive sites.[13][15] | - Switch the primary synthesis solvent from DMF to NMP, which has better solvating properties.[14]- Incorporate solubilizing tags or linkers, such as polyethylene (B3416737) glycol (PEG).[15]- Use microwave-assisted synthesis to reduce aggregation.[15] |
| Phospholipid Ester Hydrolysis: The fatty acid esters on a phospholipid moiety can be hydrolyzed during the acid-mediated cleavage step of solid-phase peptide synthesis (SPPS).[16] | - Avoid exposing the lipid moiety to the TFA cleavage cocktail.[16]- Synthesize and cleave the peptide from the resin first, then conjugate the purified peptide to the lipid in solution.[16] |
| Oxidation of Thiol Groups: Cysteine residues intended for conjugation can oxidize, preventing reaction with maleimide-functionalized lipids.[17][18] | - Use an enzyme-labile thiol protection group, such as phenylacetamidomethyl (Phacm), which can be removed in situ by an enzyme like penicillin G acylase (PGA) just before conjugation.[18] |
Problem 2: Poor solubility of the final conjugate.
| Possible Causes | Recommended Solutions |
| High Lipophilicity: The attached lipid moiety significantly increases the hydrophobicity of the peptide.[4] | - Introduce hydrophilic amino acids (e.g., glutamic acid, lysine) into the linker sequence to improve overall solubility.[6]- Conjugate a short PEG chain as part of the linker to enhance aqueous solubility. |
| Peptide Aggregation in Solution: The purified conjugate aggregates in aqueous buffers. | - Optimize the buffer conditions (pH, ionic strength).- Screen different formulation excipients or detergents to find conditions that maintain solubility. |
Problem 3: Low biological activity or potency of the conjugate.
| Possible Causes | Recommended Solutions |
| Steric Hindrance: The linker or lipid moiety is sterically blocking the peptide's binding site to its receptor.[1] | - Increase the length of the linker to provide more separation between the peptide and the lipid.[12]- Change the attachment point of the linker on the peptide to a region distal to the receptor-binding motif. |
| Conformational Changes: Lipidation alters the secondary structure of the peptide, reducing its affinity for the target.[19] | - Utilize helix-stabilizing linkers to maintain the desired peptide conformation, which can improve affinity and bioavailability.[20]- Perform circular dichroism (CD) spectroscopy to compare the structure of the lipidated peptide to the native peptide.[21] |
| Inefficient Cleavage (for cleavable linkers): The linker is not being cleaved effectively at the target site, preventing the release of the active peptide.[7] | - Ensure the chosen linker chemistry matches the physiological environment of the target (e.g., use a pH-sensitive linker for endosomal release).[7]- If using an enzyme-cleavable linker, confirm that the target tissue expresses sufficient levels of the required enzyme.[] |
Data Summaries
Table 1: Impact of Linker Modification on Pharmacokinetics
| Peptide System | Linker Modification | Key Finding | Impact on Bioavailability | Reference |
| Exendin (GLP-1 Receptor Ligand) | Helix-stabilizing linker (s-AF680) vs. non-stabilizing linker (AF680) | Helix stabilization significantly increased protease resistance. | Bioavailability improved from 65% to 103%. | [20] |
| Exendin (GLP-1 Receptor Ligand) | Lipophilic helix-stabilizing linker (s-Cy7) vs. non-stabilizing linker (Cy7) | Stabilization improved protease resistance, but higher lipophilicity led to slower absorption. | Bioavailability improved from 57% to 82%. | [20] |
Table 2: Comparison of Common Linker Chemistries
| Linker Type | Cleavage Trigger | Common Chemistry | Advantages | Considerations |
| pH-Sensitive | Low pH (e.g., endosomes, tumor microenvironment) | Hydrazone, Acylhydrazone | Good stability in circulation; targeted release in acidic environments.[2][7] | Sensitivity must be tuned to avoid premature release at physiological pH.[7] |
| Enzyme-Sensitive | Specific enzymes (e.g., cathepsins, proteases) | Peptide sequences (e.g., Val-Cit) | High target specificity minimizes off-target drug release.[2][] | Relies on sufficient enzyme concentration at the target site.[8] |
| Reducible | Reducing agents (e.g., intracellular glutathione) | Disulfide bond | High plasma stability with rapid intracellular cleavage.[1][3] | Stability can be enhanced by adding adjacent methyl groups.[3] |
| Non-Cleavable | None | Thioether, Triazole, Oxime | High stability, simple chemistry.[1] | The entire conjugate must be active; potential for altered pharmacology. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the peptide-lipid conjugate in a biologically relevant matrix.
-
Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution into fresh plasma (human, rat, or mouse) to a final concentration of 1-10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Sample Quenching: Immediately quench the enzymatic degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact conjugate remaining at each time point.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine the conjugate's half-life (t½) in plasma.
Protocol 2: Cell-Based Receptor Binding Assay
This protocol measures how well the conjugate binds to its target receptor on the cell surface.
-
Cell Culture: Culture cells that overexpress the target receptor to a suitable density in a multi-well plate (e.g., 96-well).
-
Ligand Preparation: Prepare a radiolabeled or fluorescently labeled version of the native peptide (the "ligand").
-
Competition Assay:
-
Add a fixed concentration of the labeled ligand to each well.
-
Add increasing concentrations of the unlabeled peptide-lipid conjugate (the "competitor") to the wells.
-
Include controls with no competitor (maximum binding) and a high concentration of unlabeled native peptide (non-specific binding).
-
-
Incubation: Incubate the plate at 4°C or room temperature for a specified period to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with cold assay buffer to remove unbound ligand.
-
Quantification: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound ligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of conjugate required to inhibit 50% of specific binding).
Visualizations
Caption: A typical experimental workflow for designing and optimizing a peptide-lipid conjugate.
Caption: Logical relationships between key linker properties and desired therapeutic outcomes.
Caption: A simplified signaling pathway initiated by a peptide-lipid conjugate binding a receptor.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. uniprot.org [uniprot.org]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liu.diva-portal.org [liu.diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Monomeric vs. Dimeric Fusion-Inhibitory Lipopeptides: A Head-to-Head Comparison for Antiviral Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monomeric and dimeric fusion-inhibitory lipopeptides, supported by experimental data. We delve into their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Fusion-inhibitory lipopeptides have emerged as a promising class of antiviral therapeutics, particularly against enveloped viruses such as SARS-CoV-2 and HIV. These molecules, typically derived from viral fusion proteins, competitively block the viral entry process. A key design consideration in their development is their oligomeric state, with both monomeric and dimeric forms demonstrating potent antiviral activity. This guide offers a detailed comparison of these two formats to aid in the rational design of next-generation antiviral agents.
Performance Data: Monomeric vs. Dimeric Lipopeptides
A direct comparison of a monomeric and a dimeric SARS-CoV-2 fusion-inhibitory lipopeptide reveals significant differences in their potency. The dimeric lipopeptide consistently demonstrates superior inhibitory activity across various SARS-CoV-2 variants of concern.
| Lipopeptide | Target Virus (Variant) | IC50 (nM) | IC90 (nM) |
| Dimeric | SARS-CoV-2 (Ancestral) | 2.17 | ~20 |
| SARS-CoV-2 (Alpha) | 0.31 | ~20 | |
| SARS-CoV-2 (Beta) | 0.89 | ~20 | |
| SARS-CoV-2 (Gamma) | 0.95 | ~20 | |
| SARS-CoV-2 (Delta) | 1.12 | ~20 | |
| SARS-CoV-2 (Omicron BA.1) | 0.20 | ~20 | |
| Monomeric | SARS-CoV-2 (Ancestral) | 24 | 187 |
| SARS-CoV-2 (Alpha) | 1 | 11 | |
| SARS-CoV-2 (Beta) | 6 | 54 | |
| SARS-CoV-2 (Gamma) | 7 | 63 | |
| SARS-CoV-2 (Delta) | 8 | 72 | |
| SARS-CoV-2 (Omicron BA.1) | 5 | 45 |
Data sourced from de Vries et al., mBio (2022)[1][2]. IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values indicate the concentration of the lipopeptide required to inhibit viral fusion by 50% and 90%, respectively.
The data clearly indicates that the dimeric lipopeptide is significantly more potent, with IC50 values in the low nanomolar to picomolar range, as compared to the monomeric version, which has IC50 values in the mid-nanomolar range.[1][2] Notably, the Omicron BA.1 variant was the most sensitive to inhibition by the dimeric peptide, with an IC50 of approximately 0.2 nM.[1]
Mechanism of Action: Inhibiting Viral Fusion
Both monomeric and dimeric fusion-inhibitory lipopeptides function by interfering with the conformational rearrangements of the viral fusion protein, such as the S2 subunit of the SARS-CoV-2 spike protein, during viral entry.[1] These lipopeptides mimic a region of the viral fusion machinery and competitively bind to a transiently exposed target site, thereby preventing the formation of the six-helix bundle structure required for the fusion of viral and cellular membranes. The lipid moiety conjugated to the peptide enhances its antiviral potency by increasing its local concentration at the site of fusion and improving its in vivo stability.
Caption: Mechanism of fusion inhibition by monomeric and dimeric lipopeptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fusion-inhibitory lipopeptides. Below are protocols for key experiments cited in the evaluation of these antiviral agents.
Cell-Cell Fusion Inhibition Assay
This assay quantifies the ability of a lipopeptide to prevent the fusion of cells expressing a viral fusion protein with target cells expressing the corresponding receptor.
Materials:
-
"Donor" cells expressing the viral fusion protein (e.g., SARS-CoV-2 Spike).
-
"Acceptor" target cells expressing the viral receptor (e.g., human ACE2) and a reporter gene (e.g., luciferase or β-galactosidase).
-
Lipopeptide dilutions.
-
Cell culture medium and plates.
-
Reporter gene assay system.
Protocol:
-
Seed the acceptor cells in a 96-well plate and incubate overnight.
-
On the day of the assay, prepare serial dilutions of the lipopeptide.
-
Add the lipopeptide dilutions to the acceptor cells and incubate for a specified period (e.g., 1 hour).
-
Add the donor cells to the wells containing the acceptor cells and lipopeptides.
-
Co-culture the cells for a period that allows for cell fusion to occur (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percentage of fusion inhibition for each lipopeptide concentration relative to the control (no lipopeptide).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the secondary structure (e.g., α-helicity) of the lipopeptides and their interaction with target molecules.
Materials:
-
Purified lipopeptide.
-
A target mimic peptide (e.g., a synthetic peptide corresponding to the binding site on the viral fusion protein).
-
Appropriate buffer (e.g., phosphate-buffered saline).
-
CD spectrophotometer.
Protocol:
-
Prepare solutions of the lipopeptide alone and in the presence of the target mimic peptide in the appropriate buffer.
-
Record the CD spectra of the samples in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Analyze the spectra to determine the percentage of α-helical content.
-
Perform thermal melts by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature to assess the stability of the peptide and the peptide-target complex.
Cytotoxicity Assay
This assay determines the concentration at which a lipopeptide becomes toxic to cells, which is crucial for evaluating its therapeutic window.
Materials:
-
Relevant cell line (e.g., Vero E6 or the target cells used in the fusion assay).
-
Lipopeptide dilutions.
-
Cell culture medium and plates.
-
Cytotoxicity detection reagent (e.g., XTT or MTT).
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the lipopeptide to the cells.
-
Incubate for a period equivalent to the fusion inhibition assay (e.g., 24-72 hours).[3][4]
-
Add the cytotoxicity reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percentage of cytotoxicity for each lipopeptide concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizing the Workflow
A typical workflow for the evaluation of monomeric and dimeric fusion-inhibitory lipopeptides involves several key stages, from initial design to in vitro characterization.
Caption: Experimental workflow for comparing fusion-inhibitory lipopeptides.
Conclusion
The head-to-head comparison presented here highlights the superior potency of dimeric fusion-inhibitory lipopeptides over their monomeric counterparts in inhibiting SARS-CoV-2 entry. This enhanced activity is likely due to increased avidity and more effective engagement with the target viral fusion machinery. While both forms represent viable therapeutic strategies, the development of dimeric inhibitors may offer a more potent and potentially more durable antiviral response. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate and compare novel fusion-inhibitory lipopeptides in their own drug discovery and development pipelines.
References
A Researcher's Guide to Evaluating Cross-Neutralizing Inhibitors Against Viral Variants
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-neutralizing activity of various inhibitors against evolving viral threats. Objective experimental data is presented to support the evaluation of therapeutic candidates.
The emergence of viral variants poses a significant challenge to the development of effective antiviral therapies and vaccines. Continuous evolution of viruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza virus, and Human Immunodeficiency Virus 1 (HIV-1), can lead to immune evasion and reduced efficacy of existing inhibitors. Therefore, the robust evaluation of the cross-neutralizing potential of therapeutic candidates against a spectrum of viral variants is a critical step in the development of broadly protective antiviral strategies.
This guide summarizes quantitative data on the neutralizing activity of selected monoclonal antibodies against key variants of SARS-CoV-2, Influenza A virus, and HIV-1. Detailed protocols for commonly used neutralization assays are also provided to facilitate the design and execution of in-house evaluations.
Cross-Neutralizing Activity of Monoclonal Antibodies Against SARS-CoV-2 Variants
The spike protein of SARS-CoV-2 is the primary target for neutralizing antibodies. Mutations in the spike protein, particularly in the Receptor Binding Domain (RBD), can impact the binding and neutralizing capacity of monoclonal antibodies. The following table summarizes the 50% inhibitory concentration (IC50) values of several monoclonal antibodies against various SARS-CoV-2 variants of concern. Lower IC50 values indicate higher neutralizing potency.
| Monoclonal Antibody | Target | Wild Type (D614G) IC50 (ng/mL) | Alpha (B.1.1.7) IC50 (ng/mL) | Beta (B.1.351) IC50 (ng/mL) | Gamma (P.1) IC50 (ng/mL) | Delta (B.1.617.2) IC50 (ng/mL) | Omicron (B.1.1.529) IC50 (ng/mL) |
| REGN10933 (Casirivimab) [1][2] | RBD | 30 | 30 | 1,080 | 60 | 30 | >10,000 |
| REGN10987 (Imdevimab) [1][2] | RBD | 50 | 50 | 50 | 1,080 | 50 | 1,200 |
| Bamlanivimab [3] | RBD | 19 | 24 | 8,560 | 5,790 | 24 | >10,000 |
| Etesevimab [3] | RBD | 33 | 33 | 33 | 33 | 33 | >10,000 |
| Sotrovimab [3] | RBD | 100 | 120 | 270 | 100 | 100 | 746 |
| EV053286 [4] | RBD | 84.5 | 3.7 | 84.5 | 3.7 | 84.5 | 2,971.5 (BA.1), 44.5 (BA.2) |
Cross-Neutralizing Activity of Broadly Neutralizing Antibodies Against Influenza A Virus Variants
Broadly neutralizing antibodies (bnAbs) against influenza virus often target conserved regions of the hemagglutinin (HA) protein, such as the stem region. This allows them to neutralize a wide range of influenza A subtypes. The table below presents the IC50 values of select bnAbs against different influenza A virus subtypes.
| Broadly Neutralizing Antibody | Target | H1N1 IC50 (µg/mL) | H3N2 IC50 (µg/mL) | H5N1 IC50 (µg/mL) |
| CR6261 [5] | HA Stem | 0.2 | >50 | 0.1 |
| F10 [5] | HA Stem | 0.1 | >50 | 0.05 |
| FI6v3 [5] | HA Stem | 0.02 | 0.1 | 0.01 |
| PN-SIA28 [6] | HA Stem | Neutralizes | Neutralizes | Neutralizes |
| #23.3 [7] | HA RBS | Not Tested | Not Tested | 0.33 |
| #11.4 [7] | HA RBS | Not Tested | Not Tested | 0.36 |
Cross-Neutralizing Activity of Broadly Neutralizing Antibodies Against HIV-1 Variants
The development of a vaccine and curative therapies for HIV-1 has been challenging due to the high genetic diversity of the virus. Broadly neutralizing antibodies that can neutralize a wide range of HIV-1 isolates are a major focus of research. The following table shows the geometric mean IC50 values of two well-characterized bnAbs against a panel of diverse HIV-1 strains.
| Broadly Neutralizing Antibody | Target | Geometric Mean IC50 (µg/mL) across diverse HIV-1 strains |
| VRC01 [8][9] | CD4 Binding Site | 1.0 - 1.8 |
| 3BNC117 [10][11] | CD4 Binding Site | 0.08 - 1.48 |
| 10-1074 [8][11] | V3 Glycan | 0.9 - 2.1 |
Experimental Protocols
Accurate and reproducible assessment of neutralizing activity is paramount. Three commonly employed methods are the Plaque Reduction Neutralization Test (PRNT), the Pseudovirus Neutralization Assay, and the Surrogate Virus Neutralization Test (sVNT).
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring neutralizing antibodies.[12][13][14][15] It quantifies the titer of antibodies in a sample that can neutralize a live virus and prevent the formation of plaques (areas of cell death) in a cell culture.
Principle: Serial dilutions of a serum or antibody sample are incubated with a known amount of virus. This mixture is then added to a monolayer of susceptible cells. After an incubation period to allow for viral entry, the cells are covered with a semi-solid overlay medium, which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized zones of infected cells, or plaques. The neutralizing antibody titer is determined as the reciprocal of the highest dilution of the sample that reduces the number of plaques by a specified percentage (e.g., 50% or 90%) compared to the virus control.
Detailed Protocol:
-
Cell Culture: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates and grow to confluency.
-
Sample Dilution: Prepare serial dilutions of the inhibitor (antibody, serum, etc.) in a suitable culture medium.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitor with an equal volume of virus suspension containing a predetermined number of plaque-forming units (PFU). Incubate the mixture at 37°C for 1 hour to allow the antibodies to bind to the virus.
-
Infection: Remove the growth medium from the cell culture plates and inoculate the cells with the virus-inhibitor mixture. Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After the incubation period, remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose or agar) to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Titer Calculation: Count the number of plaques in each well. The PRNT titer is the reciprocal of the highest sample dilution that results in a ≥50% (PRNT50) or ≥90% (PRNT90) reduction in the number of plaques compared to the virus control wells.
Pseudovirus Neutralization Assay (PVNA)
This assay utilizes replication-defective viral particles that have been engineered to express the envelope protein of a specific virus (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase or green fluorescent protein).[16][17][18][19] The assay measures the ability of antibodies to block the entry of these pseudoviruses into target cells, which is quantified by the expression of the reporter gene. This method offers a safer alternative to using live viruses and is suitable for high-throughput screening.
Principle: Pseudoviruses are generated by co-transfecting producer cells with plasmids encoding the viral envelope protein of interest, a viral backbone (often from a lentivirus or retrovirus), and a reporter gene. The resulting pseudoviruses can infect target cells expressing the appropriate receptor in a single round of infection. Neutralizing antibodies in a sample will bind to the envelope proteins on the pseudovirus surface and prevent them from mediating entry into the target cells. The reduction in reporter gene expression is proportional to the neutralizing activity of the sample.
Detailed Protocol:
-
Cell Seeding: Seed target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 cells for SARS-CoV-2) in 96-well plates.
-
Sample Dilution: Prepare serial dilutions of the inhibitor in a culture medium.
-
Pseudovirus-Inhibitor Incubation: Mix the diluted inhibitor with an equal volume of pseudovirus suspension. Incubate at 37°C for 1 hour.
-
Infection: Add the pseudovirus-inhibitor mixture to the target cells.
-
Incubation: Incubate the plates at 37°C for 48-72 hours to allow for pseudovirus entry and reporter gene expression.
-
Reporter Gene Detection:
-
Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
GFP: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of neutralization for each inhibitor dilution by comparing the reporter signal in the presence of the inhibitor to the signal from the virus control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Surrogate Virus Neutralization Test (sVNT)
The sVNT is a high-throughput, cell-free assay that mimics the virus-host cell interaction.[20][21][22][23][24] It measures the ability of antibodies to block the binding of a viral protein (e.g., the RBD of the SARS-CoV-2 spike protein) to its cellular receptor (e.g., ACE2).
Principle: The sVNT is typically based on an enzyme-linked immunosorbent assay (ELISA) format. A recombinant viral protein (e.g., Horseradish Peroxidase (HRP)-conjugated RBD) is pre-incubated with the sample containing antibodies. This mixture is then added to a microplate coated with the host cell receptor (e.g., ACE2). If neutralizing antibodies are present in the sample, they will bind to the viral protein and block its interaction with the coated receptor. The amount of viral protein that binds to the receptor is then detected using a substrate that reacts with the HRP conjugate, producing a colorimetric signal. The signal is inversely proportional to the concentration of neutralizing antibodies in the sample.
Detailed Protocol:
-
Sample and Control Dilution: Dilute the test samples, positive control, and negative control.
-
Inhibitor-Antigen Incubation: Mix the diluted samples and controls with an HRP-conjugated viral protein (e.g., HRP-RBD) and incubate at 37°C for 30-60 minutes.
-
Binding to Receptor-Coated Plate: Add the mixtures to the wells of a microplate pre-coated with the host cell receptor (e.g., ACE2). Incubate at 37°C for 15-30 minutes.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Stopping the Reaction: Add a stop solution to quench the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the absorbance values of the samples and controls.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: Workflow of a typical neutralization assay.
Caption: Mechanism of viral entry and neutralization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hivdb.stanford.edu [hivdb.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Broadly neutralizing antibodies against influenza virus and prospects for universal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for a human broadly neutralizing influenza A hemagglutinin stem-specific antibody including H17/18 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of specific neutralizing antibodies for highly pathogenic avian influenza H5 2.3.4.4b clades to facilitate vaccine design and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broadly-Neutralizing Antibodies (bNAbs) for the Treatment and Prevention of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broadly Neutralizing Anti-HIV-1 Monoclonal Antibodies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3BNC117 a Broadly Neutralizing Antibody Suppresses Viremia in HIV-1-Infected Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broadly neutralizing antibodies for HIV-1: efficacies, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. avys.omu.edu.tr [avys.omu.edu.tr]
- 15. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. berthold.com [berthold.com]
- 19. Pseudo-viruses neutralization assay [bio-protocol.org]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. Fast and Accurate Surrogate Virus Neutralization Test Based on Antibody-Mediated Blocking of the Interaction of ACE2 and SARS-CoV-2 Spike Protein RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A SARS-CoV-2 Label-Free Surrogate Virus Neutralization Test and a Longitudinal Study of Antibody Characteristics in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. genscript.com [genscript.com]
Sifuvirtide Demonstrates Superior Efficacy Over Enfuvirtide Against Resistant HIV-1 Strains
A comprehensive analysis of experimental data reveals that sifuvirtide (B10832413), a next-generation HIV fusion inhibitor, maintains potent antiviral activity against HIV-1 strains that have developed resistance to the first-generation drug, enfuvirtide (B549319). This superior efficacy is attributed to distinct binding mechanisms and functional domains, positioning sifuvirtide as a critical therapeutic alternative for patients failing enfuvirtide-based regimens.
Enfuvirtide, the first clinically approved HIV fusion inhibitor, represented a significant advancement in antiretroviral therapy. It functions by binding to the gp41 protein on the HIV-1 envelope, preventing the conformational changes necessary for the virus to fuse with and enter host cells. However, the emergence of resistance, primarily through mutations in the gp41 binding region, can limit its long-term effectiveness.[1][2] Sifuvirtide was designed to overcome these limitations, featuring modifications that improve its stability, pharmacokinetic profile, and potency against a wide array of HIV-1 strains, including those resistant to enfuvirtide.[3]
Comparative Antiviral Efficacy
Experimental data consistently demonstrates sifuvirtide's enhanced potency. Studies comparing the 50% inhibitory concentrations (IC50) of both drugs against wild-type and enfuvirtide-resistant HIV-1 mutants highlight this advantage. Sifuvirtide is not only more potent against the wild-type virus but, more importantly, shows significantly lower IC50 values against mutants that render enfuvirtide ineffective.
For instance, against the common enfuvirtide-resistance mutation V38A, sifuvirtide maintains a high degree of inhibitory activity, whereas enfuvirtide's efficacy is drastically reduced.[1] This suggests that sifuvirtide can effectively suppress viral replication in cases where enfuvirtide would fail.
Table 1: Comparative Inhibitory Activity (IC50) of Sifuvirtide and Enfuvirtide
The following table summarizes the IC50 values (in nM) of Sifuvirtide (SFT) and Enfuvirtide (T20) against wild-type (WT) HIV-1 and a key enfuvirtide-resistant mutant (V38A). The fold change indicates the loss of sensitivity compared to the wild-type virus.
| HIV-1 Strain | Inhibitor | IC50 (nM) | Fold Change in Resistance |
| Wild-Type (WT) | Sifuvirtide (SFT) | 1.13 ± 0.11 | 1.0 |
| Enfuvirtide (T20) | 4.31 ± 0.25 | 1.0 | |
| V38A Mutant | Sifuvirtide (SFT) | 8.96 ± 0.98 | 7.93 |
| Enfuvirtide (T20) | 114.22 ± 11.36 | 26.50 |
Data extracted from "Molecular mechanism of HIV-1 resistance to sifuvirtide, a clinical trial–approved membrane fusion inhibitor"[1]. IC50 values are expressed as means ± S.D.
Mechanism of Action and Resistance
Both enfuvirtide and sifuvirtide target the first heptad repeat (HR1) region of the HIV-1 gp41 protein, preventing it from folding back onto the second heptad repeat (HR2). This "six-helix bundle" formation is essential for bringing the viral and cellular membranes together for fusion.
Resistance to enfuvirtide typically arises from mutations within the HR1 domain, specifically in a conserved ten-amino-acid motif (residues 36-45), which includes the GIV motif (residues 36-38).[3] These mutations reduce the binding affinity of enfuvirtide to its target.
Sifuvirtide was designed with a modified sequence that includes a pocket-binding domain (PBD), allowing it to interact with a highly conserved, hydrophobic pocket on the gp41 NHR region in addition to the primary binding site.[3] This dual-binding mechanism makes it less susceptible to the point mutations that confer resistance to enfuvirtide.
Experimental Protocols
The antiviral activity and resistance profiles of enfuvirtide and sifuvirtide were determined using a standardized single-cycle infectivity assay.
Objective: To measure the 50% inhibitory concentration (IC50) of antiviral compounds against various HIV-1 strains.
Materials:
-
Cells: TZM-bl reporter cell line (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing HIV-1 LTR-driven luciferase and β-galactosidase genes).
-
Viruses: HIV-1 pseudoviruses (e.g., NL4-3 strain) carrying wild-type or mutant envelope (Env) glycoproteins.
-
Compounds: Enfuvirtide and Sifuvirtide, dissolved and serially diluted.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, luciferase assay reagent.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C), luminometer.
Methodology:
-
Cell Plating: TZM-bl cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight to allow for adherence.
-
Compound Addition: The test compounds (enfuvirtide, sifuvirtide) are serially diluted to various concentrations. These dilutions are added to the designated wells on the plate.
-
Viral Infection: A standardized amount of HIV-1 pseudovirus (e.g., 100 TCID50) is added to each well containing cells and the test compound. Control wells include cells with virus but no drug (virus control) and cells with no virus or drug (cell control).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment, allowing for viral entry and gene expression in the absence of drug pressure.
-
Lysis and Luminescence Reading: After incubation, the culture medium is removed, cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The relative luminescence units (RLUs) are recorded. The percentage of inhibition for each drug concentration is calculated relative to the virus control. The IC50 value is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve using software such as GraphPad Prism.
References
- 1. Molecular mechanism of HIV-1 resistance to sifuvirtide, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Synergistic Effects of Combining HIV Fusion Inhibitors
The human immunodeficiency virus (HIV) entry into host cells is a multi-step process, offering several targets for therapeutic intervention. Fusion inhibitors, a class of antiretroviral drugs, thwart this initial stage of the viral lifecycle. Combining inhibitors that act on different steps of the entry process can produce a synergistic effect, leading to more potent viral suppression and a higher barrier to resistance. This guide provides an objective comparison of such combinations, supported by experimental data, for researchers, scientists, and drug development professionals.
Classes of HIV Entry and Fusion Inhibitors
HIV entry is a cascade of events involving the viral envelope glycoprotein (B1211001) (Env), composed of gp120 and gp41 subunits, and host cell receptors. Fusion inhibitors are broadly categorized by the specific step they interrupt:
-
Attachment Inhibitors: These drugs bind directly to the gp120 subunit of the virus, preventing its initial attachment to the host cell's CD4 receptor. An example is fostemsavir (B1673582) , whose active metabolite, temsavir, stabilizes the Env complex in a "closed" state, inaccessible to CD4.[1][2][3][4]
-
Co-receptor Antagonists: After binding to CD4, gp120 undergoes a conformational change, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. Co-receptor antagonists block this interaction. Maraviroc is a CCR5 antagonist that binds to the co-receptor, inducing a conformational change that prevents its recognition by gp120.[5][6][7][8]
-
Fusion Inhibitors (Peptide-based): Following co-receptor binding, the gp41 subunit undergoes a dramatic rearrangement to form a six-helix bundle (6-HB), which pulls the viral and cellular membranes together, leading to fusion. Peptide-based fusion inhibitors mimic a region of gp41 (the C-heptad repeat or HR2) and bind to another region (the N-heptad repeat or HR1), preventing the formation of the 6-HB. Enfuvirtide (B549319) (T-20) is the first-in-class approved drug of this type.[9][10][11]
Quantitative Analysis of Synergistic Combinations
Combining fusion inhibitors from different classes, or even within the same class but with different binding sites, can lead to a significant increase in antiviral activity. Synergy is often quantified by a Combination Index (CI), where CI < 1 indicates synergy, or by the fold-increase in potency (dose reduction).
| Inhibitor Combination | Inhibitor Class 1 | Inhibitor Class 2 | Virus Strain(s) | Key Synergy Metric | Findings & Significance |
| Enfuvirtide + Sifuvirtide | Fusion Inhibitor (1st Gen) | Fusion Inhibitor (Next Gen) | HIV-1 Bal (R5), IIIB (X4), ENF-Resistant | Potency Increase: ~240-300%CI: < 0.6 | Sifuvirtide significantly boosts Enfuvirtide's activity against resistant strains, demonstrating the benefit of combining inhibitors with distinct functional domains.[12][13] |
| Enfuvirtide + T1249 / T1144 | Fusion Inhibitor (1st Gen) | Fusion Inhibitor (2nd/3rd Gen) | Lab-adapted & Primary Isolates | Dose Reduction: up to 281-fold (triple combo) | Exceptionally potent synergy observed, attributed to cooperative binding to different sites on the gp41 NHR domain, extending the target's temporal window.[14][15] |
| Enfuvirtide + CCR5 Antagonist | Fusion Inhibitor | Co-receptor Antagonist | N/A | Strong Synergistic Activity | Combining drugs that target gp41 and a host co-receptor blocks two distinct, sequential steps in the entry process, leading to strong synergy.[14] |
| 2DLT + Various ARVs | Bifunctional Antagonist | Entry Inhibitors, RTIs, PIs | X4 and R5 strains | Synergistic to Strong Synergism | A bifunctional agent targeting both viral inactivation and fusion inhibition shows broad synergy with multiple classes of antiretrovirals.[16] |
Experimental Protocols for Synergy Assessment
The synergistic effects of drug combinations are typically evaluated using a variety of in vitro assays.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay measures the ability of the viral Env protein expressed on one cell to mediate fusion with a receptor-bearing target cell.
-
Cell Preparation: Effector cells (e.g., H9/HIV-1IIIB) expressing viral Env are labeled with a fluorescent dye (e.g., Calcein-AM). Target cells (e.g., MT-2) expressing CD4 and co-receptors are prepared separately.
-
Drug Incubation: Inhibitors are serially diluted, alone and in combination, and pre-incubated with the target cells.
-
Co-culture: Effector and target cells are mixed and co-cultured for a defined period (e.g., 2 hours) to allow fusion.
-
Quantification: The transfer of the fluorescent dye from effector to target cells, resulting in multinucleated syncytia, is quantified using fluorescence microscopy and image analysis.
-
Data Analysis: The percentage of fusion inhibition relative to a no-drug control is calculated. Synergy is determined using software like CalcuSyn, which calculates the Combination Index (CI) based on the Loewe additivity model.[12]
HIV-1 Infection Assay (Single-Cycle)
This method assesses the ability of drug combinations to inhibit viral entry and replication in a single round of infection.
-
Cell Seeding: Target cells (e.g., TZM-bl, which express luciferase upon HIV-1 entry) are seeded in 96-well plates.
-
Drug Application: Test compounds are added to the cells in a dose-response matrix.
-
Infection: A known amount of an HIV-1 strain (e.g., HIV-1BaL) is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, and reporter gene expression.
-
Readout: Cell lysates are assayed for luciferase activity.
-
Synergy Calculation: The dose-response data for single drugs and combinations are analyzed to determine synergy, often visualized with isobolograms or calculated as a CI value.[15][17]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved.
Caption: The sequential steps of HIV-1 entry and the specific targets of different inhibitor classes.
Caption: A standardized workflow for quantitatively assessing drug synergy in an HIV infection assay.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Maraviroc - Wikipedia [en.wikipedia.org]
- 8. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic efficacy of combination of enfuvirtide and sifuvirtide, the first- and next-generation HIV-fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Inhibitors Targeting Viral Fusion Protein Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide inhibitors that target distinct domains of viral fusion proteins, crucial machinery for viral entry into host cells. By examining experimental data on inhibitors aimed at different domains of the fusion protein, primarily focusing on HIV-1 gp41 and SARS-CoV-2 Spike proteins, this document serves as a resource for understanding their mechanisms, evaluating their performance, and informing the design of novel antiviral therapeutics.
Introduction to Viral Fusion and Peptide Inhibitors
Viral fusion proteins are essential for the entry of enveloped viruses into host cells. These proteins mediate the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. Class I viral fusion proteins, such as HIV-1 gp41 and SARS-CoV-2 Spike protein, undergo significant conformational changes to facilitate this process. A key feature of these proteins is the presence of heptad repeat (HR) domains, typically HR1 and HR2. During the fusion process, the HR1 domains form a trimeric coiled-coil, and the HR2 domains subsequently fold onto the HR1 trimer to form a stable six-helix bundle (6-HB). This 6-HB formation is crucial as it brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.
Peptide inhibitors designed to mimic segments of the HR1 or HR2 domains can competitively bind to their corresponding counterparts on the viral fusion protein, thereby disrupting the formation of the 6-HB and inhibiting viral entry. These inhibitors represent a promising class of antiviral drugs due to their high specificity and potent activity.
Comparative Analysis of Peptide Inhibitors
This section compares the efficacy of peptide inhibitors targeting the HR1 and HR2 domains of HIV-1 gp41 and SARS-CoV-2 Spike protein. The data presented below is a summary of findings from various in vitro studies.
HIV-1 gp41 Inhibitors
Enfuvirtide (T-20), an FDA-approved anti-HIV drug, is a 36-amino acid synthetic peptide corresponding to a segment of the HR2 domain of gp41.[1][2] It functions by binding to the HR1 domain, preventing the formation of the 6-HB.[1][3] Peptides targeting the HR1 domain have also been developed and studied.
| Inhibitor | Target Domain | Virus Strain | Assay Type | IC50 | Reference |
| Enfuvirtide (T-20) | HR2 | HIV-1 LAI | Viral Fusion | 1 ng/mL | [4] |
| T21 | HR1 | HIV-1 LAI | Viral Fusion | 1 µg/mL | [4] |
| C34 (monomeric) | HR2 | HIV-1 (R5-tropic) | Syncytia Inhibition | ~10⁻⁹ M | [5] |
| N36 (monomeric) | HR1 | HIV-1 (R5-tropic) | Syncytia Inhibition | ~5 x 10⁻⁷ M | [5] |
| N36 (trimeric) | HR1 | HIV-1 (R5-tropic) | Syncytia Inhibition | ~5 x 10⁻⁹ M | [5] |
| LP-40 (T20-based lipopeptide) | HR2 | HIV-1 | Cell Fusion | 0.41 nM | [6] |
Note: IC50 values can vary significantly based on the specific virus strain, cell line, and experimental conditions used.
SARS-CoV-2 Spike Protein Inhibitors
The Spike (S) protein of SARS-CoV-2 is another well-studied class I fusion protein. Peptides targeting its HR1 and HR2 domains have shown promise in inhibiting viral entry. Generally, HR2-derived peptides have demonstrated greater potency compared to HR1-derived peptides in their monomeric forms.[7][8]
| Inhibitor | Target Domain | Virus/Pseudovirus | Assay Type | IC50 | Reference |
| P6 (23-mer) | HR2 | SARS-CoV | Cell-Cell Fusion | 1.04 µM | [8] |
| N46 | HR1 | SARS-CoV | Cell-Cell Fusion | 3.97 µM | [8] |
| N46eg (mutated N46) | HR1 | SARS-CoV | Cell-Cell Fusion | 5.07 µM | [8] |
| N46 + N46eg (combination) | HR1 | SARS-CoV | Cell-Cell Fusion | 1.39 µM | [8] |
| HR2 peptide (control) | HR2 | SARS-CoV-2 Pseudovirus | Pseudovirus Transduction | 14.8 µM | [7] |
| HR1MFd (Foldon-conjugated) | HR1 | SARS-CoV-2 Pseudovirus | Pseudovirus Transduction | 1.2 µM | [7] |
| longHR2_42 | HR2 | SARS-CoV-2 | Cell-Cell Fusion | 1.3 nM | [9] |
| shortHR2 | HR2 | SARS-CoV-2 | Cell-Cell Fusion | 263.1 nM | [9] |
| P40 | HR2 | SARS-CoV-2 | Cell-Cell Fusion | 1.46 nM | [10] |
Note: The potency of HR1-derived peptides can be significantly enhanced through strategies like trimerization, as demonstrated with HIV-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used to evaluate peptide inhibitors.
Cell-Cell Fusion Assay
This assay measures the ability of a peptide inhibitor to block the fusion of cells expressing the viral fusion protein with target cells expressing the appropriate receptor.
Protocol Summary:
-
Cell Preparation:
-
Effector cells (e.g., HEK293T) are co-transfected with plasmids encoding the viral fusion protein (e.g., HIV-1 Env or SARS-CoV-2 Spike) and a reporter gene component (e.g., one half of a split luciferase or GFP).
-
Target cells (e.g., TZM-bl or HEK293T-ACE2) expressing the viral receptor (e.g., CD4 and CCR5/CXCR4 for HIV, ACE2 for SARS-CoV-2) are transfected with the complementary component of the reporter gene.
-
-
Inhibitor Treatment: Target cells are pre-incubated with various concentrations of the peptide inhibitor for a specified time (e.g., 1 hour).
-
Co-culture: Effector cells are then added to the inhibitor-treated target cells.
-
Fusion and Reporter Activation: Cell fusion allows the two components of the reporter system to combine and generate a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is quantified, and the IC50 value (the concentration of inhibitor that reduces the fusion signal by 50%) is calculated by fitting the data to a dose-response curve.[11]
Pseudovirus Neutralization Assay
This assay utilizes non-replicating pseudoviruses that express the viral fusion protein on their surface and carry a reporter gene (e.g., luciferase). It measures the ability of an inhibitor to prevent viral entry into target cells.
Protocol Summary:
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with a plasmid encoding the viral fusion protein, a plasmid for the viral backbone (e.g., lentiviral), and a plasmid containing a reporter gene.
-
Inhibitor Incubation: The pseudovirus is incubated with serial dilutions of the peptide inhibitor for a set period (e.g., 1 hour at 37°C).
-
Infection: The virus-inhibitor mixture is then added to target cells expressing the appropriate receptor.
-
Reporter Gene Expression: After a period of incubation (e.g., 48-72 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.
-
Data Analysis: The reduction in reporter signal in the presence of the inhibitor is used to calculate the IC50 value.[12][13]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) between a peptide inhibitor and its target protein domain.
Protocol Summary:
-
Chip Preparation: The target protein (e.g., a recombinant HR1 or HR2 domain) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: The peptide inhibitor (analyte) is flowed over the chip surface at various concentrations.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram (a plot of RU versus time).
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon). A lower Kd value indicates a higher binding affinity.[14][15]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of viral fusion and its inhibition by peptide inhibitors targeting the HR1 and HR2 domains.
Caption: The canonical pathway of class I viral membrane fusion.
Caption: Mechanism of an HR2-derived peptide inhibitor.
Caption: Mechanism of an HR1-derived peptide inhibitor.
Conclusion
The comparative analysis of peptide inhibitors targeting HR1 and HR2 domains of viral fusion proteins reveals several key insights. For both HIV-1 and SARS-CoV-2, peptides derived from the HR2 domain generally exhibit higher inhibitory potency than their HR1-derived counterparts in their native, monomeric forms. This is likely due to the transient exposure and accessibility of the HR1 trimer during the fusion process, providing a prime target for HR2-mimicking peptides.
However, the efficacy of HR1-derived peptides can be substantially improved through protein engineering strategies such as trimerization, which enhances their binding affinity to the HR2 domain. The development of lipopeptides, by conjugating lipids to the peptide backbone, has also proven to be a successful strategy for increasing the potency of HR2-derived inhibitors.
This guide underscores the importance of targeting the dynamic process of viral fusion for antiviral drug development. The quantitative data and detailed protocols provided herein are intended to facilitate further research and the rational design of next-generation peptide inhibitors with broad-spectrum activity and high potency against viral infections.
References
- 1. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 2. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trimeric heptad repeat synthetic peptides HR1 and HR2 efficiently inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 15. affiniteinstruments.com [affiniteinstruments.com]
Validating Membrane Fusion Inhibition: A Comparative Guide to FRET-Based Assays
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET)-based assays offer a robust and quantitative method to validate the inhibition of membrane fusion. These assays provide critical insights into the efficacy of novel inhibitors targeting viral entry, synaptic vesicle fusion, and other essential biological processes.
This guide provides a comparative overview of the two primary FRET-based methodologies for monitoring membrane fusion: lipid-mixing and content-mixing assays. It includes detailed experimental protocols, a summary of quantitative data for select inhibitors, and a visual representation of the experimental workflow.
Principles of FRET-Based Membrane Fusion Assays
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This distance-dependent energy transfer is harnessed in membrane fusion assays to monitor the merging of two distinct membranes.
In the context of inhibition studies, a decrease in the FRET signal, or a lack of change in FRET, in the presence of a test compound indicates its ability to block the fusion process. These assays can be adapted for high-throughput screening (HTS) to identify novel fusion inhibitors.
Comparison of FRET-Based Membrane Fusion Assays
Two main types of FRET-based assays are employed to study membrane fusion:
-
Lipid-Mixing Assays: These assays monitor the merging of the outer leaflets of two membrane populations. One population of vesicles is labeled with a FRET pair of lipid-soluble dyes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor). When these labeled vesicles fuse with an unlabeled population, the FRET probes diffuse into the larger membrane area, increasing the distance between them. This leads to a decrease in FRET efficiency, which can be measured as an increase in the donor fluorescence and a decrease in the acceptor fluorescence.
-
Content-Mixing Assays: These assays confirm the complete fusion of two membranes and the formation of a fusion pore by monitoring the mixing of their internal aqueous contents. In this setup, one population of vesicles encapsulates a FRET donor, and the other encapsulates a FRET acceptor. Fusion brings the donor and acceptor molecules into the same compartment, resulting in an increase in the FRET signal.
| Assay Type | Principle | Advantages | Disadvantages | Typical FRET Pair |
| Lipid-Mixing | Measures the coalescence of membrane lipids. A decrease in FRET occurs as donor and acceptor probes diffuse apart upon fusion with unlabeled membranes. | Highly sensitive to the initial stages of fusion (hemifusion). Relatively simple to set up. | Does not confirm complete fusion and pore formation. Can be prone to artifacts from lipid transfer without fusion. | NBD-PE (Donor) & Rhodamine-PE (Acceptor) |
| Content-Mixing | Measures the intermingling of the aqueous contents of vesicles. An increase in FRET occurs as donor and acceptor molecules mix upon complete fusion. | Confirms complete fusion and the formation of a stable fusion pore. Less prone to artifacts than lipid-mixing assays. | Can be more technically challenging to implement. Requires efficient encapsulation of probes. | Calcein (Donor) & Cobalt Chloride (Quencher) or different fluorescent proteins |
Experimental Protocols
Lipid-Mixing Assay for Viral Fusion Inhibition
This protocol is adapted for screening inhibitors of viral entry.
Materials:
-
Labeled Viral Particles or Vesicles (v-liposomes): Viral particles or liposomes reconstituted with viral fusion proteins, labeled with a FRET pair of lipophilic dyes (e.g., 1% NBD-PE and 1% Rhodamine-PE).
-
Unlabeled Target Cells or Vesicles (t-liposomes): Target cells expressing the viral receptor or liposomes mimicking the host cell membrane.
-
Test Inhibitors: Compounds to be screened for anti-fusion activity.
-
Assay Buffer: PBS or other suitable buffer.
-
Fluorometer: Capable of measuring donor and acceptor fluorescence intensity.
Procedure:
-
Incubate Virus/v-liposomes with Inhibitor: In a 96-well plate, mix the labeled viral particles or v-liposomes with various concentrations of the test inhibitor. Include a no-inhibitor control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate Fusion: Add the unlabeled target cells or t-liposomes to the wells to initiate the fusion reaction.
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity of the donor (e.g., excitation at 460 nm, emission at 535 nm) and acceptor (e.g., excitation at 530 nm, emission at 590 nm) over time.
-
Data Analysis:
-
Calculate the FRET efficiency or the percentage of fusion for each well.
-
Normalize the data to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[1]
-
Content-Mixing Assay for SNARE-Mediated Fusion Inhibition
This protocol is designed to screen for inhibitors of SNARE-mediated vesicle fusion.
Materials:
-
Donor Vesicles (v-SNARE liposomes): Liposomes containing v-SNAREs and encapsulating a FRET donor (e.g., a fluorescent protein like CFP).
-
Acceptor Vesicles (t-SNARE liposomes): Liposomes containing t-SNAREs and encapsulating a FRET acceptor (e.g., a fluorescent protein like YFP).
-
Test Inhibitors: Compounds to be screened for their effect on SNARE-mediated fusion.
-
Assay Buffer: Buffer that supports SNARE-mediated fusion.
-
Fluorometer or Fluorescence Microscope: Capable of FRET measurements.
Procedure:
-
Prepare Vesicle Populations: Prepare the donor and acceptor vesicle populations separately.
-
Incubate with Inhibitor: Mix the donor and acceptor vesicles in the presence of various concentrations of the test inhibitor. Include a no-inhibitor control.
-
Trigger Fusion: Initiate fusion by adding a trigger, such as Ca²⁺ for synaptotagmin-regulated fusion.
-
Measure FRET: Monitor the increase in the FRET signal (e.g., excitation of CFP at 430 nm and emission of YFP at 535 nm) over time.
-
Data Analysis:
-
Quantify the rate and extent of content mixing from the FRET signal.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value for each inhibitory compound.
-
Quantitative Data Presentation
The efficacy of membrane fusion inhibitors is typically quantified by their IC50 value, which is the concentration of the inhibitor required to reduce the fusion activity by 50%. The following table provides examples of IC50 values for different types of inhibitors determined using FRET-based or related assays.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| J391B | HIV-1 Entry | TZM-bl reporter cells | 2.5 µM | [1] |
| IBS70 | HIV-1 Entry | TZM-bl reporter cells | 1.7 µM | [1] |
| J582C | HIV-1 Entry | TZM-bl reporter cells | 4.6 µM | [1] |
| 460-G06 | HIV-1 Tat-TAR Interaction | TR-FRET | 0.013 µM | [2] |
| 463-H08 | HIV-1 Tat-TAR Interaction | TR-FRET | 8.055 µM | [2] |
Mandatory Visualizations
Experimental Workflow for FRET-Based Inhibition Assay
The following diagram illustrates the general workflow for a high-throughput screening assay to identify membrane fusion inhibitors using a FRET-based approach.
Caption: Workflow for a FRET-based membrane fusion inhibition assay.
Signaling Pathway of Membrane Fusion Inhibition
This diagram illustrates the principle of a lipid-mixing FRET assay and how an inhibitor can block the process.
Caption: Inhibition of lipid mixing in a FRET-based assay.
References
Cross-Validation of Antiviral Peptide Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antiviral therapeutics is a critical area of research, particularly with the rise of drug-resistant viral strains and emerging viral pathogens. Antiviral peptides (AVPs) have shown significant promise as a versatile class of therapeutics due to their diverse mechanisms of action and potential for broad-spectrum activity. A crucial step in the preclinical evaluation of any new AVP is the rigorous cross-validation of its activity in multiple cell lines. This guide provides a comparative analysis of the in vitro efficacy of two distinct antiviral peptides, P9 and Griffithsin, across various cell lines, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Quantitative Comparison of Antiviral Peptide Activity
The antiviral efficacy of a peptide is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the viral activity in a given assay. The following tables summarize the IC50 values for the antiviral peptides P9 and Griffithsin against a range of viruses in different cell lines.
Table 1: Antiviral Activity of Peptide P9 and its derivative P9R
| Peptide | Target Virus | Cell Line | IC50 (µg/mL) | Reference |
| P9 | Influenza A (H1N1) | MDCK | 1.2 | [1] |
| P9 | SARS-CoV | Vero E6 | 2.4 | [2] |
| P9 | MERS-CoV | Vero E6 | ~5.0 | [3] |
| P9R | Influenza A (H1N1) | MDCK | < 0.9 | [2] |
| P9R | SARS-CoV-2 | Vero E6 | 0.9 | [2] |
Table 2: Antiviral Activity of Griffithsin
| Peptide | Target Virus | Cell Line | IC50 (nM) | Reference |
| Griffithsin | HIV-1 | TZM-bl | 0.054 - 0.156 | [4] |
| Griffithsin | SARS-CoV | Vero 76 | 48 | [5] |
| Griffithsin | HSV-2 | CNa-3.1 | 230 | [6] |
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Cell Lines and Virus Propagation
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: Commonly used for the propagation of influenza viruses. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Vero E6 cells (African green monkey kidney): Highly susceptible to a wide range of viruses, including coronaviruses. Cultured in Minimum Essential Medium (MEM) with 10% FBS and antibiotics.
-
TZM-bl cells: An engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene for HIV-1 entry studies. Maintained in DMEM with 10% FBS and antibiotics.
-
CNa-3.1 cells: A human cervical epithelial cell line used for HSV-2 studies.
-
-
Virus Propagation:
-
Viruses are propagated in their respective permissive cell lines. For example, influenza virus is grown in MDCK cells, while SARS-CoV-2 is propagated in Vero E6 cells.
-
The viral titer is determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to establish the concentration of infectious virus particles.
-
Plaque Reduction Assay (for Antiviral Activity)
The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[1][7]
-
Cell Seeding: Plate susceptible cells (e.g., MDCK or Vero E6) in 12-well or 24-well plates and grow to confluence.
-
Peptide Dilution: Prepare serial dilutions of the antiviral peptide in serum-free medium.
-
Virus-Peptide Incubation: Mix a standardized amount of virus (typically 50-100 plaque-forming units, PFU) with each peptide dilution and incubate for 1 hour at 37°C. A virus-only control is also prepared.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-peptide mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained cell monolayer.
-
IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the peptide that reduces the number of plaques by 50% compared to the virus-only control.
MTT Assay (for Cytotoxicity)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, consequently, cell viability. It is crucial to evaluate the cytotoxicity of antiviral peptides to ensure that the observed antiviral effect is not due to cell death.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Peptide Treatment: Add serial dilutions of the antiviral peptide to the wells and incubate for a period that mirrors the antiviral assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the peptide that reduces cell viability by 50% compared to untreated control cells. A high CC50 value indicates low cytotoxicity.
Visualizing the Mechanism of Action
Understanding the mechanism by which an antiviral peptide inhibits viral replication is key to its development as a therapeutic. The following diagrams, generated using the DOT language, illustrate the viral entry pathways targeted by the peptides discussed.
Influenza Virus Entry Pathway and Inhibition
The P9 peptide and its derivative, P9R, are known to inhibit pH-dependent viruses like influenza by preventing endosomal acidification, a crucial step for viral uncoating and genome release.
SARS-CoV-2 Entry Pathway and Inhibition
Griffithsin inhibits viral entry by binding to the high-mannose glycans on the viral spike protein, thereby blocking its interaction with the host cell receptor, ACE2.
Cross-Validation Experimental Workflow
The logical flow for cross-validating the activity of an antiviral peptide is a systematic process.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. A broad-spectrum virus- and host-targeting peptide against respiratory viruses including influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral peptides against Coronaviridae family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaleable manufacture of HIV-1 entry inhibitor griffithsin and validation of its safety and efficacy as a topical microbicide component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum In Vitro Activity and In Vivo Efficacy of the Antiviral Protein Griffithsin against Emerging Viruses of the Family Coronaviridae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griffithsin and Carrageenan Combination To Target Herpes Simplex Virus 2 and Human Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3.11. Cytotoxicity Test by MTT Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fusion Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Fusion Inhibitory Peptides. Given their potent biological activity, strict adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. This document outlines personal protective equipment (PPE), operational procedures, emergency responses, and disposal plans.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of PPE. The following table summarizes the minimum required PPE for handling Fusion Inhibitory Peptides in both lyophilized and solution forms.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
|---|---|---|
| Hand Protection | Nitrile or Latex Gloves | Prevents skin contact. Should be changed immediately if contaminated.[1][2][3] |
| Eye Protection | Safety Goggles | Protects against splashes and airborne powder.[1][2][3] |
| Body Protection | Laboratory Coat | Protects clothing and skin from contamination.[1][2][3] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling lyophilized powder to prevent inhalation.[2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to minimize risks and preserve the quality of the peptides.
Step-by-Step Handling Protocol
-
Area Preparation: Designate a specific, clean, and uncluttered area for handling the peptides.[1]
-
PPE Donning: Before handling, put on all required PPE as specified in Table 1.
-
Weighing (Lyophilized Powder): Conduct all weighing procedures within a chemical fume hood or a certified biological safety cabinet to contain any airborne particles.[1]
-
Reconstitution: When preparing solutions, add the solvent slowly and gently swirl or pipet to dissolve the peptide. Avoid vigorous shaking to prevent denaturation.
-
Post-Handling: After use, thoroughly decontaminate the work area. Remove and dispose of PPE according to institutional guidelines.
Storage Conditions
Proper storage is vital for maintaining the stability and efficacy of Fusion Inhibitory Peptides.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized | -20°C or -80°C | Long-term | Store in a desiccator to prevent degradation from moisture.[1] |
| Reconstituted Solution | -20°C or below | Short to Medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action must be taken.
Table 3: Emergency Response Protocols
| Exposure Type | Immediate Action |
|---|---|
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation develops. |
| Eye Contact | Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Disposal Plan
All materials contaminated with Fusion Inhibitory Peptides must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1][5]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, vials) must be placed in a designated, labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and the first rinse of contaminated labware should be collected in a labeled hazardous waste container. Do not pour down the drain.[5][6]
-
-
Decontamination of Reusable Labware:
-
Soak labware in a 1% enzymatic detergent solution or a 6% sodium hypochlorite (B82951) (bleach) solution to denature the peptide.[7]
-
After soaking, wash thoroughly with laboratory-grade detergent and rinse with purified water.
-
-
Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Protocols and Data
The biological activity of Fusion Inhibitory Peptides necessitates careful handling. The following table includes cytotoxicity data for illustrative purposes, highlighting their potent nature.
Table 4: Example Cytotoxicity Data for Select Fusion Inhibitory Peptides
| Peptide | Target | Assay | EC50 / IC50 | CC50 | Source |
|---|---|---|---|---|---|
| PEG2kC34 | HIV-1 | Cell-cell fusion | ~36 nM | >100 µM | [8] |
| PEG5kC34 | HIV-1 | Cell-cell fusion | ~36 nM | >100 µM | [8] |
| FBP | Influenza A (H1N1) | Viral Replication | 3.9 µg/mL | >1 mg/mL | [9] |
| FBP | Influenza A (H3N2) | Viral Replication | 1.6 µg/mL | >1 mg/mL |[9] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of Fusion Inhibitory Peptides, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of Fusion Inhibitory Peptides.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein/Peptide Direct Virus Inactivation During Chromatographic Process: Developing Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
